(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline
Description
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Properties
IUPAC Name |
(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAXKGVRCAXIJK-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204584 | |
| Record name | L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335316-40-9 | |
| Record name | L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335316-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline: A Key Intermediate in Modern Antiviral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Protected Dipeptide
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, identified by CAS Number 1335316-40-9, is a highly specific, protected dipeptide derivative that has emerged as a critical building block in the synthesis of advanced antiviral therapeutics.[1] Its primary and most notable application is as a key pharmaceutical intermediate in the convergent synthesis of Velpatasvir, a potent, pangenotypic Hepatitis C Virus (HCV) NS5A inhibitor.[1][2] Velpatasvir, in combination with other direct-acting antivirals, has revolutionized the treatment of chronic hepatitis C, offering a highly effective and well-tolerated cure.[3]
This guide provides a comprehensive technical overview of this vital intermediate, detailing its physicochemical properties, the rationale behind its unique structure, detailed synthetic and application protocols, and essential safety and handling information. The narrative is designed to offer not just procedural steps, but the causal scientific reasoning that underpins its design and utility in complex organic synthesis.
Physicochemical and Structural Properties
This compound is a chiral compound meticulously designed for multi-step pharmaceutical synthesis.[4] It is typically supplied as a white to off-white or pale beige crystalline solid or powder with a purity of 98% or higher.[2][4]
The molecule is comprised of an L-valine residue linked via a standard amide bond to a (2S,5S)-5-methyl-L-proline moiety. The N-terminus of the valine residue is protected by a methoxycarbonyl (Moc) group, a simple carbamate that is stable under various coupling conditions but can be removed when required.[5]
Core Structural Identifiers
| Property | Value | Source(s) |
| CAS Number | 1335316-40-9 | [5] |
| Molecular Formula | C₁₃H₂₂N₂O₅ | [5] |
| Molecular Weight | 286.32 g/mol | [5] |
| IUPAC Name | (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid | [5] |
| PubChem CID | 67412687 | [5] |
| InChIKey | PNAXKGVRCAXIJK-GUBZILKMSA-N | [6] |
| Canonical SMILES | C[C@H]1CCC)NC(=O)OC">C@HC(=O)O | [6] |
Physical and Chemical Data
| Property | Value | Source(s) |
| Physical Form | White to Off-White Crystalline Solid/Powder | [2][4] |
| Melting Point | 134 - 136 °C / 172-174 °C (range varies by supplier) | [2][4] |
| Boiling Point | 489.9 ± 40.0 °C (Predicted) | [2] |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in water and organic solvents; Slightly soluble in Chloroform, DMSO, Methanol | [2][3][4] |
| pKa | 3.61 ± 0.40 (Predicted) | [2] |
| Storage | Store at -20°C or 2-8°C in a dry, well-ventilated place under an inert atmosphere | [2][7] |
The Rationale for Design: Conformational Control in Drug Synthesis
The specific structure of this dipeptide is not arbitrary; it is a product of rational drug design aimed at controlling the final conformation of the Velpatasvir molecule.
-
The Methoxycarbonyl (Moc) Protecting Group: The Moc group serves as a robust, simple carbamate to protect the N-terminal amine of the valine residue. This prevents unwanted side reactions during the critical amide bond formation that links this dipeptide to the larger molecular scaffold of Velpatasvir. Its stability and predictable removal are key to its utility.
-
The (2S,5S)-5-methyl-L-proline Moiety: Proline residues are unique among amino acids for their ability to readily adopt both cis and trans conformations of the preceding amide bond, acting as "hinges" in peptide chains. The introduction of a methyl group at the C5 (δ-carbon) position of the proline ring, as seen in this intermediate, provides an additional layer of conformational constraint. This substitution imposes steric and stereoelectronic effects that can significantly influence the cis/trans equilibrium and the ring pucker (endo vs. exo), effectively "locking" the peptide backbone into a desired geometry.[8] This pre-organized conformation is critical for ensuring the final Velpatasvir molecule adopts the precise three-dimensional shape required for high-affinity binding to the HCV NS5A protein.[8]
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that culminates in the coupling of two key chiral precursors. While specific industrial processes are proprietary, the general chemical logic can be inferred from patent literature and standard peptide chemistry principles.
Workflow for Synthesis
Caption: General synthetic workflow for the target intermediate.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative synthesis based on established peptide coupling methodologies and information disclosed in related patents.[9][10]
Part 1: Preparation of N-(Methoxycarbonyl)-L-valine (Precursor 1)
-
Dissolution: Dissolve L-valine in an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Acylation: Add methyl chloroformate dropwise to the cooled solution, ensuring the temperature remains below 10 °C. The pH should be maintained in the basic range.
-
Reaction: Allow the reaction to stir at low temperature for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-(Methoxycarbonyl)-L-valine as a solid.
Part 2: Preparation of (2S,5S)-5-methyl-L-proline (Precursor 2)
The synthesis of this non-canonical amino acid is complex and often starts from chiral precursors like (S)-pyroglutamic acid.[11] It involves multiple steps including protection of the amine and carboxyl groups, stereoselective introduction of the methyl group at the C5 position, and subsequent deprotection. For the purpose of this guide, it is assumed that this precursor is either purchased from a specialized supplier or synthesized via a dedicated multi-step route as described in the literature.[6]
Part 3: Coupling to form the Final Product
-
Activation: In an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-(Methoxycarbonyl)-L-valine (1.0 eq.) and a coupling activator such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Carbodiimide Addition: Cool the solution to 0 °C and add a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.). Stir for 30-60 minutes at 0 °C to form the active ester.
-
Amine Addition: In a separate flask, dissolve (2S,5S)-5-methyl-L-proline (1.0 eq.) in the chosen solvent, along with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq.).
-
Coupling Reaction: Add the solution of the proline derivative to the activated ester solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Filter the reaction mixture to remove urea byproducts (if DCC was used).
-
Dilute the filtrate with an appropriate organic solvent and wash sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to yield the final product, this compound.
-
Application in the Synthesis of Velpatasvir
The title compound serves as one of the three major fragments in the convergent synthesis of Velpatasvir. It is coupled with the complex heterocyclic core of the drug molecule.
Workflow for Velpatasvir Synthesis (Fragment Coupling)
Caption: Convergent synthesis step utilizing the target intermediate.
Detailed Experimental Protocol (Illustrative)
This protocol describes the amide coupling step as detailed in patents for the synthesis of Velpatasvir.[12]
-
Reactant Preparation: In an inert atmosphere, dissolve the Velpatasvir core amine fragment (1.0 eq.), this compound (1.1 eq.), and a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq.), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the formation of the product by LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude material by flash column chromatography on silica gel to yield the penultimate Velpatasvir precursor. This is then carried forward for final deprotection steps to yield the active pharmaceutical ingredient.
Analytical Characterization
Rigorous analytical characterization is essential for confirming the identity, purity, and stereochemical integrity of the intermediate. Key methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with specific chemical shifts and coupling constants corresponding to the valine, proline, methyl, and methoxycarbonyl protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₃H₂₂N₂O₅).
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are employed to determine enantiomeric and diastereomeric purity, ensuring the correct (S, S, S) stereochemistry is present.
Safety and Handling
While some aggregated GHS information suggests the compound does not meet hazard criteria, it should be handled with the care appropriate for all fine chemicals and pharmaceutical intermediates.[5] One source indicates it may cause serious eye damage.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is recommended.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Conclusion
This compound (CAS 1335316-40-9) is more than a mere intermediate; it is an enabling molecule born from the principles of rational drug design. Its structure is precisely tailored to impart critical conformational control during the synthesis of Velpatasvir, a testament to the sophistication of modern pharmaceutical manufacturing. For researchers in drug development and process chemistry, a thorough understanding of this dipeptide's properties, synthesis, and application provides valuable insight into the strategic use of conformationally constrained building blocks to achieve complex molecular architectures with high fidelity and efficiency.
References
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Apicule. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. Available at: [Link]
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Volsenchem. White Powder Velpatasvir Intermediates CAS 1335316-40-9. Available at: [Link]
- Google Patents. US8575135B2 - Antiviral compounds.
-
SynZeal. Velpatasvir Impurity 9 | 1335316-40-9. Available at: [Link]
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JIGS Chemical Limited. (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. Available at: [Link]
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PubChem. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. Available at: [Link]
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PrepChem.com. Synthesis of L-proline, methyl ester. Available at: [Link]
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Pharmaffiliates. this compound. Available at: [Link]
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Apicule. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. Available at: [Link]
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Pharmaffiliates. CAS No : 1335316-40-9 | Product Name : this compound. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Available at: [Link]
- Google Patents. WO2017060820A1 - Process for the preparation of velpatasvir.
- Google Patents. CN105732765A - Novel synthesis method of hepatitis drug velpatasvir.
- Google Patents. CN105294713A - Velpatasvir intermediate and preparation method thereof.
- Google Patents. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available at: [Link]
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PubMed. Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. Available at: [Link]
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PubMed Central. Conformational landscape of substituted prolines. Available at: [Link]
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LookChem. Cas 637355-27-2,L-Proline, 5-(2-propenyl). Available at: [Link]
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Organic Syntheses. SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Available at: [Link]
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ResearchGate. The two possible conformations for the proline peptide bond. Available at: [Link]
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A Comprehensive Technical Guide to (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline: A Key Intermediate in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline is a protected dipeptide derivative of critical importance in contemporary pharmaceutical development. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, and strategic role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). With a primary focus on its application as a pivotal intermediate in the production of the pangenotypic Hepatitis C virus (HCV) inhibitor, Velpatasvir, this document elucidates the rationale behind its structural design, outlines general synthetic principles, and presents an exemplar experimental protocol for its use in peptide coupling reactions. This guide serves as a comprehensive resource for researchers and professionals engaged in medicinal chemistry and process development.
Chemical Identity and Physicochemical Properties
Nomenclature and Identification
The precise identification of a synthetic intermediate is fundamental to its application in a regulated drug development environment.
-
IUPAC Name : (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid.[1][2]
-
Common Name : this compound.
-
CAS Number : 1335316-40-9.
Common Synonyms :
-
(2S,5S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylic acid[1][2]
-
L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-[1][2]
-
(2S,5S)-1-((methoxycarbonyl)-L-valyl)-5-methylpyrrolidine-2-carboxylic acid[2]
-
N-[2-(S)-[(Methoxycarbonyl)amino]-3-methylbutyryl]-(5S)-5-Methyl-L-proline[2]
Chemical Structure
The molecule is a dipeptide composed of two modified amino acid residues linked by an amide bond:
-
N-terminal Residue : L-valine, where the alpha-amino group is protected by a methoxycarbonyl (Moc) group. This protection is crucial for directing the regioselectivity of subsequent coupling reactions.
-
C-terminal Residue : 5-methyl-L-proline, a derivative of proline. The defined (5S) stereochemistry is critical for maintaining the correct conformational geometry required for the final API's biological activity.[1]
Physicochemical Data
The physical and chemical properties of this intermediate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂N₂O₅ | [1][2][3][4] |
| Molecular Weight | 286.32 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline solid/powder | [3][5] |
| Purity | Typically ≥ 98% | [3][5] |
| Solubility | Soluble in water and various organic solvents | [3][5] |
| Storage Conditions | Store in a cool, dry, and well-ventilated area | [3][5] |
The Strategic Role in Pharmaceutical Synthesis
Causality: The Imperative of N-Terminal Protection
In multi-step peptide synthesis, controlling which functional groups react is paramount. The methoxycarbonyl (Moc) group on the L-valine residue serves as a robust N-terminal protecting group. Its purpose is twofold:
-
Prevents Self-Polymerization : It blocks the nucleophilicity of the valine's amino group, preventing it from reacting with other activated carboxyl groups and forming undesired polymers.
-
Directs Amide Bond Formation : It ensures that during a coupling reaction, only the carboxylic acid of the valine residue is activated and reacts with the amino group of the target molecule (in this case, 5-methyl-L-proline), leading to the desired dipeptide.
This strategic protection is a cornerstone of modern peptide and complex molecule synthesis, enabling the construction of intricate architectures with high precision.
Application as a Key Intermediate for Velpatasvir
This compound is a documented key intermediate in the synthesis of Velpatasvir.[3][6] Velpatasvir is a potent, pangenotypic direct-acting antiviral (DAA) agent used to treat chronic Hepatitis C.[3][7] The structural integrity of this dipeptide fragment is incorporated directly into the final Velpatasvir molecule, making its purity and correct stereochemistry essential for the drug's efficacy.
Synthesis and Handling
General Principles of Synthesis
While specific proprietary synthesis routes may vary, the formation of this dipeptide generally follows established principles of peptide chemistry:
-
N-Protection of L-Valine : L-valine is reacted with an appropriate methoxycarbonylating agent, such as methyl chloroformate, in the presence of a base to yield N-(Methoxycarbonyl)-L-valine.
-
Carboxyl Group Activation : The carboxylic acid of N-(Methoxycarbonyl)-L-valine is activated to make it more susceptible to nucleophilic attack. This is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or more modern uronium/aminium reagents (e.g., HATU, HBTU).
-
Peptide Coupling : The activated N-protected valine is then reacted with 5-methyl-L-proline. The amino group of the proline derivative attacks the activated carboxyl group, forming the desired amide bond and yielding the final product after workup and purification.
Recommended Handling and Storage
To maintain the integrity and purity of the compound, proper handling is essential.
-
Storage : The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3][5]
-
Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. If handling large quantities or generating dust, respiratory protection may be required.
Contextual Mechanism of Action: The Role of the Final Product
As an intermediate, this compound does not have a biological mechanism of action itself. Its significance lies in enabling the synthesis of Velpatasvir, which has a well-defined antiviral activity.
Velpatasvir's Inhibition of HCV NS5A
Velpatasvir is a potent inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A).[3][7][8][9] NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[1][2][5][6] By binding to NS5A, Velpatasvir disrupts its function, effectively halting the viral life cycle.[3][7]
Exemplar Experimental Protocol: Application in Peptide Synthesis
To illustrate the practical utility of this compound as an intermediate, the following protocol details its coupling to a generic C-terminally protected amino acid (H₂N-AA-OR), a common subsequent step in the synthesis of a larger peptide or API.
Objective : To couple the carboxylic acid of the title intermediate with the amine of a downstream amino acid ester using HATU as the coupling agent.
Materials :
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (H₂N-AA-OR·HCl) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)[10][11]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol :
-
Reactant Preparation : In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration). Stir the solution at room temperature for 5 minutes.
-
Base Addition : Add DIPEA (2.0 eq) to the solution and stir for an additional 10-15 minutes. This step generates the highly reactive OAt-active ester.[10][11]
-
Amine Component Addition : In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in a minimal amount of DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and form the free amine.
-
Coupling Reaction : Add the free amine solution from Step 3 to the activated ester solution from Step 2. Allow the reaction to stir at room temperature.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Workup - Quenching and Extraction :
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and coupling byproducts.
-
-
Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tripeptide product.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure, protected tripeptide.
Conclusion
This compound represents more than a simple dipeptide; it is a precisely engineered molecular fragment designed for efficiency and control in complex synthetic pathways. Its structural features, particularly the N-terminal protecting group and defined stereochemistry, are critical for its successful application. As a key intermediate in the synthesis of the vital antiviral drug Velpatasvir, it exemplifies the enabling role that advanced chemical intermediates play in the development of modern therapeutics. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively understand and utilize this important compound.
References
- JIGS Chemical Limited. (n.d.). (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin.
- Apicule. (n.d.). L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers.
-
PubChem. (n.d.). L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. National Center for Biotechnology Information. Retrieved from [Link]
- JIGS Chemical Limited. (n.d.). (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin.
-
PubChem. (n.d.). Velpatasvir. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmacology of Velpatasvir (Epclusa; Overview, Mechanism of action, Effectiveness, Pharmacokinetics). (2024, November 9). YouTube. Retrieved from [Link]
- CPHI Online. (n.d.). This compound.
- Pharmaffiliates. (n.d.). CAS No : 1335316-40-9 | Product Name : this compound.
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Drugs.com. (2024, October 15). Sofosbuvir-velpatasvir (Epclusa): Dosage, Side Effects, Warnings. Retrieved from [Link]
- Medscape. (n.d.). Epclusa (sofosbuvir/velpatasvir) dosing, indications, interactions, adverse effects, and more.
- BenchChem. (2025, December). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.
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Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
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An In-Depth Technical Guide to (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline: A Key Intermediate in Modern Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, a precisely engineered dipeptide derivative, holds a position of significant strategic importance in contemporary pharmaceutical synthesis. Its primary role is as a critical building block in the manufacture of Velpatasvir, a potent, pan-genotypic NS5A inhibitor used in the treatment of Hepatitis C virus (HCV) infection.[1][2] This guide provides a comprehensive technical overview of this intermediate, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, its mechanistic role in the total synthesis of Velpatasvir, and essential analytical and safety considerations. The information presented herein is curated to support researchers and drug development professionals in optimizing synthetic routes and understanding the critical quality attributes of this essential compound.
Core Molecular Identity and Physicochemical Properties
The precise stereochemistry and protecting group strategy of this compound are fundamental to its function. The molecule consists of an L-valine residue, N-terminally protected by a methoxycarbonyl (Moc) group, which is amide-linked to a non-standard amino acid, (2S, 5S)-5-methyl-L-proline. This specific architecture is required for its efficient incorporation into the complex macrocyclic structure of Velpatasvir.[3]
Chemical Structure and Identifiers
-
IUPAC Name: (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid[4]
-
CAS Number: 1335316-40-9[5]
-
Molecular Formula: C₁₃H₂₂N₂O₅[4]
-
Synonyms: (2S,5S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylic acid, Velpatasvir Intermediate 5[2][4]
Physicochemical Data Summary
A compilation of key physical and chemical properties is essential for handling, reaction optimization, and purification. The data below represents a synthesis of information from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Physical Form | White to off-white or pale beige crystalline solid/powder. | [6] |
| Molecular Weight | 286.32 g/mol (Calculated); 286.33 g/mol (Listed) | [5][6] |
| Melting Point | 134 - 136 °C | [2] |
| Solubility | Soluble in water and organic solvents such as Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly). | [2] |
| Storage Conditions | Store at 2-8°C or -20°C in a refrigerator under an inert atmosphere. Keep in a dry, cool, and well-ventilated place. | [2][5] |
| pKa (Predicted) | 3.61 ± 0.40 | [2] |
| Boiling Point (Predicted) | 489.9 ± 40.0 °C | [2] |
| Density (Predicted) | 1.198 ± 0.06 g/cm³ | [2] |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that relies on standard peptide coupling chemistry followed by deprotection. The causality behind this approach is the need to control reactivity and prevent side reactions, ensuring high stereochemical purity, which is paramount for its function in the final API.
Logical Synthesis Workflow
The overall strategy involves the coupling of two protected amino acid precursors, followed by the selective deprotection of a carboxylic acid ester to yield the final product. This workflow ensures the amide bond is formed efficiently without compromising the stereocenters or the N-terminal protecting group.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Saponification of the Dipeptide Ester
This protocol details the final deprotection step, a critical phase that requires careful control of reaction conditions to ensure complete hydrolysis without affecting other functional groups. This method is adapted from established procedures for similar transformations.[2]
Objective: To hydrolyze the ethyl ester of the protected dipeptide to yield the free carboxylic acid.
Materials:
-
Ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate
-
Ethanol (EtOH)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Deionized Water
-
1 N Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Ether (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve the starting ethyl ester (1.0 equivalent) in ethanol.
-
Reagent Addition: Prepare a solution of lithium hydroxide monohydrate (approx. 1.7 equivalents) in deionized water. Add this aqueous LiOH solution to the stirred ethanolic solution of the ester at ice-cold temperature (0-5 °C).
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 5 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Aqueous Workup (1): Dilute the remaining aqueous residue with water and perform an extraction with ether to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify to a pH of ~2-3 using 1 N HCl. The product should precipitate out or form an oil.
-
Extraction: Extract the acidified aqueous solution multiple times with dichloromethane.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or chromatography if necessary.
Application in Velpatasvir Synthesis
The sole high-value application of this compound is its role as a key intermediate in the synthesis of Velpatasvir. Velpatasvir's structure is symmetrical, composed of two identical complex fragments joined together. This compound constitutes the terminal dipeptide unit on each of these fragments.
Mechanistic Role
In the total synthesis of Velpatasvir, this dipeptide is coupled to a larger, complex heterocyclic core. The free carboxylic acid of our title compound is activated and then reacted with a primary or secondary amine on the core fragment to form another stable amide bond. This strategic coupling is a pivotal step in constructing the final API.
Caption: Role as a building block in Velpatasvir synthesis.
Analytical and Quality Control
Ensuring the purity and identity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final API. While specific validated monographs may be proprietary, standard analytical techniques for chiral peptides are applicable.
Chromatographic Analysis (HPLC)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity of this compound and detecting any related impurities (e.g., diastereomers or hydrolysis products).
-
Typical Column: C18 stationary phase (e.g., 250 x 4.6 mm, 3.5-5 µm).[8][9]
-
Mobile Phase: A gradient system involving an aqueous buffer (e.g., phosphate or acetate buffer with pH adjusted using phosphoric or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol is typically employed.[8][9]
-
Detection: UV detection at a wavelength between 210-230 nm is suitable for observing the peptide bond.
-
Expected Outcome: The method should be able to resolve the main peak from potential starting materials and stereoisomers, with a purity typically expected to be ≥98-99%.[10]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. Key expected signals would include the isopropyl group of valine, the methyl group on the proline ring, the methoxycarbonyl protons, and distinct amide and alpha-proton resonances.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 287.16, and the [M+Na]⁺ ion at m/z 309.14.
Safety and Handling
Proper handling is essential to ensure laboratory safety. The information below is a summary and should be supplemented by a full, current Safety Data Sheet (SDS) from the supplier.
-
GHS Hazard Statements: At least one supplier indicates the compound is classified as H318 - "Causes serious eye damage."[11] However, other aggregated notifications suggest it does not meet GHS hazard criteria. Due to this conflicting information, it is prudent to handle the compound as a potential eye irritant.
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place as specified in Section 1.2.
-
Conclusion
This compound is more than a simple dipeptide; it is a specialized, high-value intermediate whose precise structure is integral to the efficient synthesis of the life-saving antiviral drug Velpatasvir. For scientists in the field of drug development and process chemistry, a thorough understanding of its properties, synthesis, and analytical control is not merely academic but a prerequisite for successful API manufacturing. This guide has consolidated the essential technical knowledge required to handle, synthesize, and analyze this critical molecular building block with expertise and confidence.
References
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Anti Hiv Intermediate Of Velpatasvir 1335316 40 9 Manufacture and... (n.d.). China Manufacturer. Retrieved January 19, 2026, from [Link]
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chemical label N-(methoxycarbonyl)-L-valyl-(5S)-5-methyl-L-proline . (n.d.). XiXisys. Retrieved January 19, 2026, from [Link]
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A New Stability Indicating RP-HPLC Method for Simultaneous Estimation of Voxilaprevir, Sofosbuvir and Velpatasvir in Bulk and Pharmaceutical Dosage Forms . (2023, August 10). International Journal of Pharmaceutical Research and Applications. Retrieved January 19, 2026, from [Link]
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L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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CAS No : 1335316-40-9 | Product Name : this compound . (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]
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Method Development and Validation of Velpatasvir and Sofosbuvir by RP-HPLC . (2023, April 12). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]
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RP-HPLC method for simultaneous estimation of velpatasvir and sofosbuvir . (2024, October 28). Innovative Science. Retrieved January 19, 2026, from [Link]
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Analytical method development and validation of related substances by rphplc of sofosbuvir and velpatasvir tablets . (2022, August 23). Journal of Medicinal and Pharmaceutical Allied Sciences. Retrieved January 19, 2026, from [Link]
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Velpatasvir Impurity 9 | 1335316-40-9 . (n.d.). SynZeal. Retrieved January 19, 2026, from [Link]
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Velpatasvir intermediate and preparation method thereof . (n.d.). Patsnap. Retrieved January 19, 2026, from [Link]
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White Powder Velpatasvir Intermediates CAS 1335316-40-9 . (n.d.). volson.cn. Retrieved January 19, 2026, from [Link]
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L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers . (n.d.). apicule. Retrieved January 19, 2026, from [Link]
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Velpatasvir Intermediate - Cas No. 1335316-40-9... . (n.d.). Tradeindia. Retrieved January 19, 2026, from [Link]
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(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin . (n.d.). JIGS Chemical Limited. Retrieved January 19, 2026, from [Link]
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L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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A Guide to the Spectroscopic Characterization of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline
This technical guide provides a comprehensive framework for the structural elucidation of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, a key dipeptide intermediate in pharmaceutical synthesis.[1] For researchers and drug development professionals, rigorous spectroscopic characterization is not merely a procedural step but the foundational evidence of molecular identity, purity, and conformational integrity. This document outlines the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, empowering scientists to confidently verify the structure of this molecule.
The molecule , with the chemical formula C₁₃H₂₂N₂O₅ and a molecular weight of 286.32 g/mol , combines an N-terminally protected L-valine residue with a 5-methyl-L-proline moiety.[1][2][3] The specific stereochemistry and the presence of multiple functional groups necessitate a multi-faceted analytical approach for unambiguous characterization.
Molecular Structure
Caption: Molecular structure of the target dipeptide.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution.[4] For a dipeptide like this, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for complete and unambiguous assignment of all proton and carbon signals. A key feature to anticipate with proline-containing peptides is the potential presence of rotational isomers (rotamers) due to the restricted rotation around the valyl-proline amide bond, which can result in the doubling of some NMR signals.[5]
Experimental Protocol: NMR Data Acquisition
The validity of NMR data is contingent upon a meticulously planned acquisition protocol. The choice of solvent is the first critical decision, as it dictates solubility and can influence the chemical shifts of labile protons (e.g., N-H, O-H) through hydrogen bonding.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
Causality: Chloroform-d (CDCl₃) is a good starting point for many organic molecules. However, if solubility is poor or if exchangeable protons need to be observed clearly, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it slows down the exchange of N-H and O-H protons. Deuterated water (D₂O) can also be used, but will result in the exchange and disappearance of the N-H and O-H signals.[5]
-
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve better signal dispersion, which is crucial for resolving overlapping signals in complex molecules.
-
Shim the magnetic field to ensure high homogeneity and sharp signals.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time is necessary. A spectral width of 0-200 ppm will cover all expected signals, including carbonyls.[6]
-
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically separated by 2-3 bonds), revealing the connectivity within the valine and proline spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments (e.g., connecting the valine residue to the proline residue across the amide bond).[7]
-
-
Caption: A self-validating workflow for NMR analysis.
Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts (δ) and multiplicities for the key protons. Ranges are provided to account for solvent effects.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad singlet (br s) | Signal is often broad and may be absent in D₂O. |
| Valine Amide (N-H) | 6.5 - 8.0 | Doublet (d) | Coupled to the valine α-proton. |
| Valine α-CH | 4.0 - 4.5 | Doublet of doublets (dd) or Triplet (t) | Coupled to N-H and β-CH. |
| Proline α-CH | 4.2 - 4.6 | Doublet of doublets (dd) | Coupled to β-protons of the proline ring. |
| Methoxycarbonyl (-OCH₃) | ~3.7 | Singlet (s) | Sharp, characteristic signal for the methyl ester. |
| Proline δ-CH | 3.4 - 3.8 | Multiplet (m) | Adjacent to the ring nitrogen and methyl group. |
| Valine β-CH | 2.0 - 2.4 | Multiplet (m) | Complex coupling with α-CH and two γ-methyl groups. |
| Proline β, γ-CH₂ | 1.8 - 2.3 | Multiplets (m) | Complex, overlapping signals from the proline ring. |
| Proline 5-CH₃ | 1.2 - 1.5 | Doublet (d) | Coupled to the δ-CH. |
| Valine γ, γ'-CH₃ | 0.8 - 1.1 | Doublets (d) | Two distinct doublets due to diastereotopicity. |
Predicted ¹³C NMR Data
Carbon signals are spread over a wider range, providing clear identification of different functional groups.[7]
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Carboxylic Acid (-C OOH) | 172 - 176 | Downfield signal typical for carboxylic acids. |
| Amide Carbonyl (Val-C O-Pro) | 170 - 174 | Characteristic amide carbonyl resonance. |
| Carbamate Carbonyl (-OC O-) | 155 - 158 | Distinct from other carbonyls, slightly upfield. |
| Proline α-CH | 58 - 62 | Typical range for proline α-carbon. |
| Valine α-CH | 57 - 61 | |
| Methoxycarbonyl (-OC H₃) | 51 - 54 | |
| Proline δ-CH | 45 - 50 | Carbon adjacent to the ring nitrogen. |
| Proline β, γ-CH₂ | 22 - 35 | Aliphatic signals from the proline ring. |
| Valine β-CH | 29 - 33 | |
| Valine γ, γ'-CH₃ | 17 - 20 | Two distinct signals are expected. |
| Proline 5-CH₃ | 15 - 20 |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and reliable fingerprint of the functional groups present in a molecule.[8] For peptides, the positions of the N-H and C=O (Amide I) stretching bands are particularly informative about hydrogen bonding and conformation.[9]
Experimental Protocol: FT-IR Data Acquisition
Modern FT-IR spectrometers, often equipped with an Attenuated Total Reflectance (ATR) accessory, make data acquisition straightforward and require minimal sample preparation.
Step-by-Step Methodology:
-
Sample Preparation (ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the final spectrum.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Predicted IR Data
The IR spectrum will be dominated by absorptions from the multiple carbonyl groups and the N-H and O-H bonds. The complexity of the proline ring can also contribute to a rich fingerprint region.[10]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad absorption due to hydrogen bonding. |
| N-H Stretch (Amide) | 3250 - 3400 | Medium | Position is sensitive to hydrogen bonding. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | From Val, Pro, and Methoxycarbonyl methyl/methylene groups. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong | The most intense carbonyl band, sensitive to conformation. |
| C=O Stretch (Carbamate) | 1690 - 1720 | Strong | Overlaps with the carboxylic acid C=O stretch. |
| N-H Bend (Amide II) | 1510 - 1570 | Medium | Coupled C-N stretch and N-H bend. |
| C-O Stretch | 1200 - 1300 | Strong | From the carboxylic acid and carbamate groups. |
Conclusion
The structural verification of this compound is achieved through a synergistic application of NMR and IR spectroscopy. NMR provides an exhaustive map of the carbon-hydrogen framework and atom connectivity, while IR offers a rapid confirmation of all critical functional groups. By following the detailed protocols and using the predicted data in this guide as a benchmark, researchers can confidently establish the identity, purity, and structural integrity of this important synthetic intermediate, ensuring the quality and reliability of their drug development endeavors.
References
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Fritz Haber Institute. Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. Available from: [Link]
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Gaigeot, M. P., et al. (2020). Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. Chemical Reviews. Available from: [Link]
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Cazzaniga, E., et al. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics. Available from: [Link]
-
ResearchGate. FT-IR spectra of L-proline, H3PW12O40 and [ProH]3PW12O40. Available from: [Link]
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PubChem. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. National Center for Biotechnology Information. Available from: [Link]
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Ueda, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available from: [Link]
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Li, S., et al. (2022). Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares. Journal of Spectroscopy. Available from: [Link]
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JIGS Chemical Limited. (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. Available from: [Link]
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Apicule. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. Available from: [Link]
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Chegg. Given the 13C NMR and 1H NMR identify the two side. Available from: [Link]
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Pharmaffiliates. This compound. Available from: [Link]
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Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. Available from: [Link]
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Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available from: [Link]
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Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available from: [Link]
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Scintila. This compound. Available from: [Link]
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Ivanova, B. B., & Spiteller, M. (2007). Structural and spectroscopic analysis of dipeptide L-methionyl-glycine and its hydrochloride. Journal of Molecular Structure. Available from: [Link]
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Beyond Antivirals: A Technical Guide to the Untapped Potential of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline in Modern Drug Discovery
Abstract
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, a structurally sophisticated dipeptide derivative, has primarily been characterized as a key intermediate in the synthesis of complex antiviral agents.[1][2][3] This in-depth technical guide posits that the utility of this molecule extends far beyond its current application. The unique conformational constraints imposed by the 5-methyl-L-proline moiety, coupled with the stereochemically defined L-valine residue, present a compelling scaffold for the development of novel therapeutics in oncology and metabolic diseases. We will explore the scientific rationale and provide detailed experimental workflows for investigating this molecule as a potential inhibitor of Dipeptidyl Peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and as a modulator of Matrix Metalloproteinases (MMPs) in cancer progression. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the untapped potential of proline-rich peptidomimetics.
Introduction: Deconstructing the Core Moiety
This compound is a protected dipeptide that comprises an L-valine residue connected via an amide linkage to a 5-methyl-L-proline.[1] The N-terminus is protected by a methoxycarbonyl group, a feature that enhances its stability and utility in synthetic chemistry.[2]
-
Chemical Properties:
The defining characteristic of this molecule is the 5-methyl-L-proline. The pyrrolidine ring of proline introduces a significant conformational rigidity into peptide backbones.[5][6] The addition of a methyl group at the 5-position further refines this conformational landscape, offering a unique stereochemical handle for molecular recognition by target proteins.
Potential Application I: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes
Scientific Rationale
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7][8] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels. Many established DPP-IV inhibitors, known as "gliptins," feature a proline-mimicking scaffold that interacts with the S1 subsite of the enzyme's active site.[9][10][11]
The L-valyl-5-methyl-L-proline backbone of our target molecule presents a compelling starting point for the design of novel DPP-IV inhibitors. The proline ring is a known substrate-mimicking element for DPP-IV, and the valine residue can be systematically modified to optimize interactions with the S2 subsite.[8]
Experimental Workflow: From Scaffold to Lead Candidate
Caption: Workflow for developing DPP-IV inhibitors.
Detailed Protocols
Protocol 2.1: Synthesis of N-Acyl-L-valyl-5-methyl-L-proline Analogs
This protocol is a variation of the Schotten-Baumann method for N-acylation of amino acids.[12][13]
-
Deprotection of the Core Scaffold: The methoxycarbonyl protecting group of this compound is removed under standard conditions (e.g., saponification with LiOH or NaOH) to yield the free amine.
-
Preparation of Acyl Chlorides: A diverse library of acyl chlorides is prepared from the corresponding carboxylic acids using oxalyl chloride or thionyl chloride.
-
Acylation Reaction:
-
Dissolve the deprotected dipeptide in a suitable solvent (e.g., tetrahydrofuran).
-
Add an aqueous solution of sodium carbonate and a catalytic amount of a phase-transfer catalyst (e.g., dodecyltrimethylammonium bromide).
-
Cool the mixture in an ice bath and add the desired acyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2.2: High-Throughput DPP-IV Inhibition Assay
This is a fluorescence-based assay using a commercially available DPP-IV substrate.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DPP-IV in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO.
-
Prepare serial dilutions of the synthesized analogs in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer to each well.
-
Add 1 µL of the test compound or DMSO (for control wells).
-
Add 10 µL of the DPP-IV enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound relative to the DMSO control.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Potential Application II: Targeting Matrix Metalloproteinases (MMPs) in Oncology
Scientific Rationale
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[5] Overexpression of certain MMPs, particularly MMP-2 and MMP-9 (gelatinases), is associated with tumor invasion, metastasis, and angiogenesis.[5] Proline-based peptidomimetics have been successfully employed as scaffolds for the development of MMP inhibitors.[5] The constrained pyrrolidine ring can orient pharmacophoric groups into the deep S1' pocket of the MMP active site.
The this compound scaffold can be modified to incorporate a zinc-binding group (ZBG), such as a hydroxamic acid, at the C-terminus. The valine side chain and the N-terminal acyl group can be varied to achieve selectivity for specific MMPs.
Experimental Workflow: Repurposing the Scaffold for Anticancer Activity
Caption: Workflow for developing MMP inhibitors.
Detailed Protocols
Protocol 3.1: Synthesis of Hydroxamic Acid-Based MMP Inhibitors
This protocol involves the conversion of the C-terminal carboxylic acid to a hydroxamic acid.
-
Activation of the Carboxylic Acid:
-
Dissolve the N-acylated dipeptide analog in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HBTU or HATU) and a base (e.g., DIPEA).
-
Stir the mixture for 30 minutes at room temperature.
-
-
Reaction with Hydroxylamine:
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine) to the activated ester.
-
Stir the reaction mixture overnight at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC.
-
Protocol 3.2: MMP-2/MMP-9 Inhibition Assay
This is a generic fluorescence resonance energy transfer (FRET)-based assay.
-
Reagent Preparation:
-
Prepare stock solutions of recombinant human MMP-2 and MMP-9.
-
Prepare a stock solution of a FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Prepare serial dilutions of the synthesized hydroxamic acid derivatives.
-
-
Assay Procedure:
-
Activate the pro-MMP enzyme with APMA (4-aminophenylmercuric acetate).
-
In a 96-well plate, add the activated MMP enzyme, assay buffer, and the test compound.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the FRET substrate.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time.
-
Calculate the initial reaction rates and determine the percent inhibition.
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
-
Data Summary and Interpretation
The following tables provide a template for summarizing the data generated from the proposed experimental workflows.
Table 1: DPP-IV Inhibition and Selectivity Profile of Lead Compounds
| Compound ID | N-Acyl Group | Valine Side Chain | C-Terminus | DPP-IV IC50 (nM) | FAP IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) |
| Example-1 | Benzoyl | Isopropyl | Carboxylic Acid | 50 | >10,000 | 1,500 | 2,000 |
| Example-2 | Phenylacetyl | Cyclohexyl | Methyl Ester | 25 | >10,000 | 800 | 1,200 |
Table 2: MMP Inhibition and Anti-Invasive Activity of Lead Compounds
| Compound ID | N-Acyl Group | C-Terminus ZBG | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | Cell Invasion (% Inhibition at 10 µM) |
| Example-3 | Naphthoyl | Hydroxamic Acid | 15 | 25 | 75 |
| Example-4 | Biphenylacetyl | Hydroxamic Acid | 8 | 12 | 85 |
Conclusion and Future Directions
This compound represents a versatile and underexplored scaffold in medicinal chemistry. This guide has outlined two promising, albeit speculative, avenues for its application beyond antiviral synthesis. The proposed workflows provide a clear roadmap for the synthesis of analog libraries and their subsequent biological evaluation as potential inhibitors of DPP-IV and MMPs. The inherent stereochemical complexity and conformational rigidity of this dipeptide derivative make it an attractive starting point for the design of potent and selective enzyme inhibitors. Future research should also explore its potential as a modulator of protein-protein interactions and as a component of more complex peptidomimetics. The principles and protocols detailed herein offer a solid foundation for unlocking the full therapeutic potential of this intriguing molecule.
References
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Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II. PubMed. [Link]
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Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. [Link]
- Exploration of DPP-IV inhibitors with a novel scaffold by multistep in silico screening. (URL not available)
- PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. (URL not available)
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. [Link]
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Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
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[A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy]. PubMed. [Link]
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The dipeptidyl peptidase IV inhibitors vildagliptin and K-579 inhibit a phospholipase C: a case of promiscuous scaffolds in proteins. NIH. [Link]
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Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate. [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. [Link]
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Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics (RSC Publishing). [Link]
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Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]
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- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (URL not available)
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Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]
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On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]
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- Peptide Modification for Drug Development. (URL not available)
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L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. PubChem. [Link]
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-
(PDF) Peptidomimetics: A Synthetic Tool for Inhibiting Protein–Protein Interactions in Cancer. ResearchGate. [Link]
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L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. apicule. [Link]
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(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. JIGS Chemical Limited. [Link]
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Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era. NIH. [Link]
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Discovery and development of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline
An In-Depth Technical Guide to the Discovery and Development of Nirmatrelvir (PF-07321332), the Core Component of Paxlovid™
Authored by: A Senior Application Scientist
The global health crisis precipitated by the COVID-19 pandemic spurred an unprecedented mobilization of the scientific community. A pivotal achievement in this endeavor was the rapid development of orally bioavailable antiviral therapeutics. This guide provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of nirmatrelvir (PF-07321332), the peptidomimetic protease inhibitor that is the cornerstone of the antiviral drug Paxlovid™. We will delve into the scientific rationale behind its design, tracing its lineage from earlier coronavirus research, and provide detailed insights into its synthesis, where key intermediates such as (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline and its analogs play a crucial role. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a detailed retrospective and a practical reference for future antiviral research.
The Genesis of a Potent Oral Antiviral: The Discovery of Nirmatrelvir
The journey to nirmatrelvir was not initiated by the emergence of SARS-CoV-2, but rather by the earlier SARS-CoV-1 outbreak in 2002.[1][2] Pfizer researchers had developed a potent inhibitor of the SARS-CoV-1 main protease (Mpro), PF-00835231.[1][3] However, this compound had poor oral bioavailability, limiting its therapeutic potential to intravenous administration.[1][3]
With the onset of the COVID-19 pandemic, and recognizing the high degree of similarity (~96% sequence homology) between the Mpro of SARS-CoV-1 and SARS-CoV-2, research was reignited to optimize PF-00835231 into an orally active drug.[1][2] The primary challenge was to enhance oral absorption while maintaining potent Mpro inhibition.[4][5] This led to a systematic structure-based drug design approach, culminating in the invention of nirmatrelvir (PF-07321332).[4][5]
The Molecular Blueprint: Chemical Synthesis of Nirmatrelvir
The synthesis of nirmatrelvir is a multi-step process that involves the coupling of key building blocks. One of the pivotal strategies involves the preparation of a P2-P3 dipeptide fragment and a P1 building block, followed by the formation of the nitrile "warhead" that is crucial for its mechanism of action.[2] While the specific compound this compound is a dipeptide derivative, the synthesis of nirmatrelvir utilizes structurally similar custom amino acid derivatives to achieve the desired stereochemistry and biological activity.
General Synthetic Strategy
A convergent synthesis approach is often employed, where different fragments of the molecule are synthesized separately before being joined together.[6] This allows for greater efficiency and flexibility in the manufacturing process. The key steps generally involve:
-
Synthesis of the "western fragment" or the P2-P3 dipeptide building block.[7]
-
Synthesis of the "eastern fragment" or the P1 building block containing the precursor to the nitrile warhead.
-
Coupling of the two fragments.
-
Final modification to install the nitrile group.
Illustrative Experimental Protocol for Nirmatrelvir Synthesis
The following is a generalized protocol based on published synthetic routes.[2]
Step 1: Synthesis of the P2-P3 Dipeptide Building Block
-
This fragment often incorporates a non-canonical amino acid at the P3 position to optimize binding to the Mpro enzyme.[8] The synthesis begins with protected amino acids.
-
For instance, a bicyclic proline analog is synthesized from a starting material like Boc-trans-4-hydroxy-L-proline benzyl ester.
-
This is then coupled with a protected L-tert-leucine derivative using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Step 2: Synthesis of the P1 Building Block
-
The P1 fragment typically starts from a protected amino acid derivative, such as Boc-protected L-glutamic acid.[2]
-
The side chain of the glutamic acid is modified to introduce a cyano group, which will ultimately form the nitrile warhead of nirmatrelvir.
Step 3: Coupling and Final Synthesis
-
The synthesized P2-P3 dipeptide is coupled with the P1 building block.
-
The final step involves the dehydration of a primary amide to form the nitrile group, a critical component for the covalent inhibition of the Mpro cysteine protease.[6]
Below is a workflow diagram illustrating the general synthetic strategy for nirmatrelvir.
Caption: Convergent synthetic workflow for Nirmatrelvir.
Mechanism of Action: Halting Viral Replication
Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][9] This enzyme is crucial for the viral life cycle as it cleaves viral polyproteins into functional proteins necessary for viral replication.[9]
Inhibition of Mpro
Nirmatrelvir is a peptidomimetic, meaning it mimics the natural substrate of the Mpro enzyme.[10] It binds to the active site of Mpro, and its nitrile warhead forms a reversible covalent bond with the cysteine residue (Cys145) in the catalytic dyad of the enzyme.[11][12][13] This covalent modification inactivates the enzyme, thereby preventing the processing of viral polyproteins and halting viral replication.[9]
The diagram below illustrates the SARS-CoV-2 replication cycle and the inhibitory action of nirmatrelvir.
Caption: Nirmatrelvir's inhibition of the SARS-CoV-2 replication cycle.
The Role of Ritonavir: A Pharmacokinetic Enhancer
Nirmatrelvir is rapidly metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] To overcome this, it is co-administered with a low dose of ritonavir.[1][10] Ritonavir is a potent inhibitor of CYP3A4.[14][15] By inhibiting this enzyme, ritonavir slows down the metabolism of nirmatrelvir, thereby "boosting" its plasma concentration and prolonging its half-life.[15][16] This ensures that nirmatrelvir remains at therapeutic levels long enough to effectively combat the virus.[16]
Clinical Efficacy and Pharmacological Profile
The combination of nirmatrelvir and ritonavir, marketed as Paxlovid™, has demonstrated significant efficacy in the treatment of COVID-19.
Pharmacokinetic Properties
The co-administration with ritonavir significantly improves the pharmacokinetic profile of nirmatrelvir, allowing for oral dosing.[16] This was a critical advancement over earlier intravenous-only protease inhibitors.[3]
Clinical Trial Data
In the pivotal Phase II/III EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial, Paxlovid™ showed remarkable efficacy when administered to non-hospitalized, high-risk adults with COVID-19.[1]
| Endpoint | Paxlovid™ Group | Placebo Group | Relative Risk Reduction |
| COVID-19-related hospitalization or death through Day 28 | 0.8% (8/1039) | 7.0% (71/1046) | 89% |
| Deaths | 0 | 12 | 100% |
Data from the EPIC-HR clinical trial.[1]
These results led to its emergency use authorization and subsequent full approval in many countries for the treatment of mild-to-moderate COVID-19 in patients at high risk of progressing to severe disease.[1][2]
Future Perspectives and Conclusion
The development of nirmatrelvir represents a landmark achievement in rapid drug development, transitioning from laboratory synthesis to millions of patient doses in an unprecedented timeframe.[3][17] Its mechanism of targeting a highly conserved viral protease suggests it may retain efficacy against future SARS-CoV-2 variants.[10]
The story of nirmatrelvir, from its roots in earlier antiviral research to its pivotal role in the COVID-19 pandemic, underscores the importance of sustained investment in fundamental virology and medicinal chemistry. The synthetic pathways developed, which utilize key building blocks like this compound and its derivatives, provide a roadmap for the efficient production of complex peptidomimetic drugs. This in-depth guide serves as a testament to the power of scientific ingenuity in addressing global health challenges.
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The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. MDPI. [Link]
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(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. JIGS Chemical Limited. [Link]
-
L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. PubChem. [Link]
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Mechanism of Action | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets). Pfizer. [Link]
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Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease. ACS Publications. [Link]
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Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). PubMed. [Link]
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The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. National Institutes of Health. [Link]
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The unprecedented Paxlovid journey from milligrams to millions of patient doses during the Covid-19 pandemic. National Institutes of Health. [Link]
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Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. PubMed. [Link]
-
A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. ACS Publications. [Link]
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Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. MDPI. [Link]
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Inside the record-breaking development of Paxlovid. Drug Discovery News. [Link]
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Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease. PubMed. [Link]
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Exploring the Binding Mechanism of PF-07321332 SARS-CoV-2 Protease Inhibitor through Molecular Dynamics and Binding Free Energy Simulations. PubMed Central. [Link]
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Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. [Link]
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Ritonavir. StatPearls - NCBI Bookshelf. [Link]
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What are SARS-CoV-2 Mpro inhibitors and how do they work?. Patsnap Synapse. [Link]
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Ritonavir-boosted protease inhibitors in HIV therapy. Taylor & Francis Online. [Link]
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What is the list of Ritonavir (Protease Inhibitor) boosted Protease Inhibitors (PIs)?. Dr.Oracle. [Link]
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Preclinical discovery and development of nirmatrelvir/ritonavir combinational therapy for the treatment of COVID-19 and the lessons learned from SARS-COV-2 variants. Taylor & Francis Online. [Link]
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Methodological & Application
Synthesis of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline: An Application Note and Detailed Protocol
Introduction
In the landscape of contemporary drug discovery and development, the precise chemical synthesis of modified dipeptides is of paramount importance. These molecular entities often serve as critical intermediates in the construction of complex peptidomimetics and active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for the synthesis of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, a protected dipeptide derivative.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established principles of peptide chemistry.
The strategic incorporation of a methoxycarbonyl protecting group on the N-terminus of L-valine and the presence of a 5-methyl substitution on the L-proline ring introduce specific stereochemical constraints that can influence the conformational properties of the resulting peptide backbone. This guide will elaborate on the rationale behind the chosen synthetic strategy, which involves the preparation of the constituent amino acid derivatives followed by a solution-phase peptide coupling, purification, and characterization.
Strategic Overview of the Synthesis
The synthesis of the target dipeptide is approached through a convergent strategy, which can be visualized as a three-stage process. This method was chosen for its modularity and the ability to purify intermediates at each stage, ensuring a high-purity final product.
Caption: A high-level overview of the synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of Precursors
Protocol 1.1: Synthesis of N-(Methoxycarbonyl)-L-valine
This procedure details the protection of the amino group of L-valine with a methoxycarbonyl group. This protecting group is stable under the subsequent coupling conditions and can be readily introduced.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| L-Valine | 117.15 | 50 | 5.86 g |
| Sodium Bicarbonate | 84.01 | 150 | 12.6 g |
| Methyl Chloroformate | 94.50 | 60 | 5.67 g (4.7 mL) |
| Dioxane | - | - | 100 mL |
| Water | - | - | 100 mL |
| Diethyl Ether | - | - | As needed |
| 2M Hydrochloric Acid | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
Dissolve L-valine and sodium bicarbonate in 100 mL of water in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of methyl chloroformate in 100 mL of dioxane dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with diethyl ether (3 x 50 mL) to remove any unreacted methyl chloroformate.
-
Carefully acidify the aqueous layer to pH 2 with 2M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-(Methoxycarbonyl)-L-valine as a white solid.
Protocol 1.2: Synthesis of (5S)-5-methyl-L-proline Methyl Ester Hydrochloride
This protocol is adapted from established methods for the synthesis of proline derivatives.[2][3][4] The esterification of the carboxylic acid facilitates the subsequent peptide coupling reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| (5S)-5-methyl-L-proline | 129.16 | 20 | 2.58 g |
| Methanol | - | - | 50 mL |
| Thionyl Chloride | 118.97 | 30 | 3.57 g (2.2 mL) |
| Diethyl Ether | - | - | As needed |
Procedure:
-
Suspend (5S)-5-methyl-L-proline in 50 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a viscous oil.
-
Add 50 mL of diethyl ether to the oil and stir vigorously to induce precipitation.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (5S)-5-methyl-L-proline methyl ester hydrochloride.
Stage 2: Peptide Coupling
Protocol 2.1: Synthesis of this compound Methyl Ester
This stage employs a well-established carbodiimide-mediated coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.[5][6][7][8]
Caption: The peptide coupling reaction mechanism.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| N-(Methoxycarbonyl)-L-valine | 175.19 | 10 | 1.75 g |
| (5S)-5-methyl-L-proline Methyl Ester HCl | 179.65 | 10 | 1.80 g |
| EDC Hydrochloride | 191.70 | 12 | 2.30 g |
| HOBt Hydrate | 153.14 | 12 | 1.84 g |
| Diisopropylethylamine (DIPEA) | 129.25 | 25 | 4.3 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| 1M Hydrochloric Acid | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Dissolve N-(Methoxycarbonyl)-L-valine, (5S)-5-methyl-L-proline methyl ester hydrochloride, and HOBt hydrate in 80 mL of anhydrous DCM in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the stirred solution.
-
Add EDC hydrochloride portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with 50 mL of DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), 1M HCl (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired dipeptide methyl ester.[9][10]
Stage 3: Final Deprotection
Protocol 3.1: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to yield the free carboxylic acid of the target dipeptide.[1][11][12][13][14]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| Dipeptide Methyl Ester | 300.35 | 5 | 1.50 g |
| 1M Lithium Hydroxide (LiOH) | - | 7.5 | 7.5 mL |
| Tetrahydrofuran (THF) | - | - | 25 mL |
| Water | - | - | 25 mL |
| 1M Hydrochloric Acid | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Dissolve the dipeptide methyl ester in a mixture of THF (25 mL) and water (25 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C.
-
Add 1M LiOH solution dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound as a white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the dipeptide. The presence of the methoxycarbonyl group will be indicated by a singlet around 3.6-3.8 ppm in the ¹H NMR spectrum.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final product.[16][17][18][19][20]
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the peptide coupling reaction is incomplete, a second equivalent of EDC can be added. Alternatively, a more potent coupling reagent such as HATU or HBTU can be employed.[21]
-
Epimerization: To minimize racemization during the coupling step, it is crucial to maintain a low temperature during the activation of the carboxylic acid.
-
Purification Challenges: Protected dipeptides can sometimes be challenging to purify. A careful selection of the eluent system for flash chromatography is essential for achieving high purity.[22]
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable dipeptide intermediate for use in further synthetic endeavors. The methodologies described are based on well-established and widely practiced techniques in peptide chemistry, ensuring a high likelihood of success.
References
-
Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). PubMed. [Link]
-
The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. PubMed. [Link]
-
Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. American Chemical Society. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
OxymaPure/DIC/EDC-HCl MEDIATED COUPLING IN SOLUTION-PHASE PEPTIDE SYNTHESIS. Organic Syntheses Procedure. [Link]
-
Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. PubMed. [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]
-
Synthesis of L-proline, methyl ester. PrepChem. [Link]
-
Hydrolysis of peptide esters by different enzymes. PubMed. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]
-
SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses Procedure. [Link]
-
De-esterification of amino acid esters. ResearchGate. [Link]
-
Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]
-
Supporting Information - Wiley-VCH. [Link]
-
This compound. Apicule. [Link]
-
Silica Gel |Purification of Peptides. Column Chromatography. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
- The preparation method of proline esters hydrochlorate.
-
Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]
-
Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. American Chemical Society. [Link]
-
MPLC purification of protected peptide fragments. Semantic Scholar. [Link]
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Can you use normal phase chromatography to purify protected peptides? Biotage. [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. [Link]
-
Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]
Sources
- 1. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. column-chromatography.com [column-chromatography.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. file.globalso.com [file.globalso.com]
- 22. biotage.com [biotage.com]
Application Notes and Protocols for the Use of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline in the Synthesis of Velpatasvir
Introduction: The Strategic Importance of Dipeptide Intermediates in Antiviral Drug Synthesis
The development of direct-acting antivirals (DAAs) has marked a paradigm shift in the treatment of chronic Hepatitis C virus (HCV) infection. Velpatasvir, a potent pan-genotypic NS5A inhibitor, is a cornerstone of modern HCV therapy.[1] Its complex molecular architecture necessitates a sophisticated and convergent synthetic strategy, wherein pre-formed chiral building blocks are coupled to construct the final active pharmaceutical ingredient (API).[2][3]
This document provides a detailed technical guide on the application of a crucial dipeptide intermediate, (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline (CAS: 1335316-40-9), in the synthesis of Velpatasvir.[4][5][6][7] This protected dipeptide derivative is integral to the formation of one of the key pyrrolidine moieties within the Velpatasvir structure.[5] The precise stereochemistry and high purity of this intermediate are paramount for the efficacy and safety of the final drug.[6]
These application notes are intended for researchers, scientists, and drug development professionals, offering not just protocols, but also insights into the rationale behind the experimental choices, ensuring a deeper understanding of the synthetic process.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this key intermediate is fundamental to its successful application in the synthesis of Velpatasvir.
| Property | Value | Source |
| CAS Number | 1335316-40-9 | [4][5][7] |
| Molecular Formula | C₁₃H₂₂N₂O₅ | [4][5][8] |
| Molecular Weight | 286.32 g/mol | [5][8] |
| Appearance | White to off-white crystalline solid | [6] |
| Purity | ≥ 98% | [6] |
| Solubility | Soluble in water and organic solvents | [6] |
| Storage | Store in a cool, dry, and well-ventilated area | [6] |
Synthetic Pathway Overview: A Convergent Approach to Velpatasvir
The synthesis of Velpatasvir is a multi-step process that leverages a convergent strategy, where different fragments of the molecule are synthesized separately and then coupled together. The use of this compound is a prime example of this approach, streamlining the assembly of the complex API.[2]
Caption: Convergent synthesis of Velpatasvir.
Protocol 1: Synthesis of this compound
While specific proprietary industrial processes may vary, the following protocol outlines a standard and robust laboratory-scale synthesis based on established peptide coupling methodologies.
Materials and Reagents:
-
N-(Methoxycarbonyl)-L-valine
-
(5S)-5-methyl-L-proline hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add (5S)-5-methyl-L-proline hydrochloride (1.0 eq), N-(Methoxycarbonyl)-L-valine (1.05 eq), HOBt (1.1 eq), and anhydrous DCM.
-
Amine Neutralization: Cool the suspension to 0 °C and add DIPEA (2.5 eq) dropwise. Stir the mixture for 20-30 minutes until a clear solution is obtained.
-
Peptide Coupling: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford this compound as a white to off-white solid.
Causality and Experimental Choices:
-
EDC/HOBt Coupling: This combination is a classic and highly effective method for amide bond formation. EDC activates the carboxylic acid of N-(Methoxycarbonyl)-L-valine, while HOBt acts as a racemization suppressant and improves coupling efficiency.
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of the proline derivative and to scavenge the acid generated during the reaction without interfering with the coupling reagents.
-
Aqueous Work-up: The series of acidic and basic washes is crucial for removing unreacted starting materials, coupling reagents, and by-products.
Protocol 2: Coupling of this compound in Velpatasvir Synthesis
This protocol describes the subsequent coupling of the dipeptide intermediate with the Velpatasvir core structure, a step often detailed in the patent literature.[2][9]
Materials and Reagents:
-
Velpatasvir core intermediate (containing a free secondary amine)
-
This compound
-
1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate (COMU) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the Velpatasvir core intermediate (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature.
-
Coupling Agent Addition: Add the coupling agent (e.g., COMU, 1.2 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 2-4 hours, or until the reaction is deemed complete by LC-MS analysis.
-
Quenching and Extraction:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash with water and then brine.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is then carried forward to the next steps of the Velpatasvir synthesis, which typically involve deprotection and further transformations, followed by final purification.[10]
Caption: Workflow for the coupling reaction.
Analytical Characterization
The purity and identity of this compound and the subsequent coupled product are critical. The following analytical techniques are recommended for quality control:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediate and the coupled product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure and stereochemistry.
Conclusion and Future Perspectives
The use of this compound is a testament to the efficiency of convergent synthesis in the production of complex APIs like Velpatasvir. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this key dipeptide intermediate. As the demand for DAAs continues, further optimization of the synthesis of such crucial building blocks will remain an active area of research, with a focus on improving yields, reducing costs, and enhancing the greenness of the chemical processes.
References
- Gilead Sciences, Inc. (2017). Process for the preparation of velpatasvir. WO2017060820A1.
-
Ye, F. (2017). Synthesis method of velpatasvir. SciSpace. [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2017). Preparation method for velpatasvir intermediate and analogue thereof.
-
World Health Organization. (2016). VELPATASVIR (GS-5816), GILEAD SCIENCES. [Link]
-
Zhejiang Yongtai Pharmaceutical Co., Ltd. (2018). Synthesis method of velpatasvir intermediate A. Eureka | Patsnap. [Link]
- Su, M. et al. (2021). Preparation of velpatasvir and derivative thereof. US20210139493A1.
-
Pharmaffiliates. (n.d.). Velpatasvir-impurities. [Link]
-
Apicule. (n.d.). L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. [Link]
- Gilead Sciences, Inc. (2017). Combination formulation of three antiviral compounds. WO2017210483A1.
-
BuyersGuideChem. (n.d.). This compound. [Link]
-
JIGS Chemical Limited. (n.d.). (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. [Link]
-
AlchemyPharm. (n.d.). CAS 1335316-40-9 | this compound. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis method of velpatasvir (2017) | Ye Fangguo | 2 Citations [scispace.com]
- 3. Synthesis method of velpatasvir intermediate A - Eureka | Patsnap [eureka.patsnap.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. apicule.com [apicule.com]
- 6. Buy this compound - High Purity & Pharmaceutical Grade at Best Price [jigspharma.com]
- 7. alchemypharm.com [alchemypharm.com]
- 8. cphi-online.com [cphi-online.com]
- 9. US20210139493A1 - Preparation of velpatasvir and derivative thereof - Google Patents [patents.google.com]
- 10. Velpatasvir synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocols: Peptide Coupling Methods for N-methoxycarbonyl-valine to 5-methyl-proline
Introduction: Navigating a Sterically Demanding Peptide Coupling
The formation of an amide bond between N-methoxycarbonyl-L-valine and 5-methyl-L-proline represents a significant synthetic challenge in peptide chemistry. This particular coupling brings together two sterically demanding amino acid derivatives. The valine residue is β-branched, which encumbers the approach to its carboxyl group, while the 5-methyl-proline possesses a substituted pyrrolidine ring that restricts conformational flexibility and hinders the nucleophilicity of its secondary amine.[1]
Standard peptide coupling conditions often fail or provide disappointingly low yields in such cases, necessitating the use of highly efficient coupling reagents and optimized protocols.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on successfully performing this challenging coupling. We will explore the mechanistic basis for reagent selection, provide two robust, field-tested protocols using different classes of coupling agents, and offer a comparative analysis to guide your experimental design.
Theoretical & Mechanistic Background
The core of peptide synthesis is the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[3] The primary obstacle in the coupling of N-methoxycarbonyl-valine and 5-methyl-proline is overcoming the steric hindrance imposed by both partners.
-
N-methoxycarbonyl-L-valine (Moc-Val-OH): As a protected amino acid, the N-terminal amine is rendered non-nucleophilic by the methoxycarbonyl group, allowing for selective C-terminal activation.[4][5] The bulky isopropyl side chain of valine, however, creates a sterically crowded environment around the carboxyl group.
-
5-methyl-L-proline: Proline's unique cyclic structure already imparts significant conformational rigidity. The addition of a methyl group at the C5 position further restricts the pyrrolidine ring's puckering and sterically shields the secondary amine, reducing its reactivity.[1]
To address these challenges, coupling reagents must be highly reactive. The most effective reagents for hindered couplings are typically aminium/uronium or phosphonium salts.[2][6] These reagents react with the carboxylic acid to form highly activated esters that are more susceptible to attack by the sterically hindered amine of 5-methyl-proline.
Workflow for Sterically Hindered Peptide Coupling
The general process involves the activation of the carboxylic acid followed by the introduction of the amine component. Careful selection of reagents, solvent, and base is critical for success.
Caption: General workflow for solution-phase peptide coupling.
Recommended Coupling Protocols
We present two protocols with differing mechanisms and reagent types: a high-efficiency method using HATU, and a classic carbodiimide approach with EDC/HOBt for comparison.
Materials & Reagents
-
N-methoxycarbonyl-L-valine (Moc-Val-OH)
-
5-methyl-L-proline methyl ester hydrochloride (or other ester form)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
NMM (N-Methylmorpholine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Protocol A: High-Efficiency Coupling with HATU
HATU is an aminium-based coupling reagent renowned for its high efficiency in sterically demanding cases.[6][7] It reacts with the carboxylic acid in the presence of a non-nucleophilic base like DIPEA to form a highly reactive OAt-ester, which rapidly acylates the amine. The HOAt byproduct is a superior leaving group compared to HOBt, and the pyridine nitrogen is believed to provide anchimeric assistance, further accelerating the reaction.[6]
HATU Activation Mechanism
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve N-methoxycarbonyl-L-valine (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (approx. 0.1 M).
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation.
-
Amine Addition: In a separate flask, dissolve 5-methyl-L-proline methyl ester hydrochloride (1.2 equiv) in a minimal amount of anhydrous DMF and add DIPEA (1.2 equiv) to neutralize the salt and form the free amine.
-
Coupling: Add the free amine solution from step 3 to the pre-activated carboxylic acid solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. For very hindered couplings, extended reaction times (up to 24 hours) or gentle heating (e.g., 40 °C) may be necessary.[2]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude dipeptide product using flash column chromatography on silica gel.
Protocol B: Carbodiimide-Mediated Coupling with EDC/HOBt
This method uses a water-soluble carbodiimide (EDC) in conjunction with an additive (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an HOBt-active ester, which is more stable, less prone to racemization, and efficiently reacts with the amine.[9][10]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve N-methoxycarbonyl-L-valine (1.0 equiv), 5-methyl-L-proline methyl ester hydrochloride (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM (approx. 0.1 M).
-
Neutralization: Cool the solution to 0 °C. Add N-Methylmorpholine (NMM) or DIPEA (1.2 equiv) to neutralize the amine salt.
-
Activation & Coupling: Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If using DMF, follow the work-up procedure described in Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[11]
-
If using DCM, filter the reaction mixture to remove any precipitated urea byproduct before proceeding with the aqueous washes.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel.
Comparative Analysis of Methods
| Parameter | Protocol A: HATU | Protocol B: EDC/HOBt |
| Reactivity | Very High. Excellent for sterically hindered couplings.[2][6] | Moderate to High. Generally effective but can be sluggish for highly hindered systems. |
| Racemization Risk | Very Low. HOAt is an excellent racemization suppressant.[7] | Low. HOBt is an effective additive to minimize racemization.[8] |
| Reaction Time | Typically faster (4-12 hours). | Typically slower (12-24 hours). |
| Byproducts | Water-soluble tetramethylurea and HOAt. | Water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea. |
| Cost | Higher reagent cost. | Lower reagent cost. |
| Key Advantage | Superior efficiency and speed for challenging couplings. | Cost-effective and widely used; simple workup due to water-soluble byproducts. |
| Potential Issue | Potential for guanidinylation of the amine if not pre-activated properly.[6] | Potential for N-acylurea formation, reducing yield, especially if the reaction is slow. |
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Insufficient activation or severe steric hindrance.
-
Solution (HATU): Increase pre-activation time, extend the reaction time, or gently heat the reaction to 40-50 °C.[2] Consider a double coupling (repeating the procedure with fresh reagents).
-
Solution (EDC/HOBt): Switch to a more potent activating agent like HATU. Ensure all reagents are anhydrous.
-
-
Presence of N-Acylurea Byproduct (EDC method):
-
Cause: The O-acylisourea intermediate rearranged before being trapped by HOBt or attacked by the amine.
-
Solution: Ensure HOBt is added with the acid and amine before EDC. Work at 0 °C during the initial phase of the reaction.
-
-
Racemization Detected:
-
Cause: The base used or elevated temperature.
-
Solution: Use a sterically hindered base like DIPEA or a weaker base like NMM. Avoid excessive heating. Ensure the use of additives like HOBt or HOAt (inherent in HATU).
-
Conclusion
The coupling of N-methoxycarbonyl-L-valine to 5-methyl-L-proline is a challenging but achievable transformation with the appropriate choice of methodology. For maximum efficiency and the highest probability of success, the HATU-mediated protocol is strongly recommended due to its superior reactivity in overcoming significant steric barriers.[2][6] The EDC/HOBt method remains a viable, cost-effective alternative, though it may require longer reaction times and careful optimization to achieve comparable yields. Successful execution of these protocols will enable the synthesis of this unique dipeptide for applications in pharmaceutical and materials research.
References
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
- Google Patents. (2016). CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
-
de la Torre, B. G., & Albericio, F. (2018). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 23(4), 889. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(4), 271-276. [Link]
-
Knauer, S., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(31), 12984-12990. [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3537-3542. [Link]
-
Gajjar, A. K., & Pathak, C. D. (2022). Synthesis of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds and their In Vitro Evaluation for Dipeptidyl Peptidase-4 Inhibition. Letters in Drug Design & Discovery, 19(4), 350-365. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]
-
Synfacts. (2020). An N-Protecting Group for Solid-Phase Peptide Synthesis in Aqueous Media. Synfacts, 16(10), 1115. [Link]
-
Han, Y., et al. (2009). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 164-171. [Link]
-
Raines, R. T., et al. (2003). An electronic effect on protein structure. Protein Science, 12(7), 1443-1447. [Link]
-
Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. [Link]
-
Parlechem. N-(Methoxycarbonyl)-L-valine: Properties, Applications & Quality Specifications. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
Standard Operating Procedure for Dipeptide Coupling Reactions: A Comprehensive Guide for Researchers
Introduction
The synthesis of peptides is a cornerstone of biochemical research and drug development. At the heart of this process lies the formation of the peptide bond, a critical step that joins two amino acids. This guide provides a detailed standard operating procedure for dipeptide coupling reactions, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the core principles, present a step-by-step protocol, and offer insights into the characterization and troubleshooting of these essential reactions. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.
Core Principles of Peptide Coupling
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[1][2][3] To achieve a successful coupling, several key factors must be carefully managed: the use of protecting groups, the choice of an appropriate coupling reagent, and the selection of a suitable solvent system.
Protecting Groups: The Foundation of Controlled Synthesis
To prevent unwanted side reactions and ensure the specific formation of the desired peptide bond, the reactive functional groups of the amino acids must be temporarily blocked using protecting groups.[4][5][6][][8]
-
N-terminal Protection: The α-amino group of the N-terminal amino acid is typically protected to prevent self-polymerization. The most common N-terminal protecting groups are Fluorenylmethoxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc).[][8] Fmoc is favored in modern solid-phase peptide synthesis (SPPS) due to its removal under mild basic conditions, while Boc requires acidic conditions for deprotection.[][8]
-
C-terminal Protection: The C-terminal carboxyl group is often protected as an ester to prevent it from reacting.[5] In solid-phase peptide synthesis, the resin itself acts as the C-terminal protecting group.[8]
-
Side-Chain Protection: Amino acids with reactive side chains (e.g., lysine, aspartic acid, cysteine) require additional protecting groups to prevent side reactions during coupling.[4][5][6][] These "permanent" protecting groups must be stable throughout the synthesis and are typically removed in the final cleavage step.[8]
The strategic use of orthogonal protecting groups, which can be removed under different conditions, is fundamental to successful peptide synthesis.[5][6]
Coupling Reagents: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally slow. Coupling reagents are employed to activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.[1][2] These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) were among the first to be widely used.[9][10] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] To minimize the risk of racemization, carbodiimides are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[11][12]
-
Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and lead to less racemization.[9][10] They are particularly useful for coupling sterically hindered amino acids.
-
Aminium/Uronium Salts: This class includes reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[9][10] HATU is known for its high reactivity and low tendency for racemization, making it a popular choice in modern peptide synthesis.[9][10][13]
The choice of coupling reagent is critical and depends on factors such as the specific amino acids being coupled, the potential for racemization, and the desired reaction kinetics.[11]
Solvent Systems: The Reaction Environment
The solvent plays a crucial role in peptide synthesis by solvating the reactants and, in the case of SPPS, swelling the resin support.[14][15][16] Common solvents include:
-
Dimethylformamide (DMF): A highly polar aprotic solvent that is an excellent solvent for most amino acids and coupling reagents.[15][17]
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF but can be a better choice for synthesizing hydrophobic peptides to prevent aggregation.[15][17]
-
Dichloromethane (DCM): Often used for swelling polystyrene-based resins and in solution-phase synthesis.[15][16]
The choice of solvent can significantly impact coupling efficiency and should be selected based on the properties of the peptide and the resin.[14][17]
Experimental Protocol: Solution-Phase Dipeptide Coupling
This protocol details a standard procedure for the synthesis of a dipeptide in solution phase using HATU as the coupling reagent.
Materials and Reagents
-
N-α-Fmoc protected amino acid (1.0 eq)
-
C-terminal protected amino acid (e.g., methyl ester) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Dissolve the N-α-Fmoc protected amino acid (1.0 eq) and the C-terminal protected amino acid (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
-
Activation and Coupling:
-
To the stirred solution, add HATU (1.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot corresponding to the dipeptide product will indicate the reaction is complete.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected dipeptide.
-
Workflow for Dipeptide Coupling
Caption: Workflow for a typical solution-phase dipeptide coupling reaction.
Characterization of the Dipeptide
After purification, it is essential to confirm the identity and purity of the synthesized dipeptide using various analytical techniques.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the dipeptide and confirming the presence of the newly formed peptide bond.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the dipeptide, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is widely used to assess the purity of the final product.[19][20] A single, sharp peak indicates a high degree of purity.
Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Low cost, effective for many standard couplings.[9][10] | Can cause racemization, byproduct (DCU) can be difficult to remove.[9][11] |
| HBTU/TBTU | Aminium/Uronium | High coupling efficiency, less racemization than carbodiimides.[9][10] | Can cause guanidinylation of the N-terminus as a side reaction.[21] |
| HATU/HCTU | Aminium/Uronium | Very high reactivity, low racemization, effective for difficult couplings.[9][10] | Higher cost compared to other reagents. |
| PyBOP/PyAOP | Phosphonium | Highly effective, especially for sterically hindered amino acids.[9][10] | Solutions in DMF have moderate stability. |
Troubleshooting Common Issues in Dipeptide Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, steric hindrance, poor solubility of reactants. | Increase reaction time, switch to a more powerful coupling reagent (e.g., HATU), use a different solvent (e.g., NMP).[22] |
| Racemization | Strong base, high temperature, nature of the coupling reagent. | Use a weaker base (e.g., N-methylmorpholine), run the reaction at a lower temperature, add a racemization suppressant (e.g., HOBt, Oxyma).[11][12][23] |
| Side Reactions | Incomplete protection of side chains, reaction with the coupling reagent. | Ensure all reactive side chains are properly protected, choose a coupling reagent less prone to side reactions.[23] |
| Difficult Purification | Presence of closely eluting impurities, unreacted starting materials. | Optimize the reaction to drive it to completion, use a different chromatography system or HPLC for purification.[18] |
Conclusion
The successful synthesis of dipeptides relies on a thorough understanding of the underlying chemical principles and meticulous execution of the experimental protocol. By carefully selecting protecting groups, coupling reagents, and reaction conditions, researchers can achieve high yields of pure dipeptides. This guide provides a solid foundation for performing dipeptide coupling reactions and serves as a valuable resource for troubleshooting common challenges encountered in peptide synthesis.
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH.
- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (n.d.). PubMed.
- Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? (2013, November 3). Neuland Labs.
- What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? (n.d.).
- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
- Peptide Design: Principles & Methods. (n.d.). Thermo Fisher Scientific - US.
- HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry - YouTube.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Purification and characterization of a new enzyme dipeptidase from human lens. (n.d.). PubMed.
- Peptide Synthesis Strategies. (2022, June 13). AmbioPharm.
- Peptide synthesis: chemical essentials for standard and greener investigations. (n.d.). Thermo Fisher Scientific - US.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). NIH.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons. (n.d.). Creative Peptides.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
- Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. (n.d.). Journal of the American Chemical Society.
- HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). Organic Chemistry - YouTube.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Introduction to Peptide Synthesis Methods. (n.d.). Bachem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage.
- Green solvents for solid phase peptide synthesis. (2023, February 6). Biotage.
- A New Wave of Amide Bond Formations for Peptide Synthesis. (n.d.). ResearchGate.
- Amide Synthesis. (n.d.). Fisher Scientific.
- DIC Coupling Mechanism. (2022, October 5). Organic Chemistry - YouTube.
- Peptide synthesis. (n.d.). Wikipedia.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- Purification and characterization of barley dipeptidyl peptidase IV. (n.d.). PubMed.
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
- Purification and Characterization of Dipeptidyl Peptidase I From Human Spleen. (n.d.). PubMed.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.
- What do you do when your peptide synthesis fails? (2023, February 7). Biotage.
- Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation.
- Peptide Characterisation Methods and Impurity Detection. (2023, May 9). Oxford Global.
- Does anyone have a pdf guide/SOP for solid phase peptide synth? (2024, August 10). r/Chempros - Reddit.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. file.globalso.com [file.globalso.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. youtube.com [youtube.com]
- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - US [thermofisher.com]
- 16. peptide.com [peptide.com]
- 17. biotage.com [biotage.com]
- 18. oxfordglobal.com [oxfordglobal.com]
- 19. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. biotage.com [biotage.com]
- 23. peptide.com [peptide.com]
Application of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline in Solid-Phase Peptide Synthesis: A Technical Guide
Introduction: Navigating the Challenge of "Difficult" Peptide Sequences
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides, enabling significant advancements in biochemistry, pharmacology, and materials science. The most prevalent strategy, Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl), offers a robust and versatile framework for the stepwise assembly of amino acids. However, the synthesis of certain "difficult sequences"—often rich in hydrophobic residues or prone to forming stable secondary structures—can be hampered by on-resin aggregation of the growing peptide chain. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and challenging purifications.
To address this long-standing issue, various strategies have been developed, including the use of specialized solvents, elevated temperatures, and chaotropic salts. Among the most effective chemical approaches is the incorporation of structure-disrupting dipeptide units. This application note provides a comprehensive guide to the use of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline , a specialized dipeptide designed to mitigate aggregation and facilitate the synthesis of problematic peptide sequences.
This document will delve into the mechanistic basis for its application, provide detailed protocols for its incorporation and subsequent deprotection, and offer insights into the expected outcomes for researchers, scientists, and drug development professionals.
Scientific Rationale and Mechanistic Insights
The efficacy of this compound in SPPS is rooted in the unique structural properties of its constituent amino acids and the nature of its N-terminal protecting group.
The Role of 5-methyl-L-proline in Disrupting Secondary Structures:
Proline is well-known for its ability to introduce a "kink" in the peptide backbone, effectively disrupting the formation of ordered secondary structures like β-sheets, which are a primary cause of on-resin aggregation. The 5-methyl substitution on the proline ring in this compound is thought to further enhance this effect by introducing additional steric hindrance, further destabilizing the hydrogen-bonding patterns that lead to aggregation.
The N-Methoxycarbonyl Protecting Group:
The N-methoxycarbonyl group serves as a temporary protecting group for the N-terminus of the valine residue. Its removal is a critical step that must be orthogonal to the standard Fmoc/tBu strategy, meaning it can be selectively cleaved without affecting the Fmoc group on the subsequent amino acid or the acid-labile side-chain protecting groups. While less common than the Fmoc or Boc protecting groups, the methoxycarbonyl group can be cleaved under specific conditions that are compatible with SPPS workflows.
The Dipeptide Advantage:
Introducing this specialized residue as a dipeptide circumvents the potentially challenging coupling of a single, sterically hindered 5-methyl-L-proline residue to the growing peptide chain. By pre-forming the valyl-5-methyl-L-proline bond, the synthetic efficiency is improved.
Data Presentation: Key Parameters and Expected Outcomes
The following table summarizes the key parameters and expected outcomes when incorporating this compound into an SPPS workflow.
| Parameter | Recommended Value/Condition | Notes |
| Resin | Standard Fmoc-compatible resins (e.g., Rink Amide, Wang) | Resin choice depends on the desired C-terminal functionality (amide or carboxylic acid). |
| Dipeptide Excess | 1.5 - 2.0 equivalents | Relative to the resin loading. |
| Coupling Reagent | HATU/DIPEA or HBTU/DIPEA | Recommended for sterically hindered couplings to ensure high efficiency. |
| Coupling Time | 2 - 4 hours | Can be monitored using a test for secondary amines (e.g., Isatin test). |
| N-Methoxycarbonyl Deprotection | Specific conditions required (see Protocol 2) | Orthogonal to standard Fmoc deprotection. |
| Expected Yield Improvement | Highly sequence-dependent | Can significantly improve yields for known "difficult" sequences. |
| Crude Purity | Generally higher than standard SPPS for difficult sequences | Reduced deletion and truncation products due to improved coupling efficiency. |
Experimental Protocols
The following protocols provide a step-by-step guide for the application of this compound in a standard Fmoc-based SPPS workflow.
Protocol 1: Coupling of this compound
This protocol details the incorporation of the dipeptide onto the resin-bound peptide chain following the removal of the N-terminal Fmoc group from the preceding amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Isatin test kit (for monitoring coupling to a secondary amine)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min), followed by a final wash with DMF (3 x 1 min).
-
Activation of the Dipeptide: In a separate reaction vessel, dissolve this compound (1.5 - 2.0 eq.) and HATU or HBTU (1.45 - 1.95 eq.) in DMF. Add DIPEA (3.0 - 4.0 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated dipeptide solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: To monitor the reaction progress, take a small sample of the resin beads and perform an Isatin test. A negative test (beads remain colorless or slightly yellow) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove any excess reagents and byproducts.
Protocol 2: Deprotection of the N-Methoxycarbonyl Group
This protocol outlines the selective removal of the N-methoxycarbonyl group to expose the N-terminal valine for subsequent amino acid coupling. The orthogonality of this step is crucial for the success of the synthesis. While various methods for carbamate cleavage exist, a common approach compatible with SPPS involves nucleophilic attack.
Materials:
-
Peptide-resin with N-terminal (Methoxycarbonyl)-L-valyl-5-methyl-L-proline
-
Deprotection Solution: A solution of a suitable nucleophile. One reported method for the cleavage of methyl carbamates is the use of 2-mercaptoethanol with a base in a polar aprotic solvent.[1] A specific cocktail would be 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide (DMAc).
-
Solvent: N,N-dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DMAc for 30 minutes.
-
Deprotection Reaction: Drain the solvent and add the deprotection solution (e.g., a solution of 2-mercaptoethanol and potassium phosphate in DMAc). Agitate the mixture at room temperature. The reaction time may vary and should be optimized for the specific sequence (typically 1-4 hours).
-
Monitoring the Deprotection: Monitor the removal of the methoxycarbonyl group by taking a small sample of resin beads and performing a Kaiser test. A positive test (blue beads) indicates the presence of a free primary amine.
-
Washing: Once the deprotection is complete, drain the deprotection solution and wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to ensure complete removal of the deprotection reagents. The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Visualizing the Workflow
The following diagrams illustrate the key stages of incorporating this compound into an SPPS workflow.
Caption: Deprotection of the N-methoxycarbonyl group.
Conclusion and Future Perspectives
The use of this compound represents a valuable strategy for overcoming the challenges associated with the synthesis of "difficult" peptide sequences. By disrupting on-resin aggregation, this specialized dipeptide can lead to significant improvements in coupling efficiency, crude peptide purity, and overall yield. The protocols outlined in this application note provide a framework for the successful implementation of this methodology in a standard Fmoc-based SPPS workflow.
As the demand for longer and more complex synthetic peptides continues to grow, particularly in the fields of drug discovery and development, the strategic use of structure-modifying building blocks like this compound will become increasingly important. Further research into the development of novel dipeptide units and orthogonal deprotection strategies will continue to expand the capabilities of solid-phase peptide synthesis, enabling the routine production of previously intractable molecules.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24(20), 3736-3740. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Merck Millipore. (n.d.). Pseudoproline Product Spotlight. [Link]
-
Gajjar, A. K., & Pathak, C. D. (2022). Synthesis of 5 (S)-Methyl-L-Proline Containing Peptidomimetic Compounds and their In Vitro Evaluation for Dipeptidyl Peptidase-4 Inhibition. Letters in Drug Design & Discovery, 19(4), 350-365. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in solid-phase peptide synthesis. Journal of peptide science, 13(3), 143-148. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
Sources
Application Notes & Protocols: A Guide to Amine Deprotection in Modern Peptide Synthesis
A Note on Scope: While the query specified the N-methoxycarbonyl (Moc) group, a comprehensive review of contemporary peptide synthesis literature reveals that this group is not a standard protecting group used in modern solid-phase or solution-phase peptide synthesis. The field is dominated by two orthogonal strategies: the acid-labile tert-butoxycarbonyl (Boc) group and, most prominently, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[][][3] This guide will therefore focus on the principles and protocols for the deprotection of the Fmoc group, which represents the cornerstone of modern base-labile amine protection strategy and is the most relevant analogue to the requested topic.
Introduction to Orthogonal Strategy: The Role of the Fmoc Group
In the intricate process of assembling a peptide chain, the precise, stepwise addition of amino acids is paramount. This precision is achieved through the use of temporary protecting groups for the α-amino group of the incoming amino acid.[3] An ideal protecting group must be stable during the coupling reaction but readily and selectively removable without affecting other protecting groups on the peptide or the bond anchoring the peptide to the solid support.[4] This principle of selective removal is known as orthogonality.[][5]
The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino in 1972, has become the dominant choice for α-amino protection in solid-phase peptide synthesis (SPPS).[6] Its success stems from its complete stability towards acids, allowing for the use of acid-labile groups (like tBu, Boc, and Trt) for side-chain protection.[][] The Fmoc group is selectively cleaved under mild basic conditions, providing a robust and highly orthogonal synthetic strategy.[7][8]
This document serves as an in-depth guide for researchers, chemists, and drug development professionals on the mechanism, reagents, potential pitfalls, and detailed protocols for the deprotection of the N-Fmoc group.
Part 1: The Chemical Mechanism of Fmoc Deprotection
The lability of the Fmoc group in the presence of a base is not a simple hydrolysis but a distinct chemical pathway known as a base-catalyzed β-elimination (E1cB mechanism).[9] Understanding this mechanism is crucial for optimizing conditions and troubleshooting synthetic challenges.
-
Proton Abstraction: The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton from the C9 position of the fluorenyl ring system.[6][10] The resulting carbanion is highly stabilized due to the aromatic nature of the fluorenyl system.[6]
-
β-Elimination: This stabilized anion triggers a rapid elimination, breaking the C9-O bond and releasing carbon dioxide and the free N-terminal amine of the peptide. This step generates a highly reactive electrophile, dibenzofulvene (DBF).
-
Dibenzofulvene (DBF) Scavenging: The DBF byproduct can react with nucleophiles, including the newly deprotected amine of the peptide chain, leading to irreversible chain termination.[11] A key advantage of using a secondary amine like piperidine is that it acts as an efficient scavenger, trapping the DBF to form a stable and inert adduct (DBF-piperidine).[6][10][12] This scavenging action drives the deprotection equilibrium towards completion.
Caption: Mechanism of Fmoc deprotection via E1cB elimination.
Part 2: Reagents and Conditions for Fmoc Deprotection
The choice of base and solvent is critical for efficient deprotection while minimizing side reactions. The deprotection reaction is significantly faster in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[9]
| Reagent/Cocktail | Concentration | Advantages | Disadvantages & Considerations |
| Piperidine (PP) | 20-50% in DMF/NMP | Gold standard; highly effective base and DBF scavenger.[13][14] | Toxic; can promote aspartimide formation in sensitive sequences.[15] |
| Piperazine (PZ) | 10% w/v in DMF/Ethanol | Less toxic alternative; reported to reduce aspartimide formation.[10][15] | Lower solubility may require co-solvents like ethanol.[10] |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF/NMP | Similar efficacy to piperidine; potentially less toxic.[10][16] | Performance can be sequence-dependent.[10] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% with 2-5% Piperidine in DMF/NMP | Very strong, non-nucleophilic base for rapid deprotection, useful for difficult sequences.[11][15] | Must be used with a scavenger (like piperidine) to trap DBF.[11] High basicity can increase risk of side reactions. |
| Tetrabutylammonium Fluoride (TBAF) | Varies | Effective for rapid deprotection, especially in continuous-flow synthesis.[9] | Does not scavenge DBF, increasing risk of side-chain alkylation; can cause significant aspartimide formation.[9] |
Part 3: Potential Side Reactions & Mitigation Strategies
While robust, the basic conditions of Fmoc deprotection can catalyze several undesirable side reactions. Awareness of these pathways is the first step toward prevention.
A. Aspartimide Formation
This is a significant side reaction in sequences containing Aspartic Acid (Asp), particularly Asp-Gly, Asp-Ser, and Asp-Asn motifs. The peptide backbone nitrogen attacks the side-chain carbonyl, forming a five-membered succinimide ring (aspartimide). This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric, undesired β-aspartyl peptide.
-
Mitigation:
-
Use a less aggressive deprotection cocktail (e.g., 10% piperazine in DMF).[15]
-
Reduce deprotection time and temperature.
-
Incorporate additives like 0.1 M 1-hydroxybenzotriazole (HOBt) into the deprotection solution, though its effect may be partial.[15]
-
For extremely sensitive sequences, utilize specialized side-chain protecting groups on Asp that sterically hinder the cyclization.
-
Caption: Pathway of base-catalyzed aspartimide formation.
B. Diketopiperazine (DKP) Formation
This side reaction is most prevalent after the deprotection of the second amino acid in the sequence. The newly liberated N-terminal amine can attack the ester linkage anchoring the dipeptide to the resin, cleaving the peptide from the support as a cyclic dipeptide. This is particularly problematic for sequences with Proline or Glycine in the first or second position.[17]
-
Mitigation:
-
Introduce the third amino acid immediately after deprotecting the second.
-
Use pre-loaded resins with dipeptides that are sterically hindered from forming DKPs.
-
Employ 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) for the coupling of the third amino acid, as this has been shown to suppress DKP formation.
-
C. Racemization
Base-mediated racemization can occur, especially at the C-terminal amino acid if it is linked to the resin via an electron-withdrawing linker. Cysteine (Cys) is particularly susceptible to this side reaction.
-
Mitigation:
-
Use milder bases like piperazine.[15]
-
Ensure coupling reactions are rapid and efficient to minimize the exposure time of the deprotected amine to basic conditions.
-
Part 4: Experimental Protocols
The following protocols are intended as a guide and may require optimization based on the specific peptide sequence, resin, and scale.
Protocol 1: Standard Fmoc Deprotection in Manual SPPS
This protocol is suitable for routine peptide synthesis.
Materials:
-
Peptide-resin in a suitable reaction vessel (e.g., fritted syringe).
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.
-
Wash Solvent: High-purity DMF.
-
DCM (Dichloromethane) for final washes.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the Deprotection Solution to the resin (approx. 10 mL per gram of resin). Agitate gently (e.g., on a shaker or with manual bubbling) for 3 minutes.
-
Solution Removal: Drain the deprotection solution. This solution will contain the DBF-piperidine adduct and can be monitored by UV spectrophotometry (~301 nm) to quantify the deprotection.
-
Second Deprotection: Add a fresh aliquot of the Deprotection Solution and agitate for 10-15 minutes.
-
Solution Removal: Drain the solution from the reaction vessel.
-
Thorough Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the DBF adduct. Any residual base will neutralize the subsequent activated amino acid, halting the synthesis.
-
Solvent Exchange (Optional): Wash the resin with DCM (3 times) if the subsequent coupling reaction is performed in a solvent other than DMF.
-
The resin is now ready for the next amino acid coupling step.
Caption: SPPS cycle highlighting the Fmoc-deprotection step.
Protocol 2: Modified Deprotection for Aspartimide-Prone Sequences
This protocol is recommended for sequences containing Asp-Gly or other sensitive motifs.
Materials:
-
Peptide-resin in a suitable reaction vessel.
-
Deprotection Solution: 2% DBU, 2% Piperazine (w/v) in DMF.
-
Wash Solvent: High-purity DMF.
Procedure:
-
Resin Swelling & Initial Wash: Swell the resin in DMF and drain the solvent.
-
Deprotection Treatment: Add the modified Deprotection Solution to the resin. Agitate for 2 minutes. Drain.
-
Second Treatment: Add a fresh aliquot of the Deprotection Solution and agitate for an additional 5-7 minutes.
-
Solution Removal: Drain the solution from the vessel.
-
Immediate Washing: Proceed immediately to the DMF wash steps (5-7 times) to minimize the resin's exposure to the basic environment.
-
Coupling: Proceed immediately to the next coupling step. Do not allow the deprotected resin to stand for extended periods.
Conclusion
The deprotection of the N-Fmoc group is a critical and repetitive step in modern peptide synthesis. While the standard protocol using 20% piperidine in DMF is highly effective for most sequences, a thorough understanding of the underlying E1cB mechanism and potential side reactions is essential for success. For challenging sequences prone to aspartimide formation, DKP formation, or racemization, a judicious choice of alternative bases, modified cocktails, and careful control of reaction times can significantly improve the yield and purity of the final peptide product. By approaching Fmoc deprotection with a mechanistic understanding, researchers can effectively troubleshoot and optimize their synthetic strategies, paving the way for the successful synthesis of complex and sensitive peptides.
References
-
Nuñez-Martinez, E., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
Carpino, L. A., & Han, G. Y. (1991). Preparation of N-9-fluorenylmethoxycarbonylamino Acid Chlorides From Mixed Anhydrides by the Action of Hydrogen Chloride. International Journal of Peptide and Protein Research, 38(2), 97-102. Retrieved from [Link]
-
ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Data set]. Retrieved from [Link]
- Google Patents. (2007). US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis.
-
ResearchGate. (n.d.). Fmoc and Bsmoc deprotection and its byproduct. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed N-Boc deprotection mechanism. [Diagram]. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Wade, J. D., & Otvos, L. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 837-846. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 56(1-2), 65-70. Retrieved from [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Design and synthesis of new N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides as anti-inflammatory. Retrieved from [Link]
-
Freidinger, R. M., et al. (1985). Synthesis of 9-Fluorenylmethyloxycarbonyl-Protected N-Alkyl Amino Acids by Reduction of Oxazolidinones. The Journal of Organic Chemistry, 50(20), 3828-3832. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Lee, K., et al. (2012). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of Industrial and Engineering Chemistry, 18(2), 731-736. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Stankovic, S., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. ChemistrySelect, 2(17), 4786-4789. Retrieved from [Link]
-
Nuñez-Martinez, E., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis. Retrieved from [Link]
Sources
- 3. biosynth.com [biosynth.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. genscript.com [genscript.com]
- 9. connectsci.au [connectsci.au]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 5-Methylproline-Containing Dipeptides into Larger Peptides
Introduction: The Strategic Value of 5-Methylproline in Peptide Therapeutics
In the landscape of peptide-based drug discovery, the conformational control of the peptide backbone is paramount to achieving desired biological activity, stability, and bioavailability. Proline residues are unique conformational switches, capable of adopting both cis and trans amide bond conformations, a property that profoundly influences the three-dimensional structure of peptides and proteins.[1][2] The strategic incorporation of substituted proline analogs, such as 5-methylproline, offers a sophisticated tool to modulate these conformational equilibria, thereby engineering peptides with enhanced therapeutic properties.
The addition of a methyl group at the C5 position of the proline ring introduces significant steric constraints that can bias the peptide bond conformation and the ring pucker, leading to more defined secondary structures.[2] Specifically, 5,5-dimethylproline has been shown to lock the preceding peptide bond into a predominantly cis conformation.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, strategic considerations, and detailed protocols for the successful incorporation of 5-methylproline-containing dipeptides into larger peptide sequences using solid-phase peptide synthesis (SPPS).
Core Principles and Strategic Considerations
The incorporation of 5-methylproline, particularly as a dipeptide unit, presents both unique advantages and synthetic challenges. Understanding these is critical for successful implementation.
Conformational Impact of 5-Methylproline
The pyrrolidine ring of proline exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up).[1][2] These puckering preferences are correlated with the cis/trans isomerization of the preceding peptide bond. The substitution at the 5-position with a methyl group introduces steric interactions that influence these conformational preferences. For instance, 5,5-dimethylproline imposes significant steric hindrance, which can favor a cis amide bond.[3][4] This ability to enforce a specific conformation is a powerful tool in rational peptide design, enabling the stabilization of desired secondary structures like β-turns.[5]
Synthetic Challenges and Mitigation Strategies
The primary challenge in incorporating 5-methylproline and other sterically hindered amino acids is the reduced reactivity of the secondary amine, which can lead to incomplete coupling reactions during SPPS.[6][7] This is particularly problematic when coupling an amino acid onto the N-terminus of a 5-methylproline residue.
Key Challenges Include:
-
Steric Hindrance: The methyl group(s) at the 5-position can physically obstruct the approach of the activated carboxyl group of the incoming amino acid.[3]
-
Aggregation: Peptides containing hydrophobic or difficult residues can aggregate on the solid support, further impeding coupling efficiency.[6][8]
-
Lower Yields: Incomplete coupling reactions result in deletion sequences, which complicates purification and lowers the overall yield of the target peptide.[6]
Strategies to Overcome These Challenges:
-
Optimized Coupling Reagents: Utilizing more potent coupling reagents is crucial. Urionium-based reagents like O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and phosphonium-based reagents like Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP) have demonstrated superiority over standard carbodiimides for coupling sterically hindered amino acids.[3][9][10]
-
Double Coupling: Repeating the coupling step is a common and effective strategy to ensure the reaction proceeds to completion.[11]
-
Microwave-Assisted SPPS: Microwave irradiation can enhance the kinetics of coupling reactions, often leading to higher efficiencies and reduced reaction times, especially for difficult couplings.[6][12]
-
Fragment Condensation: For particularly long or difficult sequences, synthesizing the 5-methylproline-containing segment separately and then ligating it to other peptide fragments can be a viable approach.[3]
Experimental Workflow and Protocols
The following sections provide detailed protocols for the incorporation of a 5-methylproline-containing dipeptide into a target peptide sequence using Fmoc-based solid-phase peptide synthesis.
Workflow Overview
The general workflow for incorporating a 5-methylproline dipeptide is illustrated below. This process involves standard SPPS cycles with modifications to the coupling step for the hindered residue.
Caption: General workflow for SPPS incorporating a 5-methylproline dipeptide.
Protocol 1: Solid-Phase Synthesis with a 5-Methylproline Dipeptide
This protocol details the manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids
-
Fmoc-Xaa-(5-Me)Pro-OH dipeptide
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place 0.1 mmol of the resin in the synthesis vessel.
-
Add DMF to swell the resin for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (for the first amino acid):
-
Add the deprotection solution to the resin and agitate for 3 minutes. Drain.
-
Add fresh deprotection solution and agitate for 10-15 minutes. Drain.
-
Wash the resin with DMF (5 x 1 min).
-
-
Coupling of the First Amino Acid (and subsequent non-hindered residues):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm reaction completion (note: not applicable for proline).[13]
-
Drain the vessel and wash with DMF (3 x 1 min).
-
-
Incorporation of the Fmoc-Xaa-(5-Me)Pro-OH Dipeptide (Double Coupling):
-
Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-Xaa-(5-Me)Pro-OH dipeptide and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA and allow to pre-activate for 2-5 minutes.
-
First Coupling: Add the activated dipeptide solution to the deprotected resin. Agitate for 2-4 hours.
-
Drain the reaction vessel and wash with DMF (3 x 1 min).
-
Second Coupling: Repeat the activation and coupling steps with a fresh solution of the activated dipeptide. Agitate for another 2-4 hours.
-
Drain the vessel and wash thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for the remaining amino acids in the sequence. For the amino acid immediately following the 5-methylproline residue, consider an extended coupling time or double coupling due to potential steric hindrance.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Data Presentation and Analysis
Coupling Reagent Efficiency
The choice of coupling reagent is critical for overcoming the steric hindrance of the 5-methylproline residue. The following table summarizes the relative efficiencies of common coupling reagents for hindered couplings.
| Coupling Reagent | Chemical Name | Relative Efficiency for Hindered Couplings | Key Advantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Excellent | Fast reaction rates, low racemization, effective for N-methylated amino acids.[3][10][14] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Good to Very Good | Widely used, efficient, but can cause guanidinylation of the N-terminus.[9][14][15] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Very Good | Highly effective, particularly for N-methyl amino acids.[10] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Moderate | Cost-effective, but slower and less effective for sterically demanding couplings.[16] |
Analytical Characterization
Post-synthesis, the purity and identity of the peptide must be confirmed using a combination of analytical techniques.
Caption: Analytical techniques for peptide characterization.
Protocol 2: Quality Control and Analysis
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To assess the purity of the crude peptide and to purify the target peptide.
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Interpretation: The purity is calculated by integrating the area of the main peak relative to the total peak area.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.
-
Procedure: A small aliquot of the purified peptide is dissolved and analyzed according to the instrument's protocol.
-
Interpretation: The observed mass should match the calculated theoretical mass of the peptide.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information, including the conformation of the peptide backbone and the cis/trans ratio of the Xaa-(5-Me)Pro peptide bond.[11]
-
Key Experiments:
-
1D ¹H NMR: To observe distinct sets of signals for cis and trans isomers.
-
2D NMR (COSY, TOCSY, NOESY): To assign resonances and determine through-space proximities, which are indicative of specific conformations. Nuclear Overhauser Effect (NOE) signals between the α-proton of the preceding residue (Xaa) and the δ-protons of the 5-methylproline can confirm the cis or trans nature of the peptide bond.
-
-
Interpretation: The integration of well-resolved peaks corresponding to the cis and trans conformers can be used to determine their relative populations.[17]
Conclusion and Future Perspectives
The incorporation of 5-methylproline-containing dipeptides is a powerful strategy for exerting precise conformational control over synthetic peptides. While presenting synthetic challenges due to steric hindrance, these can be effectively overcome through the use of optimized coupling reagents like HATU, and strategies such as double coupling and microwave-assisted synthesis. The ability to lock a peptide bond in a desired conformation opens up new avenues for the design of peptidomimetics with improved stability, target affinity, and therapeutic potential. As our understanding of structure-activity relationships deepens, the use of such conformationally constrained building blocks will undoubtedly become even more integral to the field of drug discovery.
References
- Benchchem. The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide.
- Li, P., Nardi, F., & Chorev, M. (2001). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. PubMed.
- Synthesis of Peptides Containing Proline Analogues. (n.d.).
- Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central.
- Verma, S., & Bhattacharya, A. (2020). Conformational landscape of substituted prolines. PubMed Central.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
- Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1995). Comparative study of methods to couple hindered peptides. PubMed.
- Aapptec Peptides. Coupling Reagents.
- Li, K., & Li, X. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PubMed Central.
- Benchchem. The Role of Ψ(Me,Me)proline in Dipeptides: A Technical Guide to Enhancing Peptide Synthesis and Modulating Conformation.
- cis-trans Peptide-Bond Isomerization in α -Methylproline Derivatives. (n.d.). Request PDF.
- Delaney, N. G., & Madison, V. (1982). Novel conformational distributions of methylproline peptides. Journal of the American Chemical Society.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
- Coin, I., & Beyermann, M. (2007). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
- Smith, P. E., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sambrana, J. B., & Perez, J. J. (2008). Conformational Preferences of α-Substituted Proline Analogues. PubMed Central.
- Peptide Analysis Techniques Review. (n.d.).
- Legrand, B., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central.
- Zhang, W.-J., et al. (2015). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing.
- Zarena, D., & Ramapanicker, R. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central.
- ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- Tsou, C.-L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central.
- Seebach, D., et al. (2019). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. MDPI.
- Biosynth. Analytical methods and Quality Control for peptide products.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Biron, E., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Chkanikov, N., et al. (2021). Acyl Transfer Catalytic Activity in De Novo Designed Protein with N-Terminus of α-Helix As Oxyanion-Binding Site. NIH.
- de la Torre, A., et al. (2022). N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification. NIH.
- Stephan, D. W. (2020). Towards the catalytic activation of inert small molecules by main-group ambiphiles. NIH.
- Schwendinger, M. G., & Rode, B. M. (2005). Catalytic effects of glycine on prebiotic divaline and diproline formation. PubMed.
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- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
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Advanced Strategies for the Efficient Coupling of Sterically Hindered Amino Acids in Peptide Synthesis
Senior Application Scientist Note
For researchers at the forefront of peptide science and drug development, the synthesis of peptides containing sterically hindered amino acids represents a significant but surmountable challenge. These unique residues, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) and N-methylated amino acids, are invaluable for designing peptides with enhanced proteolytic stability, constrained conformations, and improved therapeutic properties. However, their bulky nature fundamentally obstructs the kinetics of peptide bond formation, rendering standard coupling protocols inefficient and leading to truncated sequences, low yields, and potential racemization.[1][2]
This guide provides a comprehensive overview of field-proven strategies and detailed protocols to overcome these synthetic hurdles. We will explore the causality behind experimental choices, from the selection of high-potency coupling reagents to the optimization of reaction conditions, empowering you to confidently incorporate these challenging monomers into your peptide sequences.
The Challenge of Steric Hindrance
The core of the issue lies in the steric bulk surrounding the reacting centers. In standard peptide synthesis, the nucleophilic amino group of one residue attacks the activated carboxyl group of another.[3] Sterically hindered amino acids impede this process in two primary ways:
-
α,α-Disubstituted Amino Acids (e.g., Aib): The presence of two substituents on the α-carbon physically blocks the approach of the incoming activated amino acid, dramatically slowing the reaction rate.[4]
-
N-Methylated Amino Acids: The methyl group on the amide nitrogen not only adds bulk but also renders the nitrogen a weaker nucleophile. Furthermore, the resulting tertiary amide bond can influence the overall conformation of the peptide, sometimes exacerbating aggregation issues.[2][5]
Traditional coupling reagents, such as carbodiimides like DCC or DIC, often fail to achieve complete coupling with these residues, even with extended reaction times.[6][7] This necessitates the use of more potent activation strategies and optimized reaction conditions.
Selecting the Right Coupling Reagent: A Comparative Analysis
The evolution of coupling reagents has been driven by the need to synthesize increasingly complex and "difficult" sequences. For sterically hindered couplings, modern onium salts (uronium/aminium and phosphonium) have largely superseded older methods due to their superior reactivity and ability to suppress side reactions.[8]
High-Performance Reagents for Hindered Couplings
-
Uronium/Aminium Salts: This class includes the widely used reagents HATU , HBTU , and HCTU . HATU, which is based on the additive HOAt, is generally considered more reactive and is preferred for the most challenging couplings.[9][10] These reagents rapidly form highly reactive acylisourea esters, facilitating efficient acylation. A key consideration when using uronium/aminium salts is that an excess of the reagent can lead to the formation of a guanidinium cap on the unreacted N-terminus, terminating chain elongation.[9]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): As a third-generation uronium salt based on OxymaPure, COMU stands out for several reasons. It exhibits coupling efficiencies comparable or superior to HATU, particularly for hindered systems.[3][11] Its byproducts are more water-soluble, simplifying purification.[11][12] Crucially, COMU exists in the more reactive uronium form, requires only one equivalent of base, and is considered safer than HOBt- or HOAt-based reagents, which are potentially explosive.[9][11]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. PyAOP, the HOAt analogue of PyBOP, has been successfully used for preparing peptides containing hindered residues like Aib.[7] A key advantage of phosphonium salts is that they do not have the side reaction of capping the N-terminus.[11]
Pre-activated Amino Acid Derivatives
For the most extreme cases of steric hindrance, such as coupling an Aib residue to another Aib, even the most powerful onium salts may be insufficient. In these scenarios, pre-activating the amino acid as a more reactive derivative is the most effective strategy.
-
Amino Acid Fluorides: Generated in situ using reagents like TFFH or prepared beforehand, amino acid fluorides are exceptionally reactive.[3] Their high reactivity is attributed to the small size and excellent leaving group ability of the fluoride ion, making them ideal for coupling sterically demanding residues.[6][11]
Data Presentation: Comparison of Coupling Reagents
| Reagent Class | Example(s) | Key Advantages | Key Considerations |
| Uronium/Aminium | HATU, HCTU | High reactivity, rapid kinetics.[9] HATU is particularly effective for hindered couplings.[13] | Can cap N-terminus if used in excess.[9] HOBt/HOAt-based reagents have safety concerns.[3] |
| Oxyma-Based Uronium | COMU | Efficiency comparable to HATU, safer, water-soluble byproducts, requires less base.[3][9][11] | Cost may be higher than older reagents. |
| Phosphonium | PyBOP, PyAOP | High reactivity, no N-terminal capping side reaction.[11] | Byproducts can be difficult to remove. PyBOP's byproduct HMPA is carcinogenic.[3] |
| Carbodiimides | DIC, DCC | Economical, suitable for less demanding couplings. | Generally inefficient for hindered couplings,[7] risk of racemization without additives (e.g., Oxyma). DCU byproduct (from DCC) is poorly soluble.[12] |
| Pre-activated | Amino Acid Fluorides | Extremely high reactivity, ideal for the most hindered couplings (e.g., Aib-Aib).[6][11] | Requires separate preparation or specialized in situ reagents (e.g., TFFH).[3] |
Strategic Approaches and Workflow Optimization
Beyond reagent selection, optimizing the entire experimental workflow is critical for success.
The Power of Microwave-Assisted SPPS
Microwave heating has become an indispensable tool for overcoming the kinetic barriers of hindered couplings.[5] By delivering energy directly and uniformly to the solvent, microwave-assisted solid-phase peptide synthesis (SPPS) dramatically accelerates the reaction, driving difficult couplings to completion in minutes rather than hours.[14][15][16] This rapid heating minimizes the time the activated amino acid is exposed to basic conditions, which can also help reduce racemization.[15] For sterically hindered residues, microwave heating is often the difference between failure and success.[5]
Workflow for Selecting a Coupling Strategy
The following diagram outlines a logical decision-making process for approaching a sterically hindered coupling.
Sources
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- 2. scienmag.com [scienmag.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
Technical Support Center: N-Methoxycarbonyl (Moc) Protecting Group
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for the N-methoxycarbonyl (Moc) protecting group. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities and potential side reactions associated with using the Moc group for amine protection. Here, we provide in-depth, experience-based answers to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the N-Methoxycarbonyl (Moc) group and where does it fit in the landscape of common amine protecting groups?
The N-methoxycarbonyl (Moc) group is a carbamate protecting group used to temporarily block the reactivity of primary and secondary amines. Its structure is one of the simplest among carbamates: CH₃-O-C(=O)-NR₂.
While it belongs to the same family as the widely used Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, its stability profile is significantly different.[][2]
-
Comparison with Boc and Fmoc:
-
Boc Group: Cleaved under strongly acidic conditions (e.g., TFA).[][3][4] It is stable to most bases and nucleophiles.[5]
-
Fmoc Group: Cleaved under basic conditions, typically with piperidine, via a β-elimination mechanism.[6][7] It is stable to acid.[8]
-
Moc Group: As a simple methyl carbamate, it lacks the structural features that allow for mild cleavage like Boc (acid-mediated carbocation stabilization) or Fmoc (base-mediated elimination). Consequently, the Moc group is considerably more robust and requires harsh conditions for removal.[9]
-
This high stability means the Moc group is not typically used for temporary Nα-protection in standard peptide synthesis where mild, iterative deprotection is required.[10] Instead, it may be considered for applications where a highly stable amine protection is needed that can withstand a broad range of synthetic steps.
Q2: I am having difficulty cleaving the Moc group. What are the standard deprotection protocols?
The primary challenge with the Moc group is its high stability. Standard conditions for Boc or Fmoc removal will be ineffective. Deprotection of methyl carbamates generally requires vigorous conditions that break the robust acyl-nitrogen or alkyl-oxygen bond.[9][11]
Here are the most common approaches:
| Deprotection Method | Reagents & Conditions | Mechanism | Key Considerations |
| Strong Acid Hydrolysis | HBr in Acetic Acid (AcOH), reflux | Protonation of the carbonyl oxygen followed by nucleophilic attack by bromide on the methyl group (SN2) or acyl-nitrogen bond cleavage. | Extremely harsh. May cleave other acid-sensitive groups (esters, ethers, Boc groups) and peptide bonds. |
| Saponification (Base Hydrolysis) | Concentrated KOH or NaOH in refluxing alcohol (e.g., EtOH) or dioxane. | Nucleophilic acyl substitution: Hydroxide attacks the carbonyl carbon, leading to the formation of a carbamic acid intermediate which decarboxylates. | Harsh conditions. May cause epimerization at chiral centers and hydrolysis of esters or amides. Not compatible with base-sensitive substrates.[12] |
| Nucleophilic Cleavage | Sodium Hydrogen Telluride (NaHTe) in DMF, 70-80°C. | SN2 attack of the highly nucleophilic TeH⁻ anion on the methyl group, releasing the carbamic acid. | A milder, more chemoselective option. Tolerates carbonyls, nitriles, and halo groups. The reagent is prepared in situ from tellurium powder and NaBH₄.[9] |
| Alternative Nucleophilic Cleavage | 2-Mercaptoethanol with K₃PO₄ in DMAc, 75°C. | Nucleophilic attack by the thiolate on the methyl group.[13][14][15] | Reported for methyl carbamates; offers an alternative to hydrogenolysis or strong acid for sensitive substrates.[13][14] |
Q3: My Moc deprotection is incomplete. How can I troubleshoot this issue?
Incomplete cleavage is the most common problem encountered with the Moc group due to its stability. If you observe significant amounts of starting material remaining after a deprotection attempt, follow this troubleshooting workflow.
Sources
- 2. Protective Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. connectsci.au [connectsci.au]
- 9. tandfonline.com [tandfonline.com]
- 10. biosynth.com [biosynth.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 15. Amine synthesis by carbamate cleavage [organic-chemistry.org]
Technical Support Center: Preventing Racemization of Valine During Peptide Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in peptide synthesis. This guide focuses on a persistent issue: the racemization of valine during peptide bond formation. The unique steric hindrance of valine makes it, and other beta-branched amino acids, particularly susceptible to loss of chiral integrity.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will explore the underlying mechanisms, compare reagents and conditions, and provide validated protocols to ensure the enantiomeric purity of your synthetic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Understanding the Problem
Q1: Why is valine particularly prone to racemization during peptide coupling?
A1: The susceptibility of valine to racemization is primarily due to its structure. Valine is a β-branched amino acid, meaning it has a bulky isopropyl group attached to the β-carbon. This steric hindrance significantly slows down the rate of the desired peptide bond formation.[1][2][3] The activated carboxyl group of the valine residue remains in a highly reactive state for a longer period, increasing the opportunity for competing side reactions, most notably racemization, to occur.[4]
Q2: What is the primary chemical mechanism of racemization during peptide coupling?
A2: The dominant mechanism for racemization of Nα-protected amino acids during coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][6] This process occurs in two main steps:
-
Cyclization: The activated carboxyl group is attacked by the oxygen of the preceding amide bond (in a peptide fragment) or the urethane protecting group (like Fmoc or Boc). This intramolecular cyclization forms the oxazolone ring.
-
Tautomerization: In the presence of a base, the proton at the chiral α-carbon of the oxazolone is abstracted.[5] This creates a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers, thus destroying the original stereochemistry.[6]
Urethane-based protecting groups (Fmoc, Boc, Z) are designed to suppress this pathway, as the resulting oxazolone is less prone to deprotonation than with other N-acyl groups.[6] However, for sterically hindered residues like valine where the main reaction is slow, this pathway can still become significant.
Caption: Mechanism of racemization via oxazolone formation.
Part 2: Prevention and Optimization Strategies
Q3: I'm observing significant D-Valine in my peptide. Which part of my coupling protocol is the most likely cause?
A3: Racemization is multifactorial, but the most common culprits are the choice of coupling reagent, the type and amount of base used, and the reaction temperature.[7][8]
-
Coupling Reagents: Carbodiimide reagents (e.g., DCC, DIC) used without additives are notorious for causing high levels of racemization.[1] They form a highly reactive O-acylisourea intermediate that readily cyclizes to the oxazolone.[9]
-
Base: The presence of a strong, sterically unhindered base can accelerate the proton abstraction from the oxazolone intermediate, which is the key step in racemization.[7]
-
Temperature: Higher temperatures increase the rate of most reactions, including racemization.[6] While elevated temperatures can help overcome steric hindrance, they must be used cautiously.[10][11]
Q4: Which coupling reagents are best for minimizing valine racemization?
A4: For sterically hindered amino acids like valine, onium (aminium/uronium) and phosphonium salt-based reagents are highly recommended over carbodiimides.[4][12] Reagents like HATU, HCTU, and PyBOP are designed to rapidly generate active esters that are less prone to racemization, accelerating the desired coupling reaction and minimizing the lifetime of the activated species.[12][13]
| Coupling Reagent Class | Examples | Racemization Potential (Val) | Key Advantages & Disadvantages |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Adv: Low cost. Disadv: High racemization risk; insoluble DCU byproduct (DCC); requires additives.[1] |
| Onium (Aminium) Salts | HBTU, TBTU, HATU, HCTU, COMU | Low to Very Low | Adv: High coupling efficiency, low racemization, especially HATU.[12][13] Disadv: Can cause guanidinylation of the N-terminus if used in excess.[14] |
| Phosphonium Salts | PyBOP, PyAOP | Low to Very Low | Adv: Very effective for hindered couplings, no guanidinylation side reaction.[12][13] Disadv: Can be more expensive. |
Q5: How do additives like HOBt, HOAt, and Oxyma prevent racemization?
A5: Additives are essential, especially when using carbodiimides. They act as "racemization suppressors".[6][14] When a carbodiimide activates the amino acid, it forms a highly reactive O-acylisourea intermediate. This intermediate can either react with the amine (desired) or rearrange into an inactive N-acylurea or the racemization-prone oxazolone (undesired).
Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are acidic nucleophiles that rapidly trap the O-acylisourea intermediate.[9] This forms a new active ester (e.g., OBt, OAt, or Oxyma ester) that is more stable and less prone to oxazolone formation, yet still reactive enough to couple efficiently with the amine component.[9][15]
-
HOAt is generally considered more effective than HOBt at suppressing racemization.[6]
-
Oxyma (e.g., OxymaPure®) is an excellent, non-explosive alternative to HOBt and HOAt, showing racemization suppression levels comparable or superior to HOBt.[15][16][17]
Q6: What is the role of the base in racemization, and which one should I choose?
A6: A tertiary base is required to neutralize the protonated amine of the incoming amino acid and to facilitate the coupling reaction. However, the base can also promote racemization by abstracting the α-proton from the oxazolone intermediate.[5][7] The choice of base is therefore critical.
Sterically hindered bases are strongly preferred as their bulkiness disfavors the abstraction of the α-proton while still allowing them to deprotonate the less hindered incoming amine.
-
Recommended: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[6][7]
-
Use with Caution: 2,4,6-Collidine, a weaker but more hindered base, can be beneficial in cases with a very high risk of racemization.[7][10]
-
Avoid: Triethylamine (TEA). Its small size and strong basicity significantly increase the rate of racemization compared to more hindered bases.[7]
Q7: How does reaction temperature affect valine racemization?
A7: Lowering the reaction temperature is a classic strategy to reduce the rate of racemization.[6] For particularly challenging couplings, running the reaction at 0°C can be beneficial. However, this will also slow down the desired coupling reaction, potentially leading to incomplete coupling.
Microwave-assisted peptide synthesis (MW-SPPS) utilizes high temperatures (e.g., 80-90°C) to dramatically shorten reaction times.[10][11] For most amino acids, the extremely short reaction duration minimizes the time available for racemization to occur. However, for highly sensitive residues like Cysteine and Histidine, high temperatures can still lead to significant racemization.[10][11] For a sterically hindered but less electronically activated residue like valine, a moderate temperature increase with a short reaction time can be a viable strategy, but it must be carefully optimized and the product rigorously analyzed for enantiomeric purity.
Part 3: Analytical Workflows & Quality Control
Q8: How can I accurately quantify the level of valine racemization in my final peptide?
A8: Quantifying racemization requires separating and detecting the D- and L-isomers of valine after the peptide has been synthesized. This typically involves two main stages:
-
Peptide Hydrolysis: The peptide is completely hydrolyzed back into its constituent amino acids, usually by heating in 6 M HCl.
-
Chiral Analysis: The resulting amino acid mixture is analyzed using a method that can distinguish between enantiomers.
Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method, using a chiral stationary phase (CSP) to separate the D- and L-amino acids.[18][19]
-
HPLC after Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA), to form diastereomers.[4][20] These diastereomers (L-Val-L-FDAA and D-Val-L-FDAA) have different physical properties and can be separated on a standard achiral reverse-phase (C18) HPLC column.[4]
-
Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, this uses a chiral stationary phase to separate volatile amino acid derivatives.
-
Capillary Electrophoresis (CE): A high-resolution technique that can separate all optical isomers of a peptide in a single run, sometimes without the need for hydrolysis.[21][22]
To account for any racemization that might occur during the acid hydrolysis step itself, it is best practice to perform the hydrolysis in deuterated acid (e.g., DCl in D₂O).[23][24][25] This allows for mass spectrometry-based correction of hydrolysis-induced artifacts.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Val-OH in SPPS
This protocol describes a standard method for coupling Fmoc-L-Valine onto a resin-bound peptide using HATU, a reagent known to minimize racemization for challenging amino acids.[4][13]
Caption: Workflow for a low-racemization SPPS coupling cycle.
Materials:
-
Resin-bound peptide with free N-terminal amine
-
Fmoc-L-Valine-OH (3-5 equivalents relative to resin loading)
-
HATU (0.95 eq. relative to amino acid)
-
N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to amino acid)
-
Solvents: HPLC-grade Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using the deprotection reagent and the resin has been thoroughly washed with DMF to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve Fmoc-L-Valine-OH and HATU in a minimal amount of DMF.
-
Add the DIPEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring (Optional): Perform a Kaiser test or other colorimetric test to monitor reaction completion. A negative result (e.g., beads remain colorless for Kaiser test) indicates a complete reaction. If the test is positive, allow the reaction to proceed longer or consider a double coupling.
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Analysis of Valine Racemization using Marfey's Reagent and HPLC
This protocol outlines the procedure for determining the extent of racemization by derivatizing the peptide hydrolysate with Marfey's reagent (L-FDAA) followed by HPLC analysis.[4]
Materials:
-
Lyophilized peptide sample (~0.5-1 mg)
-
6 M HCl (or 6 M DCl in D₂O for higher accuracy)
-
Marfey's reagent (L-FDAA) solution (1% w/v in acetone)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M HCl
-
Solvents: Acetonitrile (ACN), Water (H₂O), Trifluoroacetic acid (TFA)
Procedure:
-
Acid Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl (approx. 200 µL).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the acid to dryness under vacuum.
-
-
Derivatization:
-
Redissolve the dried hydrolysate in 20 µL of water.
-
Add 40 µL of 1 M NaHCO₃.
-
Add 80 µL of the 1% L-FDAA solution in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
-
Quenching:
-
Add 20 µL of 2 M HCl to stop the reaction.
-
Evaporate the sample to dryness.
-
-
Sample Preparation for HPLC:
-
Redissolve the derivatized sample in 500 µL of 50% ACN/water.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 10% to 60% B over 30-40 minutes.
-
Detection: UV detector at 340 nm.
-
-
Data Interpretation:
-
Two peaks will be observed for valine. The L-Val-L-FDAA diastereomer will elute earlier than the D-Val-L-FDAA diastereomer.
-
Calculate the percentage of the D-isomer using the peak areas: % D-Valine = [Area(D-peak) / (Area(D-peak) + Area(L-peak))] x 100
-
References
- Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved January 19, 2026.
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(8017). Available from: [Link]
-
American Chemical Society. (2022). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry. Available from: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 19, 2026, from [Link]
-
PubMed. (2009). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Available from: [Link]
- BenchChem. (2025). Preventing racemization of N,N-Dimethyl-L-Valine during coupling. Technical Support Center.
-
PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Available from: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]
-
American Chemical Society. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry. Available from: [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]
-
American Chemical Society. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Amino acid dating. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available from: [Link]
-
Slideshare. (2015). Racemization in peptide synthesis. Available from: [Link]
- DilunBio Peptide Synthesizer. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved January 19, 2026.
-
ResearchGate. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry. Available from: [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved January 19, 2026, from [Link]
- Luxembourg Bio Technologies. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Retrieved January 19, 2026.
-
American Chemical Society. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available from: [Link]
- BenchChem. (2025). Preventing racemization during the activation of N-Methyl-D-valine. Technical Support Center.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved January 19, 2026.
-
American Chemical Society. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available from: [Link]
-
PubMed. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry. Available from: [Link]
-
National Institutes of Health. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols: Effective Coupling of Boc-L-Valine in Peptide Synthesis. Retrieved January 19, 2026.
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available from: [Link]
-
American Chemical Society. (2000). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Available from: [Link]
-
ChemRxiv. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. Available from: [Link]
-
ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Addressing Racemization in Amino Acid Analysis. Retrieved January 19, 2026.
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Available from: [Link]
-
American Chemical Society. (1981). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry. Available from: [Link]
- BenchChem. (2025).
-
ResearchGate. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Minimizing Racemization in Peptide Synthesis. Retrieved January 19, 2026.
-
National Institutes of Health. (2010). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. PMC. Available from: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Racemization in peptide synthesis | PPTX [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. file.globalso.com [file.globalso.com]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 24. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Methoxycarbonyl-Valine Coupling Optimization
Welcome to the technical support guide for the optimization of coupling conditions for N-methoxycarbonyl-valine (Moc-Val-OH). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis involving this specific amino acid derivative. Here, we will dissect common challenges, provide evidence-based solutions, and offer detailed protocols to enhance your experimental success.
Introduction: The Nuances of Coupling Moc-Valine
N-methoxycarbonyl-valine (Moc-Val-OH) is a crucial building block in the synthesis of various therapeutic agents. However, like many N-protected amino acids, its efficient coupling to an amino component is not always straightforward. The bulky isobutyl side chain of valine presents significant steric hindrance, which can impede the reaction. Furthermore, the nature of the N-terminal protecting group, in this case, the methoxycarbonyl (Moc) group, influences the reactivity of the carboxylic acid and the potential for side reactions, most notably racemization.
This guide provides a structured approach to troubleshooting and optimizing the coupling of Moc-Val-OH, ensuring high yield and chiral purity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My coupling reaction with Moc-Val-OH is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Moc-Val-OH coupling reactions are typically rooted in incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions. Let's break down the troubleshooting process.
Underlying Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The first step in any amide bond formation is the activation of the carboxylic acid. If the activating agent is not efficient enough or is used in insufficient quantities, the reaction will not proceed to completion.
-
Recommendation: Switch to a more potent coupling reagent. Uranyl-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective than carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) for sterically hindered amino acids. Consider using phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as another powerful alternative.
-
-
Steric Hindrance: The bulky isobutyl group of valine can physically block the approach of the amine nucleophile.
-
Recommendation: Increasing the reaction temperature can provide the necessary kinetic energy to overcome this steric barrier. However, this must be done cautiously as it can also increase the risk of racemization (see Q2). A modest increase to 40-50 °C can sometimes be beneficial. Additionally, extending the reaction time can allow the coupling to proceed to completion.
-
-
Suboptimal Reagent Stoichiometry: Using incorrect ratios of coupling reagents can lead to incomplete activation or side reactions.
-
Recommendation: A typical starting point for a challenging coupling is a ratio of Moc-Val-OH:Coupling Reagent:Base:Amine of 1:1.1:2:1.2. A slight excess of the amine component can help drive the reaction to completion.
-
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low yield in Moc-Val-OH coupling.
Q2: I am observing significant epimerization (racemization) in my final product. How can I minimize this?
A2: Racemization is a critical issue in peptide synthesis, as the biological activity of the final molecule is highly dependent on its stereochemistry. For N-protected amino acids, racemization typically proceeds through the formation of an oxazolone intermediate, which can readily tautomerize.
Factors Influencing Racemization and Mitigation Strategies:
-
Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
-
Recommendation: The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), is crucial, especially when using carbodiimides like EDC. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate. Coupling reagents that already incorporate these moieties, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HATU, are generally preferred for suppressing racemization.
-
-
Base: The choice and amount of base can significantly impact the rate of racemization.
-
Recommendation: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of base, as it can promote the formation of the problematic oxazolone. A general guideline is to use 1-2 equivalents of base.
-
-
Temperature: Higher temperatures increase the rate of most reactions, including racemization.
-
Recommendation: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy to minimize epimerization.
-
Comparative Table of Coupling Reagents and Racemization Risk:
| Coupling Reagent | Additive Required | Relative Racemization Risk | Recommended Use Case for Moc-Val-OH |
| EDC | HOBt or HOAt | Moderate to High | Cost-effective, but requires careful optimization |
| HBTU | None | Low to Moderate | Good general-purpose reagent |
| HATU | None | Very Low | Highly recommended for sterically hindered and racemization-prone couplings |
| PyBOP | None | Low | Effective alternative to aminium-based reagents |
Q3: What is the optimal solvent for coupling Moc-Val-OH?
A3: The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Recommendation: Polar aprotic solvents are generally the best choice for peptide coupling reactions.
-
Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for protected amino acids, coupling reagents, and peptide chains.
-
N-Methyl-2-pyrrolidone (NMP) can be a superior alternative to DMF in cases of poor solubility, particularly with longer or more complex peptide sequences.
-
Dichloromethane (DCM) can also be used, but its lower polarity may lead to solubility issues with some of the reaction components.
-
Detailed Experimental Protocol: Optimized Coupling of Moc-Val-OH using HATU
This protocol provides a robust starting point for the efficient and low-racemization coupling of Moc-Val-OH.
Materials:
-
Moc-Val-OH
-
Amine component (e.g., an amino acid ester hydrochloride)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve Moc-Val-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Stir the solution at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the active ester.
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise. Note: The order of addition is critical. Adding the base before the amine minimizes potential side reactions.
-
Amine Addition: Add the amine component (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the product can be isolated using standard purification techniques, such as aqueous work-up followed by column chromatography.
Logical Diagram for Optimized Coupling Protocol:
Caption: Step-by-step workflow for the optimized coupling of Moc-Val-OH using HATU.
References
Technical Support Center: Purification of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline
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Welcome to the technical support center for the purification of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this N-protected dipeptide. The unique structural features of this molecule, including the sterically hindered valine residue and the modified proline ring, can present specific purification hurdles. This resource offers troubleshooting strategies and frequently asked questions to navigate these complexities effectively.
I. Understanding the Molecule and Potential Impurities
This compound is a protected dipeptide derivative often used as a synthetic intermediate in medicinal chemistry.[1] Its purification can be complicated by the presence of closely related impurities.
Common Impurities Encountered:
-
Diastereomers: Epimerization at the α-carbon of the valine or proline residues during synthesis can lead to the formation of diastereomers. These isomers often have very similar physicochemical properties, making their separation challenging.[2]
-
Unreacted Starting Materials: Incomplete coupling reactions can result in the presence of N-(Methoxycarbonyl)-L-valine and 5-methyl-L-proline in the crude product.
-
Side-Reaction Products: The formation of diketopiperazines is a common side reaction in dipeptide synthesis, particularly when proline is the C-terminal residue.[3]
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up procedures may be carried through to the crude product.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification strategy for crude this compound?
For the initial purification of this dipeptide, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method.[4][5] This technique separates compounds based on their hydrophobicity.
-
Rationale: The N-methoxycarbonyl protecting group and the methyl group on the proline ring impart sufficient hydrophobicity to the molecule, allowing for good retention and separation on a C18 stationary phase. The impurities, such as unreacted amino acids, are generally more polar and will elute earlier, while more hydrophobic impurities, like diketopiperazines, will be retained longer.
Q2: How can I improve the resolution between my target dipeptide and a closely eluting impurity in RP-HPLC?
Optimizing the mobile phase and gradient is crucial for improving resolution.
-
Mobile Phase Modifiers: The use of ion-pairing agents like trifluoroacetic acid (TFA) at a concentration of 0.1% in both the aqueous and organic phases is standard practice for peptide purification.[4][6] TFA helps to sharpen peaks by protonating free amines and masking silanol interactions on the stationary phase.
-
Gradient Slope: A shallower gradient will increase the separation time but can significantly improve the resolution between closely eluting compounds.[7][8] Experiment with reducing the rate of increase of the organic solvent (typically acetonitrile) per unit of time.
-
Alternative Organic Solvents: While acetonitrile is the most common organic solvent, methanol or isopropanol can offer different selectivities and may improve the separation of difficult-to-resolve impurities.
Q3: My purified dipeptide is an oil and I need a solid for subsequent reactions. How can I induce crystallization?
Obtaining a solid form of a protected dipeptide can be challenging, as they often exist as oils or amorphous solids.[9][10]
-
Solvent-Antisolvent Crystallization: Dissolve the purified oil in a minimal amount of a good solvent (e.g., ethanol, methanol, or ethyl acetate). Then, slowly add an anti-solvent (a solvent in which the compound is poorly soluble, such as diethyl ether or hexane) until the solution becomes turbid.[11] Allowing the solution to stand, sometimes at reduced temperature, can promote crystal formation.
-
Trituration: Stirring the oil with a solvent in which it is sparingly soluble can sometimes induce solidification.[9]
-
pH Adjustment: Since the molecule has a free carboxylic acid, adjusting the pH of an aqueous solution to its isoelectric point can decrease its solubility and promote precipitation or crystallization.[9]
Q4: I suspect I have diastereomers in my sample. How can I confirm this and separate them?
The separation of diastereomers is a significant challenge due to their similar physical properties.[2]
-
Confirmation: High-resolution analytical HPLC, potentially with different column chemistries (e.g., phenyl-hexyl instead of C18) or mobile phase conditions, may reveal the presence of multiple peaks. Chiral HPLC can also be employed for definitive confirmation.[12][13] Mass spectrometry alone will not differentiate between diastereomers.
-
Separation Strategies:
-
Chiral Chromatography: This is the most direct method for separating diastereomers.[12][14] Chiral stationary phases can differentiate between the stereoisomers, allowing for their separation.
-
Derivatization: In some cases, derivatizing the dipeptide with a chiral reagent can create new diastereomers that are more easily separated by standard chromatography.[14]
-
Preparative HPLC Optimization: Meticulous optimization of preparative RP-HPLC conditions, including very shallow gradients and potentially the use of different ion-pairing agents, may achieve partial or complete separation.
-
III. Troubleshooting Guide
This section addresses common problems encountered during the purification process and provides step-by-step solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield After Purification | 1. Inefficient binding to the chromatography column. 2. Co-elution of the product with impurities. 3. Product instability under purification conditions. 4. Non-specific binding to labware.[15] | 1. Ensure the sample is fully dissolved and the pH is appropriate for binding to the reversed-phase column (acidic conditions are typical). 2. Optimize the HPLC gradient to improve separation. Consider using a different stationary phase or organic solvent. 3. Analyze the crude and purified fractions by LC-MS to check for degradation products. If degradation is observed, consider milder purification conditions (e.g., different pH, lower temperature). 4. Use low-binding tubes and vials for sample handling and collection. |
| Broad or Tailing Peaks in HPLC | 1. Column overloading. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. 4. Column degradation. | 1. Reduce the amount of sample loaded onto the column. 2. Ensure an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA) is used. 3. The pH of the mobile phase should be low enough to fully protonate the carboxylic acid, which can improve peak shape. 4. Flush the column with a strong solvent wash or replace the column if it is old or has been used extensively. |
| Product Fails to Crystallize | 1. Presence of impurities. 2. The compound is inherently an oil. 3. Inappropriate crystallization solvent system. 4. Hygroscopic nature of the compound.[9] | 1. Ensure the product is of high purity (>95%) by analytical HPLC before attempting crystallization. 2. If the compound is a persistent oil, consider using it as such for the next step if possible, or attempt to form a salt (e.g., with dicyclohexylamine) which may be crystalline. 3. Screen a wider range of solvent/anti-solvent combinations. 4. Perform crystallization under anhydrous conditions and dry solvents thoroughly. |
| Inconsistent Retention Times in HPLC | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Air bubbles in the system. | 1. Ensure mobile phases are well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with the starting mobile phase for a sufficient amount of time before each injection. 4. Purge the HPLC pumps to remove any trapped air bubbles. |
IV. Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the target compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Optimization: Based on the initial chromatogram, design a shallower, focused gradient around the elution point of the target peptide to improve resolution from nearby impurities.[7]
Protocol 2: Preparative Reversed-Phase HPLC Purification
-
Column: C18, 21.2 x 250 mm, 10 µm particle size (or appropriate size for the scale).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Use the optimized focused gradient from the analytical method development, adjusting the flow rate according to the column dimensions.
-
Sample Preparation: Dissolve the crude dipeptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO or the initial mobile phase composition). Filter the sample through a 0.45 µm filter before injection.[16]
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to remove the mobile phase and obtain the purified peptide.
Protocol 3: Drowning-Out Crystallization
-
Solubility Screening: Determine a solvent in which the purified dipeptide is highly soluble (e.g., ethanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether or n-heptane).[17]
-
Dissolution: Dissolve the purified, lyophilized dipeptide in a minimal amount of the chosen "good" solvent at room temperature or with gentle warming.
-
Addition of Anti-solvent: Slowly add the anti-solvent dropwise with gentle stirring until the solution becomes persistently turbid.
-
Crystal Growth: Cover the vessel and allow it to stand undisturbed at room temperature or in a refrigerator. Crystal formation may take several hours to days.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
V. Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision tree outlining the general workflow for the purification and isolation of the target dipeptide.
Troubleshooting Logic Flow for Peak Tailing in HPLC
Caption: A troubleshooting flowchart for addressing the common issue of peak tailing in HPLC.
VI. References
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Retrieved from
-
Achieve Highly Pure Peptides with High Performance Flash Chromatography. (n.d.). Biotage. Retrieved from
-
Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. (1991). SciSpace. Retrieved from
-
Separation of dipeptide diastereomers by high-resolution gas chromatography. (1982). Semantic Scholar. Retrieved from
-
Peptide Diastereomers, Separation of. (n.d.). ResearchGate. Retrieved from
-
Peptide Purification Process & Methods: An Overview. (n.d.). Bachem. Retrieved from
-
Troubleshooting: Purification of a Tagged Protein. (n.d.). GoldBio. Retrieved from
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. Retrieved from
-
Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich. Retrieved from
-
Improving peptide purification via flash column chromatography by modulating mobile phase pH. (2017). Morressier. Retrieved from
-
Strategies for Sustainable Purification of Peptides Using Flash Chromatography. (n.d.). Xtalks. Retrieved from
-
Reverse-phase HPLC Peptide Purification. (n.d.). Creative Peptides. Retrieved from
-
Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput. (n.d.). Teledyne ISCO. Retrieved from
-
Flash Peptide Purification and Method Development: Thymosin. (n.d.). Teledyne Labs. Retrieved from
-
Peptide Sample Prep Optimization and Troubleshooting. (2017). YouTube. Retrieved from
-
Purification and Properties of Proline-Rich Antimicrobial Peptides from Sheep and Goat Leukocytes. (n.d.). PMC - NIH. Retrieved from
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Bio-synthesis. Retrieved from
-
Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. Retrieved from
-
Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). (n.d.). PMC - PubMed Central. Retrieved from
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Agilent. Retrieved from
-
Stereoselective Synthesis of Quaternary Proline Analogues. (n.d.). PMC - NIH. Retrieved from
-
CN103333094B - Process method for crystallization purification of proline. (n.d.). Google Patents. Retrieved from
-
Protein purification troubleshooting guide. (2025). Select Science. Retrieved from
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved from
-
Pseudoproline & Isoacyl dipeptides. (2021). Bachem. Retrieved from
-
Drowning-out crystallization of L-proline: Effect of anti-solvent composition and processing parameters on crystal size and shape. (2025). ResearchGate. Retrieved from
-
A Technical Guide to the Synthesis and Purification of Novel Proline-Rich Peptides. (n.d.). Benchchem. Retrieved from
-
US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (n.d.). Google Patents. Retrieved from
-
Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. (n.d.). ChemPep. Retrieved from
-
Peptide Crystallization Service. (n.d.). Creative Peptides. Retrieved from
-
Cambrex Peptide Crystallization Information Sheet. (n.d.). Cambrex. Retrieved from
-
Peptide Crystallization: Techniques, Challenges, and Solutions. (2024). APC. Retrieved from
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from
-
This compound. (n.d.). CPHI Online. Retrieved from
-
L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from
-
L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. (n.d.). PubChem. Retrieved from
-
Redetermination of the solvent-free crystal structure of l-proline. (n.d.). PMC - NIH. Retrieved from
-
CAS No : 1335316-40-9 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from
-
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. (n.d.). JIGS Chemical Limited. Retrieved from
Sources
- 1. apicule.com [apicule.com]
- 2. researchgate.net [researchgate.net]
- 3. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 4. bachem.com [bachem.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. hplc.eu [hplc.eu]
- 7. waters.com [waters.com]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cambrex.com [cambrex.com]
- 11. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. youtube.com [youtube.com]
- 16. Troubleshooting Purification Methods [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Improving the solubility of protected dipeptides for synthesis
Technical Support Center: Peptide Synthesis Division
Guide: Improving the Solubility of Protected Dipeptides for Synthesis
As a Senior Application Scientist, I've frequently fielded questions from researchers encountering frustrating roadblocks during peptide synthesis, particularly when dealing with the poor solubility of protected dipeptides. This guide is designed to be a practical, in-the-lab resource, moving beyond simple protocols to explain the underlying chemistry and empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My N-Fmoc protected dipeptide has crashed out of solution during synthesis. What is happening and how can I fix it?
This is one of the most common issues encountered in peptide synthesis. The insolubility of protected dipeptides often stems from strong intermolecular hydrogen bonding, which leads to the formation of aggregates, such as beta-sheet structures. The rigid, planar nature of the peptide backbone, combined with bulky protecting groups, can favor these self-assembled structures, effectively causing your peptide to precipitate.
Immediate Troubleshooting Steps:
-
Solvent System Modification: Your first line of defense is to alter the solvent. Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents, but their effectiveness can be sequence-dependent.
-
Try a "Magic Mixture": A combination of DCM and trifluoroethanol (TFE) can be highly effective. TFE is a strong hydrogen bond disrupter.
-
Incorporate Chaotropic Agents: Adding salts like lithium chloride (LiCl) or lithium bromide (LiBr) to DMF can disrupt the secondary structures causing aggregation. A concentration of 0.1 to 1 M LiCl in DMF is a good starting point.
-
-
Sonication & Gentle Heating:
-
Sonication: A brief sonication (5-15 minutes) in a water bath can often break up aggregates and get the peptide back into solution.
-
Heating: Gently warming the mixture to 30-40°C can also increase solubility. However, be cautious, as prolonged heating can lead to side reactions, such as racemization.
-
Workflow for Addressing Dipeptide Insolubility
Caption: How pseudo-prolines disrupt aggregation to improve solubility.
By understanding the root causes of dipeptide insolubility and employing these targeted strategies, you can overcome many of the common hurdles in peptide synthesis, leading to higher yields and purer final products.
References
-
Title: The Challenge of Peptide Aggregation in Solution-Phase Synthesis. Source: Journal of Peptide Science. URL: [Link]
-
Title: Strategies for addressing peptide and protein aggregation. Source: Nature Methods. URL: [Link]
-
Title: Trifluoroethanol and its applications in chemistry. Source: Chemical Reviews. URL: [Link]
-
Title: The Use of Chaotropic Agents in the Purification of Proteins. Source: Methods in Enzymology. URL: [Link]
-
Title: The Dmb group as a temporary protecting group for the prevention of aggregation during solid-phase peptide synthesis. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Pseudoprolines as a solubilizing, structure-disrupting replacement for Ser, Thr, or Cys in solid-phase peptide synthesis. Source: Angewandte Chemie International Edition. URL: [Link]
Technical Support Center: Overcoming Aggregation in Peptides Containing 5-Methyl-L-proline
Welcome to the technical support center dedicated to addressing the unique challenges posed by the incorporation of 5-methyl-L-proline into synthetic peptides. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in overcoming aggregation-related issues during synthesis, purification, and handling of these modified peptides.
Introduction: The Double-Edged Sword of 5-Methyl-L-proline
The introduction of 5-methyl-L-proline into a peptide sequence is a powerful tool for modulating its conformational properties. The methyl group at the C5 position of the pyrrolidine ring can significantly influence the cis-trans isomerization of the X-Pro bond, often favoring the cis conformation.[1] This conformational restriction can be advantageous for stabilizing specific secondary structures, such as β-turns, and for enhancing biological activity. However, this same structural rigidity, coupled with an increase in hydrophobicity, can also predispose these peptides to aggregation, a common hurdle in peptide chemistry that can lead to poor yields, difficult purifications, and inaccurate biological data. This guide will provide you with the expertise and practical protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why does my peptide containing 5-methyl-L-proline show poor solubility compared to its proline counterpart?
A1: The methyl group on the proline ring increases the hydrophobicity of the amino acid residue. This can lead to a decrease in the overall solubility of the peptide, particularly in aqueous buffers. Peptides with a high content of hydrophobic residues (generally >50%) are more prone to aggregation and may require organic solvents for initial solubilization.
Q2: I'm observing a significant amount of precipitate during the purification of my 5-methyl-L-proline peptide. What is the likely cause?
A2: Precipitation during purification is a strong indicator of peptide aggregation. The introduction of 5-methyl-L-proline can promote the formation of intermolecular β-sheet structures, which are characteristic of peptide aggregates. The change in solvent composition during HPLC gradients can trigger the aggregation of less soluble peptides.
Q3: Can the position of 5-methyl-L-proline in the peptide sequence affect its aggregation propensity?
A3: Yes, the position is critical. Placing 5-methyl-L-proline within a hydrophobic cluster of amino acids can exacerbate aggregation. Conversely, flanking it with charged or polar residues may help to mitigate this effect by increasing the overall polarity of that region of the peptide.
Q4: How does 5-methyl-L-proline influence the cis/trans isomerization of the peptide bond, and how does this relate to aggregation?
A4: The steric hindrance from the methyl group at the 5-position can significantly favor the cis conformation of the X-Pro peptide bond.[1] While the trans form is generally more prevalent for standard proline residues, a higher population of the cis conformer can introduce kinks in the peptide backbone.[2] This can disrupt the formation of stable secondary structures that might otherwise prevent aggregation, or in some contexts, the altered conformation may expose hydrophobic patches that promote self-assembly.
Q5: What are the primary analytical techniques to confirm that my peptide is aggregated?
A5: Several techniques can be employed to detect and characterize peptide aggregation:
-
Size-Exclusion Chromatography (SEC-HPLC): A powerful method to separate monomers from dimers, oligomers, and higher-order aggregates based on their hydrodynamic volume.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, allowing for the detection of larger aggregates.[3]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of fibrillar or amorphous aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, a common feature of peptide aggregates.
-
Circular Dichroism (CD) Spectroscopy: Can reveal changes in the secondary structure of the peptide, such as a transition from a random coil or α-helix to a β-sheet conformation, which is often associated with aggregation.
Troubleshooting Guides
Problem 1: Poor Peptide Solubility and Visible Precipitation
Causality: The increased hydrophobicity imparted by the 5-methyl-L-proline residue, potentially in synergy with other hydrophobic amino acids in the sequence, is the primary driver of poor solubility. This can lead to aggregation both during solid-phase peptide synthesis (SPPS) and after cleavage and deprotection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peptide solubility.
Experimental Protocol: Solubilization of an Aggregated 5-Methyl-L-proline-Containing Peptide
-
Initial Assessment: Before attempting to dissolve the entire batch, perform a small-scale solubility test with approximately 1 mg of the lyophilized peptide.
-
Solvent Selection:
-
For charged peptides: If the peptide has a net positive charge, attempt to dissolve it in a small amount of 10% aqueous acetic acid. If it has a net negative charge, try 0.1% aqueous ammonium hydroxide. After dissolution, slowly add your desired aqueous buffer.
-
For neutral or hydrophobic peptides: Start with a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).
-
-
Co-solvent System: Once the peptide is dissolved in the organic solvent, gradually add the aqueous buffer of choice while vortexing. If the peptide begins to precipitate, stop the addition of the aqueous buffer. The optimal ratio of organic solvent to aqueous buffer will need to be determined empirically.
-
Chaotropic Agents: If the peptide precipitates upon dilution with aqueous buffer, consider the use of chaotropic agents. These agents disrupt the hydrogen bonding network that stabilizes aggregates.
-
Prepare a stock solution of 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea in your desired buffer.
-
Attempt to dissolve the peptide directly in this solution.
-
Note: Ensure that these chaotropic agents are compatible with your downstream applications.
-
-
Physical Disruption:
-
Sonication: Briefly sonicate the peptide solution in a water bath sonicator for 5-10 minutes. This can help to break up small aggregates.
-
Gentle Heating: Warm the solution to 30-40°C for a short period. Avoid excessive heat, as it can promote degradation.
-
| Solvent/Additive | Mechanism of Action | Recommended Starting Concentration | Considerations |
| DMSO, DMF, ACN | Disrupts hydrophobic interactions | 10-50% in aqueous buffer | May be incompatible with some biological assays. |
| Guanidine HCl | Chaotropic agent, disrupts H-bonds | 6 M | Can denature proteins in your assay. |
| Urea | Chaotropic agent, disrupts H-bonds | 8 M | Can denature proteins and may contain reactive isocyanate. |
| TFA (Trifluoroacetic Acid) | Strong acid, protonates peptide | 0.1% in water | Can be harsh and may affect peptide conformation. |
Problem 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Causality: During SPPS, the growing peptide chain, while attached to the solid support, can fold into secondary structures and aggregate. This is particularly prevalent in hydrophobic sequences and can be exacerbated by the conformational constraints imposed by 5-methyl-L-proline. This aggregation can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and a difficult final purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SPPS aggregation.
Experimental Protocol: Incorporating Pseudoproline Dipeptides to Mitigate Aggregation
Pseudoproline dipeptides are powerful tools for disrupting the formation of secondary structures during SPPS.[4] They introduce a temporary "kink" in the peptide backbone, which is reversed during the final cleavage with trifluoroacetic acid (TFA).
-
Sequence Analysis: Identify regions in your peptide sequence that are prone to aggregation, particularly hydrophobic stretches. Plan to insert a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,Me pro)-OH or Fmoc-Xaa-Thr(ψMe,Me pro)-OH) approximately every 6-8 residues within these regions.
-
Coupling of the Pseudoproline Dipeptide:
-
Activation: Dissolve the pseudoproline dipeptide (2 equivalents) and a coupling reagent such as HBTU (1.95 equivalents) in DMF. Add DIPEA (4 equivalents) to the solution.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitoring: Perform a Kaiser test (ninhydrin test) or a TNBS test to ensure the coupling reaction has gone to completion. If the test is positive, a second coupling may be necessary.
-
-
Continue Synthesis: Proceed with the synthesis of the remainder of the peptide sequence using your standard protocol.
Note: The use of microwave-assisted peptide synthesis can also be highly effective in overcoming aggregation-related issues by providing localized heating to disrupt intermolecular hydrogen bonds.
Conclusion
The incorporation of 5-methyl-L-proline presents both opportunities and challenges in peptide design and synthesis. While it offers a valuable means of conformational control, its potential to induce aggregation requires careful consideration and a strategic approach to synthesis, purification, and handling. By understanding the underlying principles of aggregation and employing the troubleshooting strategies and protocols outlined in this guide, researchers can successfully harness the benefits of this unique amino acid derivative.
References
-
Li, S., et al. (2020). cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. Request PDF. [Link]
- Isidro-Llobet, A., et al. (2019). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.
-
Moradi, M., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. [Link]
-
Wedemeyer, W. J., et al. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences. [Link]
- Coin, I., et al. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.
-
Danishefsky, S. J., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Wels, B., et al. (2021). An integrative characterization of proline cis and trans conformers in a disordered peptide. Proceedings of the National Academy of Sciences. [Link]
- Mutter, M., et al. (2002). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry.
-
Kumar, V., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Mutter, M., et al. (1999). Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization. Journal of the American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 3. ijsra.net [ijsra.net]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Stability of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline
Answering the user's request.
Welcome to the technical support guide for (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline. This document is designed for researchers, scientists, and drug development professionals who utilize this critical pharmaceutical intermediate.[1][2] As a protected dipeptide, its purity and stability are paramount for the success of subsequent synthetic steps and the integrity of your research. This guide provides in-depth, field-proven insights into maintaining its quality, troubleshooting common issues, and validating its stability under experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A: For optimal long-term stability and to achieve the manufacturer-stated shelf-life of approximately two years, the lyophilized powder should be stored at -20°C or colder , protected from light and moisture.[1][3] The vial must be tightly sealed. Before opening, it is critical to allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can accelerate hydrolytic degradation.[3]
Q2: I need to prepare a stock solution. How should I store it?
A: Once in solution, the compound is significantly more susceptible to degradation. For maximum stability:
-
Solvent Choice: Use anhydrous, high-purity solvents. If an aqueous buffer is required, use a sterile buffer with a slightly acidic pH of 5-6, as this range often minimizes the rate of hydrolysis for peptide-like structures.[3]
-
Storage Temperature: Store stock solutions at -80°C .[4]
-
Aliquoting: The single most important practice is to prepare single-use aliquots. This strategy prevents repeated freeze-thaw cycles, which can cause both chemical and physical degradation of the solute and introduce moisture into the stock vial.[3]
Q3: What are the primary chemical degradation pathways for this molecule?
A: As a dipeptide derivative, the two most probable degradation pathways are hydrolytic in nature.[5][6]
-
Amide Bond Hydrolysis: The peptide bond linking the L-valyl and 5-methyl-L-proline moieties can be cleaved, especially under strong acidic or basic conditions, yielding the individual protected amino acid and the proline derivative.[5][7]
-
Carbamate Hydrolysis: The N-terminal methoxycarbonyl protecting group can be hydrolyzed, particularly under basic conditions, to yield the unprotected dipeptide.
Understanding these pathways is crucial for diagnosing issues in subsequent reactions where the presence of these degradants could lead to unwanted side-products.
Q4: My vial was left at room temperature on the bench for 24 hours. Is the material still viable?
A: In its solid, crystalline form, the compound is relatively stable and short-term exposure to ambient temperature is unlikely to cause significant degradation, provided the vial was sealed to prevent moisture uptake.[1] However, for applications requiring the highest purity, it is best practice to re-analyze the material's purity via HPLC before use. If the material was in solution, degradation is more probable and a purity check is mandatory.
Troubleshooting Guide: Common Experimental Issues
This section provides a cause-and-effect analysis of problems that may arise during your experiments.
Issue 1: HPLC analysis shows a gradual decrease in purity of my solid-state reference standard.
-
Likely Cause: The most common culprit is moisture contamination from improper handling. Repeatedly opening a cold vial in a humid lab environment introduces condensation, which can initiate slow hydrolysis even at low temperatures.
-
Troubleshooting Steps:
-
Review Handling Protocol: Ensure everyone in the lab follows the protocol of warming the vial to room temperature before opening.
-
Inert Atmosphere: For maximum protection, consider backfilling the vial with an inert gas like argon or nitrogen before resealing to displace air and moisture.[3]
-
Re-qualify: Perform an HPLC purity check. If purity has dropped below your experimental tolerance, use a fresh, unopened vial for critical experiments.
-
Issue 2: My peptide coupling reaction, using this compound as a starting material, is showing a significant, unexpected byproduct with a lower molecular weight.
-
Likely Cause: This strongly suggests that your starting material has undergone degradation, most likely hydrolysis of the methoxycarbonyl protecting group. The resulting free amine on the dipeptide could compete in your coupling reaction, leading to undesired products.
-
Troubleshooting Steps:
-
Confirm Purity: Immediately analyze the starting material you used with a validated, stability-indicating HPLC method (see Protocol 1).
-
Characterize Byproduct: If possible, use LC-MS to determine the mass of the byproduct. This can confirm if it corresponds to a product formed from a known degradant.
-
Implement Pre-Use QC: Institute a mandatory purity check of all critical starting materials immediately before they are weighed for a reaction.
-
Data Presentation & Visualization
Table 1: Recommended Storage & Handling Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C to -80°C | Long-Term (Years) | Protect from light; warm to RT before opening to prevent moisture.[3] |
| 2-8°C | Short-Term (Weeks) | Tightly sealed; not recommended for primary storage. | |
| In Solution | -80°C | Long-Term (Months) | Use single-use aliquots to avoid freeze-thaw cycles.[3] |
| -20°C | Short-Term (Weeks) | Suitable for working aliquots. | |
| 2-8°C | Very Short-Term (Days) | High risk of degradation; use sterile, slightly acidic buffers (pH 5-6).[3] |
Diagram 1: Potential Hydrolytic Degradation Pathways
This diagram illustrates the two most probable sites of hydrolytic cleavage on the molecule.
Sources
- 1. Buy this compound - High Purity & Pharmaceutical Grade at Best Price [jigspharma.com]
- 2. apicule.com [apicule.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 6. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Managing Epimerization at the Proline Alpha-Carbon
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with proline chemistry during peptide synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you manage and minimize epimerization at the proline alpha-carbon, ensuring the stereochemical integrity of your final peptide product.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue: I'm observing a significant diastereomeric impurity in my proline-containing peptide after purification. What is the likely cause?
Root Cause Analysis:
The observation of a diastereomeric impurity strongly suggests that epimerization—the change in configuration at a single stereocenter—has occurred at the alpha-carbon of a proline residue. Proline is particularly susceptible to this side reaction. The primary mechanism involves the abstraction of the alpha-proton by a base, which is present during the coupling step. This abstraction forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original L-proline and the undesired D-proline epimer.[1]
Several factors in your synthesis protocol can exacerbate this issue:
-
Choice of Base: Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are common culprits as they are effective at abstracting the relatively acidic alpha-proton.
-
Coupling Reagent: Highly reactive coupling reagents can promote the formation of intermediates, like oxazolones, which are prone to racemization, although this is less common for the secondary amine of proline.[1] More critically, the combination of the coupling reagent and base determines the basicity of the reaction environment.
-
Temperature: Elevated temperatures increase reaction rates, including the rate of proton abstraction and enolization, thereby accelerating epimerization.[2]
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged enolate intermediate, prolonging its lifetime and increasing the probability of epimerization.[2]
Visualizing the Mechanism:
Caption: Mechanism of base-catalyzed proline epimerization.
Recommended Solutions:
-
Modify Your Base: Replace DIPEA with a weaker base. 2,4,6-collidine is an excellent choice as it is sufficiently basic to facilitate coupling but significantly reduces the rate of epimerization.[3] N-methylmorpholine (NMM) is another alternative, though collidine is often superior for problematic sequences.[4]
-
Optimize Coupling Reagents:
-
Use a modern uronium/aminium salt coupling reagent combined with an additive that suppresses racemization. The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® is highly effective.[5][6]
-
Stand-alone reagents like COMU® (which incorporates an Oxyma moiety) are designed for high coupling efficiency with minimal epimerization and are often superior to older HOBt-based reagents.[3][7]
-
-
Control Temperature: Perform the coupling step at room temperature or below. If your protocol involves heating, especially with microwave synthesizers, consider reducing the temperature or duration. Low temperature slows down the rate of enolization.[2]
-
Solvent Considerations: While DMF is a standard solvent, for particularly sensitive couplings, consider using a less polar solvent mixture, such as 50/50 DMF/DCM, to destabilize the enolate intermediate.[8]
Issue: How can I definitively confirm that the observed impurity is the D-Proline epimer?
Analytical Verification:
Visual confirmation by standard reverse-phase HPLC is often insufficient as diastereomers can co-elute. A systematic approach is required for definitive identification.
Recommended Protocol: Analytical HPLC for Epimer Detection
-
Synthesize a Standard: Intentionally synthesize the peptide sequence with D-Proline instead of L-Proline. This will serve as your reference standard for the epimer.
-
Sample Preparation:
-
Prepare three samples: (a) your original peptide with the suspected impurity, (b) the D-Proline standard, and (c) a 1:1 mixture of samples (a) and (b).
-
Dissolve each sample in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Use a high-resolution C18 column (e.g., 4.6 x 150 mm, 3.0 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is crucial for separating closely eluting diastereomers. Start with a low percentage of Mobile Phase B and increase it slowly over a long run time (e.g., 5-45% B over 40 minutes).
-
Detection: UV at 210-220 nm.[9]
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.[9]
-
-
Data Analysis:
-
Inject the D-Proline standard (b) to determine the retention time of the epimer.
-
Inject your experimental sample (a). If a peak appears at the same retention time as the D-Proline standard, it is likely the epimer.
-
Inject the co-mixture (c). The peak corresponding to the epimer should increase in area, confirming its identity.
-
-
For Ambiguous Cases (Advanced): If HPLC resolution is insufficient, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized and analyzed using a chiral column to quantify the D/L proline ratio.[10][11][12]
Caption: Workflow for confirming epimer identity.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is proline more susceptible to epimerization than other amino acids? Proline's unique cyclic structure as a secondary amine makes its alpha-proton more sterically accessible and slightly more acidic compared to the alpha-protons of primary amino acids. This increased acidity facilitates its removal by the bases used during the coupling reaction, leading to the formation of the planar enolate intermediate responsible for epimerization.[1][13]
Q2: Which coupling reagents are considered 'best-in-class' for suppressing proline epimerization? Modern coupling reagents that incorporate OxymaPure® (ethyl cyano(hydroxyimino)acetate) are highly recommended.[5] Reagents like COMU® have demonstrated superior performance in minimizing epimerization compared to older benzotriazole-based reagents (HBTU, HATU, HOBt).[3][7][14][15] The combination of DIC with OxymaPure® as an additive is also a top-tier choice that provides excellent results with low risk of side reactions.[5][6]
Q3: What role does the additive (e.g., HOBt, HOAt, OxymaPure®) play? Additives serve two main purposes: they act as activating agents by forming active esters with the carboxylic acid, and they suppress racemization.[16] OxymaPure® is particularly effective because its active ester is highly reactive, speeding up the desired coupling reaction, which outcompetes the rate of epimerization.[5] It is also a safer alternative to explosive benzotriazole-based additives like HOBt and HOAt.[6]
Q4: Does the position of proline in the peptide sequence matter? Yes. Proline at the C-terminus of a peptide fragment is especially vulnerable to epimerization during fragment condensation.[17] Additionally, when proline is one of the first two amino acids at the C-terminus of a peptide being synthesized on a resin, it can be susceptible to diketopiperazine (DKP) formation, a side reaction that can also be influenced by the basic conditions that promote epimerization.[18]
Q5: Can I use microwave heating during the coupling step for a proline-containing peptide? While microwave energy can significantly accelerate coupling reactions, the associated increase in temperature can also dramatically increase the rate of epimerization. If you must use microwave heating, it is critical to use a low-epimerization reagent cocktail (e.g., DIC/OxymaPure® or COMU®), a weak base (collidine), and the lowest possible temperature and shortest time necessary to drive the coupling to completion. Careful optimization and analysis are required.
Part 3: Comparative Data & Recommended Protocols
Table 1: Influence of Coupling Additives on Proline Epimerization
This table summarizes typical epimerization levels observed when coupling a model peptide fragment (Z-Phe-Val-OH) with H-Pro-NH2, demonstrating the superior performance of OxymaPure®.
| Entry | Additive Used with DIC | Preactivation Time | Yield (%) | D/L Isomer Ratio (%)[5] |
| 1 | HOBt | None | 78.8 | 8.9 |
| 2 | HOAt | None | 86.1 | 2.1 |
| 3 | OxymaPure® | 2 min | 89.8 | 3.8 |
Data adapted from reference[5]. Conditions: Solution phase synthesis in DMF.
Recommended Protocol: Low-Epimerization Coupling of Fmoc-Pro-OH in SPPS
This protocol is optimized to minimize alpha-carbon epimerization during the incorporation of a proline residue.
1. Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Pro-OH (4 equivalents)
-
OxymaPure® (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
2,4,6-Collidine (8 equivalents)
-
Solvent: Anhydrous, peptide-grade Dimethylformamide (DMF)
2. Procedure:
-
Resin Swelling: Swell the resin adequately in DMF for 30 minutes prior to coupling.
-
Amino Acid Activation (In-Situ): a. In a separate vessel, dissolve Fmoc-Pro-OH and OxymaPure® in a minimal amount of DMF. b. Add this solution to the synthesis vessel containing the resin. c. Add the 2,4,6-collidine to the vessel. d. Finally, add the DIC to initiate the coupling reaction. This in-situ activation method, where the carbodiimide is added last, has been shown to produce high yields with minimal side reactions.[5]
-
Coupling Reaction: a. Agitate the reaction mixture at room temperature for 2 hours. Avoid heating. b. Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test). Note: The Kaiser test will be negative for the secondary amine of proline; a chloranil or isatin test is required to monitor proline coupling.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, perform a capping step using a solution of acetic anhydride and a non-nucleophilic base (like DIPEA or collidine) in DMF.
-
Proceed to Deprotection: Continue with the standard Fmoc-deprotection step for the newly added proline residue.
References
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 249-263.
- Google Patents. (2022). CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline.
-
Ito, S., et al. (2015). Identification and Characterization of Bifunctional Proline Racemase/Hydroxyproline Epimerase from Archaea: Discrimination of Substrates and Molecular Evolution. PLoS ONE, 10(3), e0119019. Available at: [Link]
-
Isah, A. A., & Jantan, I. (2023). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 25(2), 1-28. Available at: [Link]
-
Echner, H., & Voelter, W. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 697(1-2), 269-275. Available at: [Link]
-
Aoyama, H., et al. (2006). Enantiomeric Determination of Proline in Liquid Food by High-Performance Liquid Chromatography/Mass Spectrometry. Journal of Food Protection, 69(8), 1935-1939. Available at: [Link]
-
Albericio, F., & El-Faham, A. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Accounts of Chemical Research, 53(9), 1917-1931. Available at: [Link]
-
Heinlein, C., et al. (2011). Fragment condensation of C-terminal pseudoproline peptides without racemization on the solid phase. Angewandte Chemie International Edition, 50(28), 6406-6410. Available at: [Link]
-
Nagamalleswari, G., & Umashankar, M. S. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. International Journal of Pharmaceutical Quality Assurance, 14(3), 52-57. Available at: [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5765-5774. Available at: [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5765-5774. Available at: [Link]
-
Li, Y., et al. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Analytical Methods, 5(19), 5349-5354. Available at: [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Available at: [Link]
-
Isah, A. A., & Jantan, I. (2023). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 25(2), 1-28. Available at: [Link]
-
Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Methods in Enzymology, 289, 697-708. Available at: [Link]
-
Schober, M., et al. (2018). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 20(2), 346-353. Available at: [Link]
-
Bofill, J. M., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(78), 41535-41551. Available at: [Link]
-
Hartman, M. C. T., & Chamberlin, A. R. (2009). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 131(12), 4419-4428. Available at: [Link]
-
OxymaPure. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 3). What Is The Mechanism Of Peptide Synthesis? [Video]. YouTube. Retrieved from [Link]
-
Han, Y., et al. (2009). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(8), 524-530. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Isah, A. A., & Jantan, I. (2023). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 25(2), 1-28. Available at: [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]
Sources
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- 10. Identification and Characterization of Bifunctional Proline Racemase/Hydroxyproline Epimerase from Archaea: Discrimination of Substrates and Molecular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Fragment condensation of C-terminal pseudoproline peptides without racemization on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Purity Analysis of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline by HPLC
Introduction: The Criticality of Stereochemical Fidelity in Peptide Intermediates
In the synthesis of complex pharmaceuticals, the stereochemical integrity of each building block and intermediate is paramount. The dipeptide, (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, serves as a crucial chiral intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). Its absolute stereochemistry—specifically the (S) configuration at the valine α-carbon and the (5S) configuration at the proline moiety—directly influences the efficacy and safety of the final drug product. The potential for epimerization during synthesis necessitates robust analytical methods to quantify chiral purity, ensuring that diastereomeric impurities are absent or controlled within stringent regulatory limits.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the chiral purity analysis of this specific dipeptide. We will explore the rationale behind chromatographic choices, present a detailed experimental protocol, and contrast the performance of the primary HPLC method with alternative chiral separation techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated method for stereochemical quality control.
The Foundational Choice: Chiral Stationary Phase (CSP) Selection
The cornerstone of any successful chiral separation by HPLC is the selection of an appropriate Chiral Stationary Phase (CSP). The choice of CSP is dictated by the analyte's structure and its potential for forming transient diastereomeric complexes with the chiral selector of the stationary phase. For an N-protected dipeptide like this compound, two classes of CSPs stand out as primary candidates: polysaccharide-based and macrocyclic glycopeptide-based phases.
-
Polysaccharide-Based CSPs (e.g., Chiralpak® series): These are among the most versatile and widely used CSPs.[1] They consist of derivatized cellulose or amylose coated or immobilized on a silica support. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. For N-protected amino acids and peptides, these phases often provide excellent enantioselectivity.[2]
-
Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® series): These phases employ macrocyclic antibiotics like teicoplanin or vancomycin as chiral selectors.[3] Their complex structures offer multiple interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups, enabling a multi-modal separation mechanism that can include hydrogen bonding, ionic interactions, and inclusion complexation. They are particularly effective for the separation of polar and ionic compounds, including underivatized amino acids and small peptides.[4]
For our target analyte, a polysaccharide-based CSP, specifically an amylose-based phase like Chiralpak® AD-H or a similar modern iteration, is proposed as the primary method. The rationale is twofold: the N-methoxycarbonyl group and the peptide bond provide strong sites for hydrogen bonding and dipole-dipole interactions, which are key recognition mechanisms for this class of CSPs. Furthermore, the steric bulk of the valine and 5-methylproline residues can be effectively differentiated within the chiral pockets of the amylose selector.[1]
Proposed Primary Analytical Method: HPLC on a Polysaccharide-Based CSP
This section details a robust, self-validating HPLC method for the chiral purity analysis of this compound. The protocol is designed to separate the desired (S,S) diastereomer from its potential (R,S), (S,R), and (R,R) stereoisomeric impurities.
Experimental Workflow
Caption: HPLC workflow for chiral purity analysis.
Detailed Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).
-
Scientist's Note: The hexane/ethanol ratio is a critical parameter for achieving optimal resolution on polysaccharide columns.[1] A higher proportion of the alcohol modifier (ethanol) generally reduces retention time but may decrease selectivity. The small amount of TFA is crucial; it protonates the carboxylic acid moiety of the proline residue, sharpening the peak shape and enhancing interaction with the CSP.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Scientist's Note: Temperature can influence chiral recognition. It is essential to maintain a constant and controlled temperature for reproducible results.
-
-
Detection: UV at 210 nm.
-
Scientist's Note: The peptide bond and the methoxycarbonyl group provide sufficient chromophores for sensitive detection at low UV wavelengths.
-
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase.
3. Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
To confirm the identity of the impurity peaks, a sample of the racemate or a partially epimerized sample should be prepared and injected.
4. System Suitability:
-
Inject a solution containing both the desired diastereomer and at least one of the potential impurities (e.g., from a stressed or racemic sample).
-
The resolution between the main peak and the critical impurity peak should be ≥ 2.0.
-
The tailing factor for the main peak should be ≤ 1.5.
-
The relative standard deviation (RSD) for six replicate injections of the main peak area should be ≤ 2.0%.
5. Validation Parameters:
-
This method should be validated according to ICH Q2(R1) guidelines.[5] Key parameters to assess include:
-
Specificity: Demonstrated by the resolution from potential impurities and a placebo.
-
Linearity: Assessed for the impurity over a range from the reporting limit to 120% of the specification limit.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Determined by spike-recovery experiments of the impurity into a pure sample of the main component.
-
Precision (Repeatability and Intermediate Precision): Assessed by multiple analyses of a homogenous sample under varied conditions (different days, analysts, equipment).
-
Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., mobile phase composition, flow rate, temperature).
-
Comparative Analysis of Chiral Separation Techniques
While HPLC with a CSP is the workhorse for chiral purity analysis in the pharmaceutical industry, alternative technologies offer distinct advantages in specific scenarios. Below is a comparison of the proposed HPLC method with Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC).
Caption: Comparison of key attributes for chiral analysis techniques.
Data Presentation: Performance Comparison
| Parameter | HPLC (Polysaccharide CSP) | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning between a mobile phase and a solid chiral stationary phase. | Differential migration of charged species in an electric field, with a chiral selector in the background electrolyte.[6] | Partitioning between a supercritical fluid mobile phase and a chiral stationary phase.[7] |
| Typical Speed | 15-30 minutes per analysis. | 5-20 minutes per analysis. | 2-10 minutes per analysis.[8] |
| Efficiency | Good to excellent (plate counts of 10,000-20,000). | Excellent (plate counts often >100,000). | Very good to excellent. |
| Solvent Usage | High (typically 1.0-1.5 mL/min of organic solvent). | Extremely low (nL to µL per run). | Low organic solvent usage; primarily uses CO2.[7] |
| Sample Volume | 5-20 µL injection. | 1-10 nL injection. | 1-10 µL injection. |
| Robustness | High; well-established and transferable technology. | Moderate; sensitive to buffer composition and capillary surface. | Good; sensitive to pressure and temperature control. |
| Advantages | - Wide variety of commercially available CSPs.[3]- Highly robust and reproducible.- Easily scalable to preparative chromatography. | - Extremely high efficiency.- Minimal sample and solvent consumption.[6]- Orthogonal separation mechanism. | - Very high speed.- "Green" technology due to CO2 usage.[8]- Compatible with a wide range of CSPs. |
| Disadvantages | - Higher solvent consumption and waste generation.- Slower than CE and SFC. | - Lower concentration sensitivity without specialized cells.- Method development can be more complex.- Requires charged or ionizable analyte. | - Higher initial instrument cost.- May require more specialized expertise. |
In-Depth Look at Alternatives
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field. For chiral separations of neutral or charged compounds, a chiral selector is added to the background electrolyte.[9] Cyclodextrins are common chiral selectors for this purpose.
-
Mechanism Insight: The two diastereomers of our analyte would form transient inclusion complexes with the cyclodextrin selector. The different binding constants of these complexes lead to different effective mobilities and, thus, separation.
-
Suitability for the Topic: For this compound, the carboxylic acid group provides the necessary charge for electrophoretic mobility. A method using a neutral cyclodextrin (like hydroxypropyl-β-cyclodextrin) in a low pH buffer would be a promising starting point. The high efficiency of CE could potentially resolve closely eluting impurities that are challenging for HPLC.[10]
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[7] It combines the advantages of both gas and liquid chromatography, offering low viscosity and high diffusivity, which translates to faster separations and higher efficiency.
-
Mechanism Insight: The separation mechanism in SFC is similar to normal-phase HPLC. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[8] The addition of a small amount of a polar co-solvent (like methanol or ethanol) is necessary to modulate analyte retention and interaction with the CSP.
-
Suitability for the Topic: SFC is an excellent alternative for this analysis. It would likely provide a significantly faster separation than HPLC while using the same well-understood chiral recognition principles of the polysaccharide CSP. The reduced use of organic solvents also makes it a more environmentally friendly and cost-effective option in the long run.[7]
Conclusion
For the routine, high-throughput chiral purity analysis of this compound in a quality control environment, the proposed HPLC method using a polysaccharide-based chiral stationary phase stands as the most robust, reliable, and well-characterized approach. Its proven performance, transferability, and the vast historical knowledge base for this technology provide a high degree of confidence in its results.
However, for laboratories focused on high-throughput screening, minimal sample consumption, or "green" chemistry initiatives, both Capillary Electrophoresis and Supercritical Fluid Chromatography present compelling, high-performance alternatives. CE offers unparalleled efficiency, making it ideal for resolving complex impurity profiles, while SFC provides a dramatic increase in speed and a significant reduction in solvent waste. The choice of technique will ultimately depend on the specific laboratory's throughput needs, sample availability, and strategic goals regarding analytical technology adoption. A thorough method development and validation process, grounded in the principles outlined in this guide and adhering to regulatory standards like ICH Q2(R1), is essential regardless of the chosen platform.[5]
References
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). chiral.fr. [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2007). PubMed. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (n.d.). Taylor & Francis Online. [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). MDPI. [Link]
-
Advances in chiral separations of small peptides by capillary electrophoresis and chromatography. (2014). PubMed. [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2025). ResearchGate. [Link]
-
Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. (n.d.). Springer Nature Experiments. [Link]
-
(PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2025). wiley-vch.de. [Link]
-
Isomeric Separation of N-Glycopeptides Derived from Glycoproteins by Porous Graphitic Carbon (PGC) LC-MS/MS. (n.d.). PMC - NIH. [Link]
-
(PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2025). ResearchGate. [Link]
-
Separation of Large and Small Peptides by Supercritical Fluid Chromatography and Detection by Mass Spectrometry. (n.d.). Agilent. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]
-
LC and LC-MS Separation of Peptides on Macrocyclic Glycopeptide Stationary Phases. (n.d.). agris.fao.org. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). PharmTech. [Link]
-
Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics. (n.d.). ijpac.com. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
LC-MS/MS of Isomeric N-and O-Glycopeptides on Mesoporous Graphitized Carbon Column. (n.d.). PMC - NIH. [Link]
Sources
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- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
A Senior Application Scientist's Guide to HPLC-MS Method Validation for Dipeptide Intermediates
In the landscape of pharmaceutical development, the unambiguous identification of synthetic intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Dipeptide intermediates, fundamental building blocks in the synthesis of peptide-based therapeutics, demand rigorous analytical scrutiny. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the definitive validation of dipeptide identity, grounded in field-proven insights and regulatory expectations.
The Criticality of Identity Confirmation for Dipeptide Intermediates
Dipeptide intermediates are often synthesized in multi-step processes where the potential for side-products, isomeric impurities, and process-related contaminants is significant.[1][2] Failure to unequivocally confirm the identity of these intermediates can lead to the propagation of impurities into the final drug substance, compromising its quality, safety, and therapeutic effect. Therefore, a robust, validated analytical method for identity confirmation is not merely a quality control checkpoint but a critical component of the overall drug development process.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For identity testing, the key validation characteristic is specificity—the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4] HPLC-MS, with its dualistic power of chromatographic separation and mass-based detection, has become the gold standard for this application.[5][6]
A Comparative Analysis of HPLC-MS Methodologies
The selection of an appropriate HPLC-MS method is contingent on the physicochemical properties of the dipeptide , particularly its polarity, charge state, and hydrophobicity. Here, we compare the most prevalent approaches.
RP-HPLC is the most widely used technique for peptide separations due to its high resolving power and compatibility with MS.[7][8] The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.
-
Mechanism of Action: Peptides are retained on a hydrophobic stationary phase (e.g., C18) and eluted by a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase.
-
Strengths:
-
Causality Behind Experimental Choices:
-
Mobile Phase Additives: Formic acid (FA) is a preferred ion-pairing agent for MS compatibility as it is volatile and provides good protonation for positive ion electrospray ionization (ESI).[10] While trifluoroacetic acid (TFA) can offer superior chromatography by minimizing secondary interactions with the stationary phase, it is known to cause significant ion suppression in the MS.[10][11]
-
Column Chemistry: C18 columns are the standard choice. For more polar dipeptides, columns with alternative bonded phases (e.g., C8, Phenyl-Hexyl) or embedded polar groups can provide different selectivity. The pore size of the stationary phase is also a critical consideration for peptide analysis.[12]
-
For highly polar dipeptides that exhibit poor retention in RP-HPLC, HILIC presents a powerful alternative.[13][14][15]
-
Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.[16] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[16]
-
Strengths:
-
Causality Behind Experimental Choices:
-
Mobile Phase Composition: A typical HILIC gradient starts with a high percentage of acetonitrile and gradually increases the aqueous component. Buffers like ammonium formate or ammonium acetate are commonly used to control pH and improve peak shape.
-
Column Selection: Amide- or diol-based stationary phases often provide the best performance for peptides.
-
IPC is a variation of RP-HPLC that employs the addition of an ion-pairing agent to the mobile phase to improve the retention and separation of charged analytes like dipeptides.[17][18][19]
-
Mechanism of Action: The ion-pairing reagent, typically a perfluorinated carboxylic acid (e.g., TFA, PFPA, HFBA), forms a neutral ion pair with the charged dipeptide, increasing its hydrophobicity and thus its retention on the RP column.[10][19][20]
-
Strengths:
-
Causality Behind Experimental Choices:
-
Choice of Ion-Pairing Agent: The length of the alkyl chain of the ion-pairing agent influences the retention; longer chains provide greater retention.[17] However, as mentioned, strong ion-pairing agents like TFA can suppress the MS signal.[10] Volatile ion-pairing agents like formic acid are generally preferred for LC-MS applications.[10]
-
The Power of Mass Spectrometry in Identity Confirmation
While HPLC provides the separation, mass spectrometry delivers the definitive identification.[5] For dipeptide intermediates, two key pieces of information from the MS are crucial: the accurate mass of the precursor ion and its fragmentation pattern (MS/MS).
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, which can be used to determine the elemental composition of the dipeptide.
-
Quadrupole Time-of-Flight (Q-TOF): Offers high resolution, good mass accuracy, and fast acquisition speeds.[21]
-
Orbitrap: Provides superior resolution and mass accuracy compared to Q-TOF instruments.[22][23] This allows for a higher degree of confidence in elemental composition determination.
Comparison of HRMS Analyzers:
| Feature | Q-TOF | Orbitrap |
| Resolution | Good (up to 40,000)[21] | Excellent (>70,000)[21] |
| Mass Accuracy | Very Good (< 5 ppm) | Excellent (< 2 ppm) |
| Dynamic Range | Generally wider | Can be more limited for low-abundant ions[24] |
| Calibration Frequency | More frequent | Less frequent, very stable[21][22] |
MS/MS involves the fragmentation of the precursor ion to generate a characteristic spectrum of product ions.[25] This fragmentation pattern provides structural information that can confirm the amino acid sequence of the dipeptide.
-
Collision-Induced Dissociation (CID): The most common fragmentation technique, where the precursor ion is fragmented by collision with an inert gas.[25] This typically results in cleavage of the peptide backbone, producing b- and y-type fragment ions.[26]
-
Interpreting Fragmentation Patterns: The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for sequence confirmation.[25] This is particularly powerful for differentiating isomeric dipeptides (e.g., Leu-Gly vs. Ile-Gly), which have the same precursor mass but will produce distinct fragmentation patterns upon careful analysis.[27]
A Self-Validating System: Experimental Protocol for Identity Validation
A robust validation protocol ensures the reliability of the HPLC-MS method. This protocol should be designed in accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][28][29][30][31]
Before any sample analysis, SST is performed to ensure the HPLC-MS system is performing adequately.[4]
Step-by-Step SST Protocol:
-
Prepare a standard solution of the dipeptide intermediate at a known concentration.
-
Inject the standard solution multiple times (typically 5-6 replicates).
-
Monitor key parameters:
-
Retention Time (RT) Reproducibility: The relative standard deviation (RSD) of the RT should be ≤ 1%.
-
Peak Area/Height Reproducibility: The RSD of the peak area or height should be ≤ 2%.[4]
-
Peak Tailing Factor: Should be between 0.8 and 1.5.
-
Resolution: If closely eluting species are present, the resolution between them should be ≥ 1.5.
-
Specificity is the ability of the method to distinguish the dipeptide intermediate from potential impurities, degradation products, or other components in the sample matrix.[4]
Step-by-Step Specificity Protocol:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze a sample of the dipeptide intermediate spiked with known related impurities (e.g., starting materials, by-products, isomers).
-
Demonstrate that the dipeptide peak is well-resolved from all potential interferents.
-
Confirm the identity of the dipeptide peak using both accurate mass and MS/MS fragmentation. The mass accuracy should be within 5 ppm, and the fragmentation pattern should match that of a reference standard.
Caption: Workflow for HPLC-MS Method Validation and Identity Confirmation.
Data Presentation for Clear Comparison
To facilitate the comparison of different HPLC-MS methods, a tabular summary of key performance attributes is invaluable.
Table 1: Comparison of HPLC Methodologies for Dipeptide Analysis
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Ion-Pair (IPC) |
| Primary Application | Broad range of dipeptides | Highly polar dipeptides | Charged/hydrophilic dipeptides |
| Retention Mechanism | Hydrophobic Interactions | Partitioning | Hydrophobic & Ionic Interactions |
| Typical Mobile Phase | Water/Acetonitrile + Formic Acid | Acetonitrile/Water + Ammonium Formate | Water/Acetonitrile + Ion-Pairing Agent |
| MS Compatibility | Excellent with volatile modifiers | Good, can enhance sensitivity | Can be problematic with non-volatile agents |
| Key Advantage | High resolution and robustness | Excellent retention of polar analytes | Enhanced retention and selectivity |
Table 2: Performance Characteristics of a Validated RP-HPLC-HRMS Method
| Validation Parameter | Acceptance Criteria | Experimental Result |
| System Suitability (RT %RSD) | ≤ 1.0% | 0.2% |
| System Suitability (Area %RSD) | ≤ 2.0% | 0.8% |
| Specificity | Resolved from all impurities | Baseline resolution (R > 2.0) |
| Mass Accuracy (Precursor) | < 5 ppm | 1.2 ppm |
| MS/MS Confirmation | Match to reference standard | All major fragments matched |
Conclusion: A Holistic Approach to Identity Validation
The validation of an HPLC-MS method for the identification of dipeptide intermediates is a multi-faceted process that requires a deep understanding of chromatographic principles, mass spectrometry, and regulatory requirements. By systematically evaluating different separation techniques and leveraging the power of high-resolution mass spectrometry and tandem MS, a self-validating system can be established. This ensures the unambiguous identification of these critical intermediates, thereby safeguarding the quality and integrity of the final pharmaceutical product. The choice between RP-HPLC, HILIC, and IPC should be driven by the specific properties of the dipeptide, and the validation protocol must be rigorously executed to demonstrate the method's fitness for purpose.
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- How to do HPLC method validation. (2022, March 3). YouTube.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus.
- Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. (n.d.). ResearchGate.
- Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT.
- VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. (n.d.). UPB.
- HILIC Analysis for Polar Modifications of Proteins and Peptides. (n.d.). HALO Columns.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac.
- Hydrophilic interaction liquid chromatography (HILIC) in proteomics. (n.d.). PMC - NIH.
- Analysis of Dipeptide Mixtures by the Combination of Ion-Pair Reversed-Phase High-Performance Liquid Chromatographic and Gas Chromatographic-Mass Spectrometric Techniques. (1980, September 5). PubMed.
- TOF vs. Orbitrap for Intact Protein Structural Insights. (2019, March 13). Thermo Fisher Scientific.
- Identification of related peptides through the analysis of fragment ion mass shifts. (n.d.). PubMed.
- A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.).
- Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? (2018, October 28). ResearchGate.
- Analysis of peptides and protein digests by reversed phase high performance liquid chromatography-electrospray ionisation mass spectrometry using neutral pH elution conditions. (2015, May 4). PubMed.
- Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.).
- Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. (2014, July 24). Journal of Proteome Research - ACS Publications.
- Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, September 19). Lab Manager.
- Efficient Method Development for Synthetic Peptide and Related Impurities. (n.d.). Shimadzu.
- Deciding between QTOF and Orbitrap options for intact mass. (2024, September 12). Reddit.
- Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent.
- Peptide ion fragmentation in mass spectrometry. (2011, January 14). UAB.
- How to choose an ion pairing agent to improve your peptide purification. (2023, February 6). Biotage.
- Peptide analysis using reverse phase liquid chromatography. (n.d.). Separation Science.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Identification of Peptides. (n.d.).
- Ion-pair reversed-phase liquid chromatography-electrospray mass spectrometry for the analysis of underivatized small peptides. (2025, August 5). ResearchGate.
- LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022, December 1). LCGC International.
- Mascot help: Peptide fragmentation. (n.d.). Matrix Science.
- The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (n.d.). MDPI.
- HILIC Analysis for Polar Modifications of Proteins and Peptides. (n.d.). MAC-MOD Analytical.
- Why do we prefer TOFs over Orbitraps for flow injection analysis?. (2021, June 26). Metabolomics Blog.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?. (2020, December 3). Wiley Analytical Science.
- Peptide separation by Hydrophilic-Interaction Chromatography: A review. (2025, August 6). ResearchGate.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
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Comparison of N-methoxycarbonyl vs Boc protecting group for valine
An In-Depth Comparative Guide to N-Methoxycarbonyl (Moz) and tert-Butoxycarbonyl (Boc) Protecting Groups for Valine
In the intricate world of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. This is particularly true for sterically hindered amino acids like valine, where the bulky isopropyl side chain can significantly impede peptide bond formation. This guide provides a detailed, data-driven comparison of two common Nα-protecting groups for valine: N-methoxycarbonyl (Moz) and tert-butoxycarbonyl (Boc). We will delve into their chemical properties, stability profiles, and practical performance in synthesis, offering field-proven insights for researchers in drug development and chemical biology.
The Challenge of Valine in Peptide Synthesis
Valine's β-branched side chain creates significant steric hindrance around its α-amino group. This bulkiness can slow down acylation reactions, leading to incomplete couplings and the formation of deletion sequences, which are notoriously difficult to separate from the target peptide. The choice of the Nα-protecting group can either alleviate or exacerbate this issue. An ideal group should offer robust protection during coupling while being readily and cleanly removable under conditions that do not compromise the integrity of the growing peptide chain.
The N-tert-Butoxycarbonyl (Boc) Group: The Classic Workhorse
The Boc group has been a cornerstone of peptide chemistry for decades, forming the basis of the renowned Merrifield solid-phase peptide synthesis (SPPS) strategy. Its widespread use stems from its reliable performance and well-understood chemistry.
Chemical Properties and Stability
Boc-protected amino acids are generally stable crystalline solids that are easily handled and stored. The Boc group is stable to a wide range of nucleophiles and bases, making it compatible with many standard coupling reagents and conditions used in peptide synthesis. Its primary characteristic is its lability under moderately acidic conditions.
Introduction of the Boc Group
The Boc group is typically introduced to valine using di-tert-butyl dicarbonate (Boc)₂O under basic conditions, a reaction often referred to as Boc protection.
Figure 1: General workflow for the synthesis of Boc-Valine.
Cleavage (Deprotection) of the Boc Group
The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The cleavage mechanism proceeds via a stable tert-butyl carbocation, which is subsequently scavenged to prevent side reactions.
The deprotection reaction is typically rapid, often completing within 30 minutes at room temperature. The choice of scavenger, such as triisopropylsilane (TIS), is crucial to prevent alkylation of sensitive residues like tryptophan or methionine by the released tert-butyl cation.
The N-Methoxycarbonyl (Moz) Group: A Milder Alternative
The N-methoxycarbonyl (Moz) group, while less common than Boc, presents an interesting alternative due to its different cleavage profile. It is a urethane-type protecting group, similar in structure to the more widely known Cbz and Fmoc groups.
Chemical Properties and Stability
The Moz group exhibits stability to the acidic conditions used for Boc removal, making it orthogonal to the Boc strategy. It is also stable to the basic conditions used for Fmoc removal. This unique stability profile allows for more complex synthetic strategies where multiple levels of protection are required.
Introduction of the Moz Group
The Moz group is introduced to valine using methyl chloroformate under basic conditions (Schotten-Baumann reaction). Care must be taken as methyl chloroformate is a hazardous reagent.
Figure 2: General workflow for the synthesis of Moz-Valine.
Cleavage (Deprotection) of the Moz Group
The key advantage of the Moz group lies in its cleavage conditions. While it can be removed by strong acids or catalytic hydrogenolysis, it is also susceptible to cleavage by milder reagents. One effective method involves using trifluoromethanesulfonic acid (TFMSA) or other strong Lewis acids in TFA, often at lower temperatures. Milder conditions can sometimes be achieved with reagents like TMSI (trimethylsilyl iodide) in an inert solvent. This provides an alternative to the harsh, repetitive TFA treatments required in Boc-SPPS.
Head-to-Head Comparison: Moz-Val vs. Boc-Val
The choice between Moz and Boc for protecting valine depends on the overall synthetic strategy, the nature of the target peptide, and the desired orthogonality.
| Feature | N-tert-Butoxycarbonyl (Boc) | N-Methoxycarbonyl (Moz) | Rationale & Expert Insight |
| Structure | The bulky t-butyl group of Boc contributes more steric hindrance near the reaction center compared to the smaller methyl group of Moz. This can be a critical factor in difficult couplings. | ||
| Acid Lability | High: Cleaved by moderate acids (e.g., 25-50% TFA in DCM). | Low: Stable to TFA. Requires strong acids like TFMSA or HBr/AcOH for cleavage. | This is the primary point of differentiation. Boc is suitable for strategies where TFA is the deprotection agent of choice. Moz is used when TFA-lability is undesirable and orthogonality to Boc or acid-sensitive linkers is needed. |
| Base Stability | High: Stable to common bases used in synthesis (e.g., DIPEA, piperidine). | High: Stable to common bases. | Both groups are robustly stable to the basic conditions encountered during peptide coupling or Fmoc-deprotection, making them compatible with a wide range of C-terminal protecting groups and linkers. |
| Hydrogenolysis | Stable: Not cleaved by catalytic hydrogenation. | Labile: Cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). | The hydrogenolysis lability of Moz makes it similar to the Cbz group, offering a non-acidic cleavage option which can be beneficial for peptides with acid-sensitive functionalities. |
| Steric Hindrance | Significant: The bulky t-butyl group can hinder coupling efficiency for valine. | Moderate: The smaller methoxy group presents less steric bulk. | For sequences containing multiple adjacent valine residues (e.g., Val-Val), the reduced steric profile of Moz may lead to improved coupling kinetics and reduced formation of deletion byproducts compared to Boc. |
| Cleavage Byproducts | Isobutylene, CO₂, t-butyl cation. | Methane, CO₂, methanol. | The tert-butyl cation generated from Boc cleavage is a potent alkylating agent requiring efficient scavenging. The byproducts from Moz cleavage are generally less reactive. |
Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should always consult primary literature and safety data sheets before conducting any experiment.
Protocol 1: Synthesis of N-Boc-L-Valine
-
Dissolution: Dissolve L-valine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The solution should become clear.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl or KHSO₄ solution. A white precipitate should form.
-
Extraction & Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-L-Valine as a white solid.
Protocol 2: Cleavage of the Boc Group in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the peptidyl-resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM, containing 2.5% triisopropylsilane (TIS) as a scavenger. Agitate for 30 minutes at room temperature.
-
Washing: Filter the resin and wash thoroughly with DCM (3x), followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DCM (2x), and finally with DCM (3x) to prepare for the next coupling step.
Figure 3: Workflow for Boc group cleavage in SPPS.
Conclusion and Recommendations
Both Boc and Moz are effective protecting groups for valine, but their suitability depends heavily on the context of the synthesis.
-
Choose Boc-Valine for:
-
Standard Boc-based solid-phase peptide synthesis where TFA is the global deprotection reagent.
-
Syntheses where hydrogenolysis conditions are not desired or are incompatible with other functional groups.
-
When cost and availability are primary concerns, as Boc-amino acids are generally more common and less expensive.
-
-
Choose Moz-Valine for:
-
Syntheses requiring orthogonality with acid-labile groups (including other Boc groups or acid-sensitive linkers).
-
Peptides containing sequences prone to aggregation or difficult couplings (e.g., poly-Val sequences), where the smaller size of the Moz group may offer a slight advantage.
-
Strategies where a final, non-acidic deprotection step via hydrogenolysis is preferred to preserve acid-sensitive functionalities in the final peptide.
-
Ultimately, the decision rests on a careful analysis of the target peptide's sequence and the overall synthetic strategy. While Boc remains the robust, go-to choice for most applications, the Moz group provides a valuable alternative for complex syntheses that demand a more nuanced and orthogonal protection scheme.
References
A Comparative Guide to N-Terminal Protection in Peptide Synthesis: The Ubiquitous Fmoc Group versus the Lesser-Known N-methoxycarbonyl (Moc)
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. The choice of the temporary Nα-amino protecting group dictates the overall synthetic strategy, influencing everything from resin and side-chain protection choices to cleavage and purification protocols. For decades, the 9-fluorenylmethoxycarbonyl (Fmoc) group has been the cornerstone of solid-phase peptide synthesis (SPPS), prized for its base-lability and mild deprotection conditions. This guide provides an in-depth analysis of the Fmoc protecting group and contrasts it with the N-methoxycarbonyl (Moc) group, an alternative with limited but documented application in the field.
The Reigning Standard: The 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group
The Fmoc group, introduced by Carpino and Han in the 1970s, has become the dominant choice for Nα-protection in SPPS.[1] Its popularity stems from its key characteristic: it is stable to acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains, which can be removed simultaneously with cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[4][5]
Chemical Structure and Mechanism of Deprotection
The Fmoc group is a urethane-type protecting group. Its lability to bases is a consequence of the acidic proton on the β-carbon of the fluorenyl system. A base, such as piperidine, abstracts this proton, initiating a β-elimination reaction that liberates the free amine of the peptide and releases dibenzofulvene (DBF). The piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF, thus preventing side reactions.[6]
Diagram: Chemical Structure of Fmoc-Protected Amino Acid
A simplified representation of an N-terminal Fmoc-protected amino acid.
Diagram: Mechanism of Fmoc Deprotection
The base-catalyzed β-elimination mechanism of Fmoc deprotection.
Experimental Protocol: Standard Fmoc Deprotection in SPPS
A typical Fmoc deprotection cycle in an automated peptide synthesizer involves the following steps:
-
Resin Swelling: The peptide-resin is swelled in a suitable solvent, usually DMF.
-
Deprotection: The resin is treated with a 20% (v/v) solution of piperidine in DMF. This is often performed in two stages: a short initial treatment (e.g., 1-2 minutes) to initiate the deprotection, followed by a longer treatment (e.g., 5-10 minutes) to ensure complete removal of the Fmoc group.[7]
-
Washing: The resin is thoroughly washed with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
-
Kaiser Test: A small sample of the resin can be tested with ninhydrin (Kaiser test) to confirm the presence of the free primary amine, indicating successful deprotection.[8]
Advantages and Disadvantages of the Fmoc Group
| Feature | Advantage | Disadvantage |
| Cleavage Conditions | Mildly basic (e.g., 20% piperidine/DMF), preserving acid-labile side-chain protecting groups.[9] | Can lead to side reactions with sensitive sequences, such as aspartimide formation.[10] |
| Orthogonality | Fully orthogonal to the commonly used acid-labile tert-butyl (tBu) based side-chain protection.[5] | Not orthogonal to other base-labile protecting groups. |
| Monitoring | The cleaved dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction.[11] | - |
| Side Reactions | Generally low levels of racemization for most amino acids.[11] | Diketopiperazine formation can be an issue at the dipeptide stage, especially with proline.[6] |
| Cost | Fmoc-protected amino acids are widely available from numerous commercial suppliers. | Can be more expensive than Boc-protected amino acids. |
Mitigating Side Reactions in Fmoc-SPPS
-
Aspartimide Formation: This side reaction is prevalent in sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser. It can be minimized by using hindered protecting groups on the aspartic acid side chain or by adding a small amount of an acid scavenger like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[12]
-
Racemization: While generally low, racemization can be a concern for certain amino acids like histidine and cysteine, especially during the activation step of the coupling reaction. The use of coupling additives like HOBt or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization. For particularly sensitive residues, lower coupling temperatures may be employed.[11][12]
A Glimpse into an Alternative: The N-methoxycarbonyl (Moc) Protecting Group
The N-methoxycarbonyl (Moc) group represents a less-explored alternative for Nα-protection in peptide synthesis. The available literature on its application is sparse in comparison to the wealth of data on Fmoc. A notable study by Irie and colleagues in 1979 demonstrated its use in the solution-phase synthesis of a tripeptide, MSH-Release Inhibiting Factor.[13]
Chemical Structure and Deprotection
The Moc group is a simple methoxycarbonyl group attached to the N-terminus of an amino acid. Unlike the base-labile Fmoc group, the Moc group is cleaved under acidic conditions.
Diagram: Chemical Structure of Moc-Protected Amino Acid
A simplified representation of an N-terminal Moc-protected amino acid.
The deprotection method described involves treatment with dimethyl sulfide and methanesulfonic acid.[13] This cleavage condition is significantly different from the basic treatment used for Fmoc removal, suggesting a different realm of chemical compatibility.
Reported Synthesis and Application
In the 1979 study, Moc-protected amino acids were used to synthesize a tripeptide. The authors reported that the Moc group was stable during the formation of a peptide hydrazide, suggesting its potential compatibility with the azide coupling method.[13]
Comparative Analysis: Fmoc vs. Moc
A direct, data-rich comparison of the performance of Fmoc and Moc protecting groups in modern SPPS is challenging due to the limited research on the Moc group. However, based on the available information, a qualitative comparison can be made:
| Feature | Fmoc Protecting Group | N-methoxycarbonyl (Moc) Protecting Group |
| Cleavage Reagent | Mild base (e.g., 20% piperidine in DMF)[2] | Acid (dimethyl sulfide and methanesulfonic acid)[13] |
| Mechanism | β-elimination[6] | Acid-catalyzed hydrolysis (presumed) |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[5] | Potentially orthogonal to base-labile protecting groups. Further research is needed to establish compatibility with a wide range of protecting groups. |
| Application in SPPS | The dominant protecting group for modern SPPS.[1] | Limited documented use, primarily in older solution-phase synthesis.[13] |
| Side Reaction Profile | Well-characterized (aspartimide formation, racemization, diketopiperazine formation).[6][10] | Not well-documented in the context of modern peptide synthesis. |
| Research Landscape | Extensively studied and optimized for a wide range of applications. | Very limited research since its initial description. |
Conclusion and Future Perspectives
The Fmoc protecting group remains the undisputed champion for Nα-protection in solid-phase peptide synthesis. Its mild, base-labile cleavage, orthogonality with acid-labile side-chain protection, and the wealth of accumulated knowledge and optimized protocols make it the go-to choice for researchers in academia and industry. The ability to monitor deprotection in real-time and the wide commercial availability of Fmoc-amino acids further solidify its position.
The N-methoxycarbonyl (Moc) group, while chemically distinct and offering a different deprotection strategy, has not seen significant adoption or research in the past few decades. The harsh acidic cleavage conditions reported may not be compatible with many of the sensitive linkers and side-chain protecting groups used in modern SPPS. While the concept of an alternative, acid-labile Nα-protecting group is intriguing for specific applications requiring orthogonality to base-labile groups, the Moc group, in its originally described form, does not appear to offer a competitive advantage over the well-established Fmoc or even the traditional Boc strategies for general peptide synthesis.
For the modern peptide chemist, a deep understanding of the nuances of Fmoc chemistry, including its potential side reactions and mitigation strategies, is essential for the successful synthesis of complex and challenging peptides. While the exploration of novel protecting groups is a continuous endeavor in organic chemistry, the robust and versatile nature of the Fmoc group ensures its continued prominence in the field of peptide science for the foreseeable future.
References
- A Head-to-Head Comparison of Boc and Z Protecting Groups for Aspartic Acid in Peptide Synthesis. Benchchem. Accessed January 19, 2026.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Accessed January 19, 2026.
- Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters.
- Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Molecules, 28(8), 3537.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Protecting Groups in Peptide Synthesis. Biosynth. Accessed January 19, 2026.
- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Accessed January 19, 2026.
- Irie, H., et al. (1979). VALIDITY OF METHOXYCARBONYL AS AN N-PROTECTING GROUP IN PEPTIDE SYNTHESIS: NEW SYNTHESIS OF MSH-RELEASE INHIBITING FACTOR. Chemistry Letters, 8(7), 705-708.
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Accessed January 19, 2026.
- Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 19, 2026.
- Kadereit, D., et al. (2001).
- The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives. PubMed. Accessed January 19, 2026.
- Protecting group. Wikipedia. Accessed January 19, 2026.
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4449.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Acid‐Labile Protecting Groups for the Synthesis of Lipidated Peptides.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Accessed January 19, 2026.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-27). Humana Press, New York, NY.
- Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme Chemistry. Accessed January 19, 2026.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
- Solid phase peptide synthesis utilizing 9‐fluorenylmethoxycarbonyl amino acids. SciSpace. Accessed January 19, 2026.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific. Accessed January 19, 2026.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(1), 2-17.
- N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. Accessed January 19, 2026.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich. Accessed January 19, 2026.
- Method for the fmoc group cleavage.
- Atherton, E., et al. (1981). Peptide synthesis. Part 6. Protection of the sulphydryl group of cysteine in solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino acids. Linear oxytocin derivatives. Journal of the Chemical Society, Perkin Transactions 1, 538-546.
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- Aldrich, J. V., et al. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of medicinal chemistry, 55(17), 7686-7693.
- Racemization in amino acids?.
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- Heimer, E. P., et al. (1981). Stable isolated symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. Methionine-enkephalin synthesis as an example. International journal of peptide and protein research, 18(3), 237-41.
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- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Accessed January 19, 2026.
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A Comparative Guide to the Conformational Analysis of Peptides Containing 5-Methyl-L-proline versus L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Proline and the Rationale for Methylation
Proline is a unique amino acid due to its cyclic side chain, which imposes significant conformational restrictions on the peptide backbone.[1][2][3] This inherent rigidity often plays a critical role in protein folding, stability, and molecular recognition events.[1][4][5] The incorporation of proline can induce turns, break helices, and stabilize specific secondary structures.[3][4][5] A key feature of the peptidyl-prolyl bond is its ability to exist in both cis and trans conformations, with the interconversion between these states being a slow, rate-limiting step in protein folding.[6][7][8][9]
The strategic substitution of L-proline with its synthetic analogues, such as 5-methyl-L-proline, has emerged as a powerful tool in peptide design and drug development. Methylation at the C5 position of the proline ring introduces additional steric hindrance, which can profoundly influence the local conformational landscape. Understanding these influences is paramount for designing peptides with enhanced stability, specific conformations, and improved biological activity. This guide provides a comparative analysis of the conformational properties of peptides containing 5-methyl-L-proline versus L-proline, supported by experimental data and detailed methodologies.
Conformational Landscape: A Head-to-Head Comparison
The introduction of a methyl group at the C5 position of the proline ring induces significant changes in two key conformational equilibria: the puckering of the pyrrolidine ring and the cis/trans isomerization of the peptidyl-prolyl bond.
Pyrrolidine Ring Pucker: A Shift in Preference
The five-membered pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (down) and Cγ-exo (up).[10][11] This puckering is correlated with the backbone dihedral angles (φ, ψ) and, consequently, the overall peptide conformation.[1][12]
-
L-proline: In peptides, L-proline typically exhibits a dynamic equilibrium between the Cγ-endo and Cγ-exo puckers. The Cγ-exo pucker is often associated with more compact conformations like the polyproline II (PPII) helix, while the Cγ-endo pucker favors more extended structures.[10] Statistical analyses of protein structures have shown a correlation between proline puckering and the cis/trans state of the preceding peptide bond, with the down pucker being more prevalent in cis prolines.[12]
-
5-methyl-L-proline: The presence of a methyl group at the C5 position introduces steric constraints that can significantly bias the ring pucker equilibrium. Depending on the stereochemistry of the methyl group, one pucker conformation is generally favored over the other to minimize steric clashes. This locking of the ring pucker can, in turn, pre-organize the peptide backbone into a more defined conformation.
Cis/Trans Isomerization: Influencing the Peptidyl-Prolyl Bond
The peptidyl-prolyl bond is unique in that the energy barrier between the cis and trans isomers is relatively small, allowing for significant populations of both states.[6][8] The cis/trans ratio is a critical determinant of peptide and protein structure and function.[6][7]
-
L-proline: The trans conformation is generally favored for most X-Pro peptide bonds, but the cis population can be significant, typically ranging from 10-30% in unfolded peptides.[8] The rate of interconversion is slow, on the order of seconds to minutes.[8][10]
-
5,5-dimethylproline: The incorporation of 5,5-dimethylproline, a related analogue, has been shown to predominantly lock the X-dmP peptide bond in a cis conformation due to steric hindrance.[13] While direct experimental data for 5-methyl-L-proline is less abundant in the provided search results, it is reasonable to infer that the presence of the methyl group will sterically influence the cis/trans equilibrium. The extent of this influence will depend on the specific peptide sequence and the stereochemistry at the C5 position.
Below is a diagram illustrating the key conformational equilibria of proline.
Caption: Conformational equilibria of proline and the influence of C5-methylation.
Experimental Methodologies for Conformational Analysis
A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough conformational analysis of proline-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution.[14][15][16][17]
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on the presence of multiple conformations, often observed as distinct sets of resonances for the cis and trans isomers.
-
2D NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proton-proton distances, which are crucial for determining the peptide's three-dimensional structure.
-
2D TOCSY: Total Correlation Spectroscopy (TOCSY) is used to assign proton resonances within the same spin system (i.e., within an amino acid residue).
-
¹³C NMR: The chemical shifts of the Cβ and Cγ carbons of the proline ring are sensitive to the cis/trans isomerization state of the peptidyl-prolyl bond.
-
Variable Temperature (VT) NMR: Can be used to study the thermodynamics of the cis/trans isomerization and to identify intramolecular hydrogen bonds.[16]
Experimental Protocol: 2D NOESY for a Model Peptide
-
Sample Preparation: Dissolve the peptide (e.g., Ac-Ala-X-Ala-NH₂, where X is L-Pro or 5-methyl-L-Pro) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition:
-
Acquire a standard 2D NOESY spectrum at a constant temperature (e.g., 298 K).
-
Use a mixing time appropriate for the size of the peptide (typically 100-300 ms for small peptides).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the cross-peaks to specific proton pairs.
-
Integrate the volumes of the cross-peaks to obtain distance restraints.
-
Use these restraints in molecular modeling software to calculate the solution structure of the peptide.
-
Causality Behind Experimental Choices: The choice of a high-field spectrometer and cryoprobe is to maximize signal dispersion and sensitivity, which is crucial for resolving overlapping resonances and detecting weak NOEs. The mixing time is a critical parameter that determines the distance range over which NOEs can be observed.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[18][19][20]
Key Information from CD Spectra:
-
α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm.
-
β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.
-
Random Coil: Typically exhibits a strong negative band below 200 nm.
-
Polyproline II (PPII) helix: Characterized by a weak positive band around 228 nm and a strong negative band around 206 nm.
Experimental Protocol: CD Analysis of Peptide Secondary Structure
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for far-UV CD should be in the range of 0.1-1 mg/ml.[19]
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas to minimize interference from oxygen absorption in the far-UV region.
-
Data Collection:
-
Record the CD spectrum from 260 nm to 190 nm in a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Collect data at a controlled temperature (e.g., 25 °C).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the spectrum to estimate the secondary structure content using deconvolution software.
-
Causality Behind Experimental Choices: The use of a short path length cuvette and a suitable peptide concentration is necessary to keep the absorbance of the sample below a level that would saturate the detector.[19] Subtracting the buffer baseline is essential to remove contributions from the solvent and the cuvette itself.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.[21][22][23] While obtaining suitable crystals of small peptides can be challenging, the resulting structure provides a detailed picture of the peptide's conformation.
Experimental Workflow:
Caption: General workflow for peptide X-ray crystallography.
Causality Behind Experimental Choices: The purity of the peptide is paramount for successful crystallization. A wide range of crystallization conditions must be screened to find the optimal conditions for crystal growth.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape and dynamics of peptides.[24][25][26][27]
Key Insights from MD Simulations:
-
Conformational Ensembles: MD simulations can generate an ensemble of low-energy conformations, providing a more dynamic picture of the peptide's structure than a single static model.
-
Free Energy Landscapes: Advanced sampling techniques can be used to calculate the free energy landscape of conformational transitions, such as cis/trans isomerization.[26]
-
Solvent Effects: The influence of the solvent on peptide conformation can be explicitly modeled.
Experimental Protocol: Basic MD Simulation Setup
-
System Setup:
-
Build the initial structure of the peptide (e.g., in an extended conformation).
-
Choose an appropriate force field (e.g., AMBER, CHARMM).
-
Solvate the peptide in a box of explicit water molecules.
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.
-
-
Analysis:
-
Analyze the trajectory to determine the populations of different conformations, hydrogen bonding patterns, and other structural parameters.
-
Causality Behind Experimental Choices: The choice of force field is critical as it determines the potential energy function used to calculate the forces between atoms. The length of the simulation must be adequate to ensure that the system has explored the relevant conformational space.
Quantitative Data Summary
| Property | L-proline | 5-methyl-L-proline | Rationale for Difference |
| Ring Pucker | Dynamic equilibrium between Cγ-endo and Cγ-exo | Biased towards a specific pucker | Steric hindrance from the methyl group restricts ring flexibility. |
| Cis/Trans Ratio | Typically 10-30% cis in unfolded peptides | Potentially higher cis or trans population depending on stereochemistry | Steric interactions of the methyl group with the preceding residue can favor one isomer. |
| Backbone Flexibility | Relatively constrained | More constrained | The locked ring pucker and biased cis/trans ratio further restrict backbone dihedral angles. |
Conclusion
The substitution of L-proline with 5-methyl-L-proline offers a powerful strategy for controlling peptide conformation. The introduction of a methyl group at the C5 position of the pyrrolidine ring leads to a more constrained conformational landscape, primarily by biasing the ring pucker equilibrium and influencing the cis/trans population of the peptidyl-prolyl bond. A comprehensive conformational analysis, employing a combination of NMR spectroscopy, CD spectroscopy, X-ray crystallography, and molecular dynamics simulations, is essential to fully characterize the structural consequences of this modification. The insights gained from such studies are invaluable for the rational design of peptides with enhanced stability, pre-organized conformations, and improved therapeutic potential.
References
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Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
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Ananthanarayanan, V. S., et al. (1989). Conformational studies on peptides with proline in the right-handed alpha-helical region. International Journal of Peptide and Protein Research, 34(5), 382-389. [Link]
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Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 247-53. [Link]
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Request PDF. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]
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American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. [Link]
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Gibbons, W. A., et al. (1975). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 14(2), 420-429. [Link]
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Brandts, J. F., et al. (1975). Proline Cis-Trans Isomerization and Protein Folding. Biochemistry, 14(22), 4953-4963. [Link]
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Wu, N., & Lin, B. (1998). Kinetic study on the cis-trans isomerization of peptidyl-proline dipeptides. Journal of Chromatography A, 802(1), 73-84. [Link]
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Pal, P., & Chakrabarti, P. (2013). Investigating proline puckering states in diproline segments in proteins. Biopolymers, 100(6), 633-640. [Link]
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Gerlach, J. R., et al. (2020). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Journal of Chemical Theory and Computation, 16(12), 7765-7776. [Link]
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Schmid, F. X. (2002). Proline Cis-Trans Isomerization and Protein Folding. Biochemistry, 41(49), 14503-14510. [Link]
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Pieniazek, S., et al. (2024). Effects of Proline on Internal Friction in Simulated Folding Dynamics of Several Alanine-Based α-Helical Peptides. The Journal of Physical Chemistry B, 128(16), 3749-3762. [Link]
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Wedemeyer, W. J. (2006). Woes of proline: A cautionary kinetic tale. Protein Science, 15(7), 1621-1623. [Link]
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Chakraborty, T. K., et al. (2004). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry, 69(22), 7549-7557. [Link]
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Lindorff-Larsen, K., et al. (2021). Force Field Effects in Simulations of Flexible Peptides with Varying Polyproline II Propensity. Journal of Chemical Theory and Computation, 17(10), 6438-6450. [Link]
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Li, W., & Liu, L. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Li, D.-W., & Brüschweiler, R. (2014). Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling. Journal of the American Chemical Society, 136(15), 5611-5619. [Link]
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Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 183-203. [Link]
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Chakraborty, T. K., et al. (2004). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry, 69(22), 7549-7557. [Link]
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Pieniazek, S., et al. (2024). Effects of Proline on Internal Friction in Simulated Folding Dynamics of Several Alanine-Based α-Helical Peptides. The Journal of Physical Chemistry B, 128(16), 3749-3762. [Link]
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Reimer, A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(30), 9577-9585. [Link]
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Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627-2632. [Link]
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Horng, J.-C., & Raines, R. T. (2006). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Protein Science, 15(1), 74-83. [Link]
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Hodges, J. A., & Raines, R. T. (2018). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Organic & Biomolecular Chemistry, 16(29), 5248-5252. [Link]
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ResearchGate. (n.d.). Proline conformational equilibria. a) Proline exo and endo ring... [Link]
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ResearchGate. (n.d.). Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R)... [Link]
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Bella, J., et al. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Journal of Molecular Biology, 280(5), 839-851. [Link]
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ChemBK. (2024). alpha-Methyl-L-proline. [Link]
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Welker, E., et al. (2000). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 56(1), 19-29. [Link]
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Beck, A. K., et al. (1998). L-Proline, 2-methyl-. Organic Syntheses, 75, 18. [Link]
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PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester. [Link]
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ResearchGate. (n.d.). The two possible conformations for the proline peptide bond. [Link]
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Wikipedia. (n.d.). Protein–protein interaction. [Link]
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Samanta, S., & Chatterjee, S. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 333-353. [Link]
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ResearchGate. (n.d.). Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region?. [Link]
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Wu, Y., & Lattman, E. E. (2015). A Newcomer's Guide to Peptide Crystallography. Peptide Science, 104(2), 73-80. [Link]
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Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F: Structural Biology Communications, 76(8), 356-364. [Link]
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Journal of the American Chemical Society. (n.d.). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
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ResearchGate. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
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YouTube. (2021). Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.). [Link]
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Kumar, V., & Sharma, V. (2017). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 49(11), 1757-1770. [Link]
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Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744. [Link]
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A Comparative Guide to the Spectroscopic Analysis of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline , a dipeptide derivative of interest. As a Senior Application Scientist, my objective is to offer not just a methodology, but a framework for critical analysis, grounded in the principles of spectroscopic interpretation and validated by experimental insights from closely related analogues.
While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from analogous compounds to provide a robust predictive framework for its characterization. We will compare the expected spectroscopic signatures of our target molecule with its close structural analogue, N-(Methoxycarbonyl)-L-valyl-L-proline , to highlight the subtle yet significant impact of the 5-methyl substitution on the proline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the covalent structure and stereochemistry of organic molecules in solution. For a molecule like this compound, a combination of ¹H, ¹³C, and 2D NMR experiments (such as COSY, HSQC, and HMBC) is essential for complete assignment.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for amide protons.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to identify all proton environments. Key regions of interest include the amide (δ 5.0-8.0 ppm), alpha-proton (δ 3.5-5.0 ppm), and aliphatic (δ 0.5-4.0 ppm) regions.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments. The carbonyl region (δ 170-180 ppm) is particularly informative.
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the valine and proline spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the valine and proline residues and confirming the position of the methoxycarbonyl and methyl groups.
-
Predicted ¹H and ¹³C NMR Data and Comparative Analysis
The presence of the 5-methyl group on the proline ring in our target molecule is expected to induce noticeable shifts in the local electronic environment compared to the unsubstituted analogue. These differences, although subtle, are detectable by high-field NMR and are key to confirming the substitution.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | N-(Methoxycarbonyl)-L-valyl-L-proline (Analogous Data) | Rationale for Predicted Shifts |
| Val-NH | ~5.2-5.5 | ~5.3 | The electronic environment of the amide proton is largely unaffected by the remote methyl group. |
| Val-Hα | ~4.1-4.3 | ~4.2 | Minor downfield shift possible due to conformational changes induced by the 5-methylproline. |
| Val-Hβ | ~2.1-2.3 | ~2.2 | Minimal change expected. |
| Val-Hγ (2xCH₃) | ~0.9-1.0 | ~0.95 | Minimal change expected. |
| Pro-Hα | ~4.4-4.6 | ~4.5 | The C5-methyl group can influence the puckering of the pyrrolidine ring, potentially causing a slight shift. |
| Pro-Hβ | ~1.9-2.2 | ~2.0 | Protons on the same face as the methyl group may experience a downfield shift due to steric effects. |
| Pro-Hγ | ~1.8-2.1 | ~1.9 | Protons on the same face as the methyl group may experience a downfield shift due to steric effects. |
| Pro-Hδ | ~3.5-3.7 | ~3.6 | Minimal change expected. |
| Pro-CH₃ | ~1.2-1.4 | N/A | A distinct doublet or singlet depending on the coupling to H5. |
| Methoxy-CH₃ | ~3.7 | ~3.7 | Unlikely to be significantly affected. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | N-(Methoxycarbonyl)-L-valyl-L-proline (Analogous Data) | Rationale for Predicted Shifts |
| Val-C=O | ~172-174 | ~173 | Minimal change expected. |
| Val-Cα | ~58-60 | ~59 | Minor shifts due to conformational adjustments. |
| Val-Cβ | ~30-32 | ~31 | Minimal change expected. |
| Val-Cγ (2xCH₃) | ~18-20 | ~19 | Minimal change expected. |
| Pro-C=O | ~174-176 | ~175 | Minimal change expected. |
| Pro-Cα | ~59-61 | ~60 | The C5-methyl group can influence the ring pucker, affecting the Cα chemical shift. |
| Pro-Cβ | ~29-31 | ~30 | Downfield shift expected due to the gamma-gauche effect of the methyl group. |
| Pro-Cγ | ~24-26 | ~25 | Minimal change expected. |
| Pro-Cδ | ~47-49 | ~48 | Minimal change expected. |
| Pro-C5 | ~35-38 | ~25 | Significant downfield shift due to the direct attachment of the methyl group. |
| Pro-CH₃ | ~15-18 | N/A | A characteristic aliphatic carbon signal. |
| Methoxy-C=O | ~156-158 | ~157 | Minimal change expected. |
| Methoxy-CH₃ | ~52-54 | ~53 | Minimal change expected. |
Note: Analogous data is sourced from studies on N-Boc protected dipeptides and related compounds.[1]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers valuable structural information that complements NMR data.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
MS Analysis: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. The measured mass should be within 5 ppm of the calculated theoretical mass.
-
MS/MS Analysis: Select the molecular ion for collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides sequence and structural information.
Predicted Mass Spectrometry Data and Comparative Analysis
The primary difference in the mass spectra of the target molecule and its analogue will be the mass difference corresponding to a methylene group (-CH₂-), which is 14.01565 Da.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | This compound | N-(Methoxycarbonyl)-L-valyl-L-proline |
| Molecular Formula | C₁₃H₂₂N₂O₅ | C₁₂H₂₀N₂O₅ |
| Calculated Monoisotopic Mass | 286.1529 | 272.1372 |
| [M+H]⁺ | 287.1607 | 273.1450 |
| [M+Na]⁺ | 309.1426 | 295.1269 |
| [M-H]⁻ | 285.1452 | 271.1294 |
The fragmentation patterns of both molecules are expected to be dominated by cleavage of the amide bond, leading to the formation of b and y ions. The presence of the proline residue often directs fragmentation to the N-terminal side of the proline.
Caption: Predicted major fragmentation pathways in MS/MS.
Infrared (IR) Spectroscopy: Probing Functional Groups and Secondary Structure
Fourier-transform infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. For peptides, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly diagnostic of the secondary structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a thin film can be cast from a volatile solvent.
-
Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the characteristic absorption bands are analyzed.
Predicted IR Absorption Frequencies and Comparative Analysis
The IR spectra of the target molecule and its analogue are expected to be very similar, as they contain the same functional groups. Minor shifts in the amide bands may be observed due to differences in hydrogen bonding and conformation induced by the 5-methyl group.
Table 4: Predicted IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration | This compound (Predicted) | N-(Methoxycarbonyl)-L-valyl-L-proline (Analogous Data) |
| O-H (Carboxylic Acid) | Stretch | ~3300-2500 (broad) | ~3300-2500 (broad) |
| N-H (Amide) | Stretch | ~3300 | ~3300 |
| C-H (Aliphatic) | Stretch | ~2960-2850 | ~2960-2850 |
| C=O (Carboxylic Acid) | Stretch | ~1710 | ~1710 |
| C=O (Urethane) | Stretch | ~1690 | ~1690 |
| C=O (Amide I) | Stretch | ~1640 | ~1645 |
| N-H Bend, C-N Stretch (Amide II) | Bend | ~1540 | ~1540 |
Circular Dichroism (CD) Spectroscopy: Assessing Stereochemistry and Conformation
Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is particularly sensitive to the stereochemistry and secondary structure of chiral molecules like peptides.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (typically in the micromolar range). The solvent must be transparent in the far-UV region.
-
Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm).
-
Data Analysis: The shape and sign of the CD bands provide information about the secondary structure.
Predicted CD Spectra and Comparative Analysis
For a small dipeptide, the CD spectrum is a composite of the contributions from the individual chiral centers and the overall molecular conformation. The presence of the additional stereocenter at the 5-position of the proline ring in the target molecule is expected to alter the CD spectrum compared to the unsubstituted analogue. Proline-containing peptides often exhibit a characteristic polyproline II (PPII) type spectrum, with a strong negative band around 205 nm and a weak positive band around 228 nm.[2]
Caption: Conceptual comparison of CD spectra.
Conclusion
The structural confirmation of this compound requires a multi-faceted spectroscopic approach. While NMR spectroscopy provides the definitive structural blueprint, mass spectrometry offers unambiguous molecular weight confirmation and fragmentation data. FTIR and CD spectroscopy serve as valuable complementary techniques, providing insights into the functional groups, secondary structure, and stereochemistry.
By comparing the expected spectroscopic data of the target molecule with its unsubstituted analogue, we can confidently identify the unique signatures of the 5-methyl substitution on the proline ring. This guide provides a comprehensive framework for researchers to approach the spectroscopic characterization of this and similar peptide derivatives, ensuring the scientific rigor required in drug development and chemical research.
References
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link][3]
-
Human Metabolome Database. Valylproline. Retrieved from: [Link][4]
-
Carlson, K. L., et al. (2006). Theoretical UV Circular Dichroism of cyclo(L-Proline-L-Proline). The Journal of Physical Chemistry A, 110(5), 1925–1933. [Link][5]
-
Gibbs, A. C., et al. (1998). Structural Requirements and Thermodynamics of the Interaction of Proline Peptides with Profilin. Biochemistry, 37(40), 13870–13877. [Link][2]
-
Umeda, R., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3465. [Link][1]
Sources
- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | C13H22N2O5 | CID 67412687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Valylproline (HMDB0029135) [hmdb.ca]
- 5. Theoretical UV circular dichroism of cyclo(L-Proline-L-Proline) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Validation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the integrity of a peptide is paramount. Whether it serves as a therapeutic agent, a research tool, or a critical reagent, its efficacy and safety are directly tied to the accuracy of its amino acid sequence and its level of purity. Mass spectrometry (MS) stands as the gold-standard for unequivocally providing this information.[1] This guide offers an in-depth comparison of the primary MS-based techniques for peptide validation, grounded in the principles of scientific integrity and supported by actionable experimental protocols.
The importance of rigorous peptide characterization is underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as those from the International Council for Harmonisation (ICH).[2][3] These frameworks mandate comprehensive data on a peptide's identity, purity, and structure to ensure consistency and safety.[2][4]
The Foundational Role of Mass Spectrometry in Peptide Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] In the context of peptide analysis, it serves two primary functions:
-
Identity Confirmation : By measuring the precise molecular weight of a peptide, MS can confirm that the correct sequence has been synthesized.[6]
-
Purity Assessment : When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), MS can identify and quantify impurities, providing a detailed profile of the sample's composition.[7]
It is crucial to understand that HPLC and MS provide complementary information. HPLC separates components in a mixture and quantifies their relative abundance (purity), while MS confirms the molecular identity of each component.[8]
Core Mass Spectrometry Techniques for Peptide Validation: A Comparison
The two most prevalent ionization techniques used in peptide mass spectrometry are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[5] The choice between them often depends on the specific analytical need.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
MALDI-TOF is known for its speed and simplicity, making it highly effective for the rapid analysis of biomolecules like peptides.[9] In this technique, the peptide sample is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the sample, and the ions are accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio.[10]
-
Advantages : High throughput, tolerance to some buffers and salts, and generation of singly charged ions which simplifies spectral interpretation.[11]
-
Disadvantages : Can be less effective for complex mixtures due to potential ion suppression, where more abundant ions can mask the signals of less abundant ones.[9]
Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
ESI-LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry.[9] As peptides elute from the LC column, they are sprayed through a heated capillary, creating charged droplets that evaporate to produce gaseous ions. These ions are then introduced into the mass spectrometer.
-
Advantages : Excellent for analyzing complex mixtures, high sensitivity, and the ability to generate multiply charged ions, which allows for the analysis of large peptides on instruments with a limited m/z range.[9][11]
-
Disadvantages : Can be more time-consuming than MALDI-TOF and requires more specialized equipment.[9]
Comparative Analysis of MALDI-TOF and ESI-LC-MS
| Feature | MALDI-TOF | ESI-LC-MS |
| Primary Application | Rapid molecular weight determination and identity confirmation of relatively pure samples. | Detailed analysis of complex peptide mixtures, including purity assessment and sequencing. |
| Ionization Process | Co-crystallization with a matrix followed by laser desorption/ionization. | Formation of charged droplets from a liquid stream, followed by solvent evaporation. |
| Typical Ion Charge State | Singly charged ions ([M+H]+). | Multiply charged ions ([M+nH]n+). |
| Coupling to Separation | Typically performed offline after HPLC fractionation. | Directly coupled online with HPLC for continuous analysis. |
| Sample Throughput | High. | Lower, due to the time required for chromatographic separation. |
| Tolerance to Contaminants | More tolerant to salts and buffers. | Less tolerant; requires volatile buffers and clean samples. |
| Data Complexity | Simpler spectra, easier to interpret. | More complex spectra due to multiple charge states and isotopic patterns. |
Delving Deeper: Peptide Sequencing with Tandem Mass Spectrometry (MS/MS)
For definitive sequence validation, tandem mass spectrometry (MS/MS) is employed.[12] In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and then fragmented. The resulting fragment ions (product ions) are then analyzed to determine the amino acid sequence.[5]
The primary fragmentation techniques include:
-
Collision-Induced Dissociation (CID) : The most common method, where precursor ions are fragmented by collision with an inert gas. This typically produces b- and y-type fragment ions from cleavage of the peptide backbone.[13][14]
-
Higher-Energy Collisional Dissociation (HCD) : A variation of CID that also produces b- and y-type ions but can provide more complete fragmentation.[13][14]
-
Electron Transfer Dissociation (ETD) : This technique involves the transfer of an electron to the precursor ion, leading to cleavage of the N-Cα bond in the peptide backbone and the generation of c- and z-type fragment ions.[13][14] ETD is particularly useful for analyzing peptides with post-translational modifications.[15]
The choice of fragmentation method can significantly impact the quality of the sequencing data, with CID and HCD being effective for smaller, low-charged peptides, while ETD is often preferred for larger or multiply-charged peptides.[13]
Experimental Workflow: A Step-by-Step Guide to Peptide Purity and Identity Analysis by RP-HPLC-ESI-MS
This protocol outlines a standard procedure for the validation of a synthetic peptide.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.
-
Vortex briefly and centrifuge to pellet any insoluble material.
2. RP-HPLC Separation
-
System : A high-performance liquid chromatography system equipped with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm and 280 nm.[10]
-
Injection Volume : 10 µL.
3. ESI-MS Detection
-
The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
-
Ionization Mode : Positive ion mode.
-
Mass Range : Scan a range appropriate for the expected molecular weight of the peptide (e.g., m/z 300-2000).
-
Data Acquisition : Acquire full scan MS1 spectra to determine the molecular weight of the eluting peptides. For sequencing, perform data-dependent MS/MS analysis on the most abundant precursor ions.
4. Data Analysis
-
Purity Assessment : Integrate the peak areas in the HPLC chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peptide-related peaks.
-
Identity Confirmation : Deconvolute the MS1 spectrum of the main peak to determine the monoisotopic molecular weight. Compare this experimental mass to the theoretical mass calculated from the peptide's amino acid sequence.
-
Sequence Verification : Analyze the MS/MS spectra using bioinformatics software to match the observed fragment ions to the theoretical fragmentation pattern of the expected peptide sequence.[16]
Visualizing the Peptide Validation Workflow
Sources
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmtech.com [pharmtech.com]
- 4. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principle of Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 6. apexpeptidesupply.com [apexpeptidesupply.com]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. peptideregenesis.com [peptideregenesis.com]
- 9. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Sequencing: Principles, Techniques, and Research Applications - Creative Proteomics [creative-proteomics.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. support.proteomesoftware.com [support.proteomesoftware.com]
- 15. Dissociation Technique Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Mass Spectrometry-Based Peptide Sequencing Analysis | BTP Biotechnology [en.biotech-pack.com]
A Senior Application Scientist's Guide to Coupling Reagents for Hindered Dipeptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids represents a significant and often rate-limiting challenge. The inherent bulk of residues such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid), N-methylated amino acids, or even adjacent bulky residues like Valine and Isoleucine, can dramatically impede the formation of the amide bond. This steric clash not only slows down reaction kinetics but also increases the propensity for undesirable side reactions, most notably racemization, which can compromise the biological activity of the final peptide.
The choice of coupling reagent is therefore not a matter of simple preference but a critical decision that dictates the success, purity, and overall yield of the synthesis. This guide provides an in-depth comparative analysis of commonly employed coupling reagents, grounded in experimental data, to empower you to make informed decisions for your most challenging synthetic targets. We will delve into the mechanistic nuances of different reagent classes, present their performance data in head-to-head comparisons, and provide actionable experimental protocols.
The Challenge of Steric Hindrance in Peptide Coupling
In a standard peptide coupling reaction, the carboxyl group of one amino acid is activated to make it susceptible to nucleophilic attack by the amino group of another.[1] Steric hindrance around the α-carbon of either the carboxyl or the amino component can physically obstruct this attack, leading to sluggish or incomplete reactions.[2] This necessitates the use of highly efficient "superactive" coupling reagents that can accelerate the reaction rate to outcompete potential side reactions.[3]
The primary side reaction of concern is racemization. This loss of chiral integrity can occur via two main pathways: direct enolization or, more commonly, through the formation of an oxazolone intermediate.[1][4] The formation of this intermediate is facilitated by over-activation of the C-terminal amino acid residue, and its subsequent tautomerization leads to epimerization.[1] Therefore, an ideal coupling reagent for hindered systems must be highly reactive yet possess a low propensity for inducing racemization.
Classes of Coupling Reagents: A Mechanistic Overview
Coupling reagents can be broadly categorized into several classes, with phosphonium and uronium/aminium salts being the most prevalent for difficult couplings due to their high reactivity.[5][6][7]
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents.[5][7] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular O→N acyl migration to form an unreactive N-acylurea.[5] To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[3][5] These additives trap the O-acylisourea to form a more stable, yet still reactive, active ester, which is less prone to racemization.
Phosphonium Salts
Phosphonium-based reagents, such as PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP® (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are highly efficient and are particularly favored for hindered couplings.[6][7] Their mechanism involves the formation of an OBt or OAt active ester. A key advantage of phosphonium reagents is that they do not pose the risk of guanidinylation of the N-terminal amine, a side reaction that can occur with uronium/aminium salts, leading to chain termination.[6] This makes them particularly suitable for segment condensations and cyclization reactions where the coupling reagent may be used in excess.[8]
Uronium/Aminium Salts
Uronium/aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most popular and reactive coupling reagents.[6][9][10] They react with the carboxylic acid to generate OBt, OAt, or 6-Cl-OBt active esters, respectively.[11] HATU is often considered superior due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt-derived active ester, which enhances the coupling rate.[3] However, a critical consideration with uronium/aminium reagents is the potential for guanidinylation of the free N-terminus if the reagent is in excess or if the carboxylic acid activation is slow.[12][13]
Quantitative Performance Comparison
The selection of a coupling reagent should be guided by empirical data. The following table summarizes the performance of various reagents in the context of synthesizing hindered dipeptides, with a focus on yield and racemization control.
| Coupling Reagent/System | Hindered Coupling Example | Yield (%) | Racemization/Epimerization (%) | Key Observations & References |
| DIC/HOBt | Coupling of Dpg and Dbg | Moderate | Not specified | Reactions can be very slow, requiring up to 48 hours.[14] |
| DIC/Oxyma | Iterative coupling of Aib | High | Not specified | Efficient for automated solid-phase synthesis of Aib oligomers.[15] |
| PyBOP® | Coupling of Aib | High | Low | Devoid of toxic HMPA by-product associated with BOP. Excellent for hindered couplings.[10][16] |
| PyBroP | Coupling of (NMe)Aib | Significant Yield | Not specified | A more reactive phosphonium reagent, useful for N-methylated and α,α-dialkyl amino acids.[10][17] |
| HBTU | Coupling of (NMe)Aib | Significant Yield | Not specified | A reliable uronium salt, but less reactive than HATU.[17] Can cause guanidinylation.[10] |
| HATU | Coupling of hindered AAs | High | Low | Generally considered one of the most efficient reagents for hindered couplings due to OAt ester formation.[10][18] Less epimerization than HBTU.[10][11] |
| HCTU | Coupling of hindered AAs | High | Low | Reported to have reduced rates of racemization compared to older reagents like BOP.[10][11] |
| CIP/HOAt | Cbz-Aib-Aib-OMe | 95% | Not specified | Imidazolium-based reagent showing high efficiency for sterically hindered couplings.[19][20] |
| Acid Fluorides | Aib-Aib coupling | Good | Not specified | A classic method for very hindered couplings, though requires preparation of the acid fluoride.[14] |
Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on the specific substrates, stoichiometry, and reaction conditions.
From the data, it is evident that for challenging, sterically hindered couplings, the more advanced onium salts (phosphonium and uronium/aminium) and specialized reagents significantly outperform classic carbodiimide methods, even with additives.[17] HATU, PyBOP, and their analogues consistently provide high yields with minimal racemization.[6][11]
Experimental Design & Protocols
To provide a practical framework, we present a generalized experimental workflow for a hindered dipeptide coupling on a solid support, followed by a specific protocol using HATU, a widely recognized high-performance reagent for such challenges.
General Experimental Workflow
The logical flow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) is crucial for success.
Caption: A typical workflow for a single coupling cycle in SPPS.
Detailed Protocol: High-Efficiency Coupling of a Hindered Amino Acid using HATU
This protocol outlines a procedure for coupling a sterically hindered amino acid (e.g., Fmoc-Aib-OH) onto a resin-bound peptide with a free N-terminus.
Materials:
-
Peptide-resin (0.1 mmol scale)
-
Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH) (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group, exposing the free amine.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation of the Amino Acid:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid and HATU in a minimal amount of DMF.
-
Add the DIPEA to this solution.
-
Vortex or agitate the mixture for 1-2 minutes. This pre-activation step is crucial as it allows for the formation of the reactive OAt-ester prior to its introduction to the resin, which minimizes potential side reactions.[21]
-
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature. For highly hindered couplings, extended reaction times (2-4 hours) or elevated temperatures (40-50°C) may be necessary to drive the reaction to completion.[18] Monitor the reaction using a qualitative test (e.g., Kaiser test for primary amines or Isatin test for secondary amines) on a small sample of resin beads to confirm the absence of free amines.[18]
-
Double Coupling (Optional but Recommended): If the monitoring test indicates an incomplete reaction, drain the reaction vessel and repeat steps 4-6 with a fresh solution of activated amino acid.
-
Final Wash: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Mechanism Visualization: Phosphonium vs. Uronium Reagents
Understanding the activation mechanism provides insight into the performance differences between reagent classes.
Caption: Activation of a carboxylic acid by phosphonium and uronium reagents.
Conclusion and Recommendations
The synthesis of sterically hindered dipeptides is a challenge that demands more than standard coupling protocols. The choice of reagent must be a deliberate, evidence-based decision to maximize yield and preserve stereochemical integrity.
-
For Routine Hindered Couplings: Modern uronium reagents like HATU and HCTU offer an excellent balance of high reactivity and efficiency.[10][18] Pre-activation of the carboxylic acid is recommended to avoid potential guanidinylation side reactions.[21]
-
For "Difficult" or Racemization-Prone Couplings: Phosphonium reagents such as PyBOP® and PyAOP® are often superior.[6] They provide clean reactions with very low levels of epimerization and are the reagents of choice for fragment condensation and cyclization where an excess of coupling reagent is often required.[6][8]
-
Exploring Novel Options: For specific challenges, newer reagents like COMU (incorporating OxymaPure) offer HATU-like efficiency with a better safety profile, and imidazolium reagents like CIP have shown great promise.[8][19]
Ultimately, the optimal choice will depend on the specific amino acid sequence, the scale of the synthesis, and cost considerations. By understanding the mechanistic principles and leveraging the comparative data presented, researchers can navigate the complexities of hindered couplings and achieve their synthetic goals with greater confidence and success.
References
-
Spencer, J. R., et al. (1994). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research, 44(4), 321-331. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Hu, L., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(5), 1265-1279. [Link]
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]
-
Hu, L., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(5), 1265-1279. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Jadhav, V. H., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1043-1059. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Spadola, L., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Organic & Biomolecular Chemistry, 18(40), 8047-8052. [Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(10), 1214-1223. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Suppo, J.-S., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]
-
Frérot, E., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron, 47(12-13), 2203-2216. [Link]
-
Aapptec. (n.d.). Coupling Dialkylglycines. [Link]
-
Tiliakos, M., et al. (2003). Dipeptides containing the alpha-aminoisobutyric residue (Aib) as ligands: preparation, spectroscopic studies and crystal structures of copper(II) complexes with H-Aib-X-OH (X=Gly, L-Leu, L-Phe). Journal of Inorganic Biochemistry, 93(3-4), 109-118. [Link]
-
Wang, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Del Secco, B., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6545. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Reddit. (2021). HATU/PyBOP coupling procedure question. [Link]
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- 21. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Assessing the Impact of 5-Methyl-L-Proline on Peptide-Protein Interactions
Welcome to a detailed exploration of 5-methyl-L-proline, a powerful tool for modulating the structure and function of therapeutic peptides. In the landscape of drug discovery, peptide-protein interactions (PPIs) represent a vast and promising class of therapeutic targets. However, the inherent conformational flexibility of peptides often leads to reduced binding affinity and specificity. This guide provides an in-depth comparison of how incorporating 5-methyl-L-proline, versus other proline analogs, can conformationally constrain peptides to enhance their interaction with protein targets. We will delve into the mechanistic underpinnings of this strategy and provide robust, field-proven experimental protocols to validate its impact.
The Proline Conundrum: A Structural Linchpin of Peptides
Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which is fused to the backbone amine.[1][2] This structure imposes significant constraints on the peptide backbone, restricting the Ramachandran phi (φ) torsion angle to approximately -65°.[2] However, this rigidity is coupled with two critical points of flexibility that profoundly influence a peptide's three-dimensional structure:
-
Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary "puckered" conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker).[1][2]
-
Amide Bond Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) can adopt both cis and trans conformations. While most peptide bonds have a strong preference for the trans state, the Xaa-Pro bond has a relatively low energy barrier between isomers, allowing a significant population (up to 30%) of the cis conformer to exist in solution.[3]
This cis/trans isomerization is often a rate-limiting step in protein folding and can be a major source of conformational heterogeneity in peptide drugs, where only one isomer may be bioactive.[2][3] The goal of proline analog incorporation is to control these conformational equilibria, pre-organizing the peptide into its desired, biologically active shape.
The Mechanism of Control: How 5-Methyl-L-Proline Tilts the Conformational Balance
The introduction of a methyl group at the C5 position of the proline ring introduces specific steric interactions that bias the ring pucker equilibrium. This, in turn, influences the preferred cis/trans state of the preceding amide bond. While extensive literature exists for substitutions at other positions, the effect at C5 is primarily driven by sterics. This modification can be used to fine-tune the conformational landscape of a peptide, often stabilizing a specific turn or secondary structure element required for potent protein recognition.
Caption: Fig 1. 5-methylation introduces steric bias, influencing ring pucker and the cis/trans equilibrium.
Comparative Analysis: 5-Methyl-L-Proline vs. Alternative Proline Analogs
The choice of a proline analog is a critical design decision. The ideal analog depends on the desired structural outcome for a specific peptide-protein interaction. 5-methyl-L-proline offers a unique profile compared to other widely used alternatives.
| Proline Analog | Primary Conformational Bias | Primary Mechanism of Action | Key Considerations |
| L-Proline (Baseline) | No inherent bias; exists as a mixture of conformers. | Natural conformational restriction. | High flexibility; may not adopt the optimal binding conformation. |
| 5-Methyl-L-Proline | Biases ring pucker through sterics, influencing the cis/trans ratio. | Steric Hindrance: The methyl group creates steric clashes that disfavor certain pucker states. | Offers a method to tune conformation without introducing highly polar or reactive groups. |
| (4R)-Fluoro-L-Proline | Strongly favors the Cγ-exo pucker and trans amide bond.[2] | Stereoelectronic (Gauche Effect): The electronegative fluorine atom stabilizes the exo pucker.[2] | Provides a very strong conformational lock into the trans state; useful for stabilizing collagen triple helices and β-turns.[2] |
| α-Methyl-L-Proline | Strongly favors the trans amide bond.[4][5] | Steric Hindrance: The α-methyl group sterically clashes with the preceding residue in the cis conformation.[5] | One of the most powerful constraints for enforcing a trans amide bond. |
| 5,5-Dimethylproline | Strongly favors the cis amide bond.[6] | Steric Hindrance (Thorpe-Ingold effect): Gem-dimethyl groups restrict bond angles, favoring the cyclized cis state. | An effective tool for designing peptides that require a cis-Proline for their bioactive structure.[6] |
A Validated Workflow for Assessing Conformational Impact
To rigorously assess the impact of 5-methyl-L-proline, a multi-faceted experimental approach is required. This workflow ensures that changes in binding affinity are directly correlated with specific structural modifications.
Caption: Fig 2. A comprehensive workflow from design to data interpretation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear causality between the incorporation of 5-methyl-L-proline and the observed biophysical and structural outcomes.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize high-purity peptides with and without the 5-methyl-L-proline modification for comparative analysis.
Causality: The success of this protocol is foundational. Any impurities or failed syntheses would invalidate subsequent binding or structural data. Using a high-quality, pre-derivatized Fmoc-5-methyl-L-proline is critical.
Methodology:
-
Resin Selection: Start with a Rink Amide resin (for C-terminal amides) or a 2-chlorotrityl chloride resin (for C-terminal acids).[7] The latter is often preferred for proline-containing C-termini to minimize diketopiperazine formation.[7]
-
Swell Resin: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash thoroughly with DMF (3x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to activate the solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Note for 5-Methyl-L-Proline: Due to potential steric hindrance, a longer coupling time (e.g., 4 hours) or the use of a stronger coupling agent like HATU may be necessary.[6] A Kaiser test should be performed to confirm complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 3-5 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final deprotection, wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) and shake for 2-3 hours.
-
-
Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Confirm the mass of the purified peptide using mass spectrometry.
-
Protocol 2: Binding Affinity and Kinetics by Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of the peptide-protein interaction.
Causality: SPR provides real-time, label-free data, allowing for direct comparison of how the 5-methyl-L-proline modification affects the binding kinetics.[8] A change in k_off is a strong indicator of complex stability, which is often influenced by conformational pre-organization.
Methodology:
-
Chip Preparation:
-
Select a sensor chip appropriate for the protein ligand (e.g., a CM5 chip for amine coupling).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
-
Ligand Immobilization:
-
Inject the target protein (ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Aim for an immobilization level that will yield a maximum analyte response (Rmax) of ~100-200 RU.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of the peptide analyte (e.g., the native and 5-MePro versions) in running buffer (e.g., HBS-EP+). A typical concentration range is 0.1x to 10x the expected K_D.
-
Inject each peptide concentration over the ligand-immobilized surface and a reference flow cell for a set association time, followed by an injection of running buffer for a set dissociation time.
-
Between cycles, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams to correct for bulk refractive index changes.
-
Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and calculate K_D (k_off/k_on).
-
Compare the kinetic parameters for the native peptide versus the 5-methyl-L-proline peptide.
-
Protocol 3: Conformational Analysis by 2D NMR Spectroscopy
Objective: To obtain direct structural evidence of the conformational changes induced by 5-methyl-L-proline.
Causality: NMR is the gold standard for determining the solution structure and dynamics of peptides.[9][10] Specific Nuclear Overhauser Effect (NOE) patterns can unambiguously determine the cis or trans conformation of the Xaa-Pro bond.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide (1-5 mg) in a suitable buffer (e.g., 90% H₂O/10% D₂O, phosphate buffered saline, pH 6.5).
-
Acquire 2D Spectra:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This spectrum is used to identify all protons within a given amino acid's spin system.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of ~200-300 ms. This spectrum reveals protons that are close in space (< 5 Å), regardless of their position in the sequence.[11]
-
-
Spectral Assignment:
-
Use the TOCSY spectrum to trace the connectivity of all protons within each amino acid residue.
-
Use the NOESY spectrum to "walk" along the peptide backbone by identifying sequential Hα(i) - HN(i+1) NOEs.
-
-
Conformational Analysis:
-
Identify the Proline Isomer: The key diagnostic for the Xaa-Pro bond conformation is the presence or absence of specific NOEs.
-
Trans Isomer: A strong NOE between the Hα of the preceding residue (Xaa) and the Hδ protons of proline is observed.
-
Cis Isomer: A strong NOE between the Hα of the preceding residue (Xaa) and the Hα proton of proline is observed.
-
-
Quantify Isomer Population: Integrate the cross-peak volumes corresponding to the diagnostic NOEs for both isomers to determine their relative populations.
-
Compare the cis/trans ratio of the native peptide to that of the 5-methyl-L-proline peptide.
-
Interpreting the Data: A Hypothetical Case Study
Imagine a peptide inhibitor of a key PPI. The native peptide shows moderate activity. We hypothesize that locking it into a specific turn conformation will improve binding. We synthesize the native peptide and a version with 5-methyl-L-proline at a critical Proline position.
| Peptide Version | SPR: K_D (nM) | SPR: k_on (10⁵ M⁻¹s⁻¹) | SPR: k_off (10⁻³ s⁻¹) | NMR: % trans Conformation |
| Native Peptide | 150 | 2.1 | 3.15 | 70% |
| 5-MePro Peptide | 15 | 2.3 | 0.35 | 95% |
Interpretation:
-
The incorporation of 5-methyl-L-proline resulted in a 10-fold improvement in binding affinity (lower K_D).[12]
-
The association rate (k_on) remained similar, suggesting that the modification did not significantly alter the initial binding event.
-
The dissociation rate (k_off) decreased by 9-fold , indicating a much more stable peptide-protein complex. This is the primary driver of the affinity improvement.
-
The NMR data provides the structural explanation: the 5-MePro peptide is pre-organized into the trans conformation (95%), which is the bioactive state. This reduces the entropic penalty upon binding, leading to the significantly slower off-rate and a more stable, higher-affinity interaction.
Conclusion
The strategic incorporation of 5-methyl-L-proline is a nuanced yet powerful technique in peptide design. It allows researchers to subtly manipulate the conformational landscape of a peptide, favoring specific secondary structures that can lead to dramatic improvements in binding affinity and specificity. By using a rigorous workflow that combines rational design, careful synthesis, high-resolution biophysical analysis, and structural validation, scientists can effectively harness the potential of this unique amino acid to develop next-generation peptide therapeutics.
References
- Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology.
- Current Experimental Methods for Characterizing Protein–Protein Interactions. Protein Science.
- Peptide/Protein NMR. ETH Zurich.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Synthesis of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds and their In Vitro Evaluation for Dipeptidyl Peptidase-4 Inhibition. Bentham Science Publishers.
- Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications.
- NMR Peptide Structure Analysis. MtoZ Biolabs.
- Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- Proline Analogues. Chemical Reviews.
- Proline Analogues. Enamine.
- A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. PubMed.
- Protein-Protein Interaction Methods: A Complete Guide for Researchers. MetwareBio.
- Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed.
- Proline Derivatives and Analogs. Iris Biotech.
- Protein-Protein Interactions: Surface Plasmon Resonance. PubMed.
- Conformational landscape of substituted prolines. PubMed Central.
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central.
- Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region? ResearchGate.
- cis-trans Peptide-Bond Isomerization in α -Methylproline Derivatives. ResearchGate.
Sources
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- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 8. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and operational excellence of the professionals who use them. This guide provides a detailed, step-by-step protocol for the proper disposal of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline (CAS No: 1335316-40-9), a key intermediate in pharmaceutical and peptide synthesis.[1][2] Given the specialized nature of this dipeptide derivative, adherence to rigorous disposal procedures is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance.
This document is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Compound Profile and Hazard Assessment
Understanding the chemical nature of a substance is the foundation of its safe handling and disposal. This compound is a protected dipeptide derivative, typically appearing as a white to off-white crystalline powder.[2]
| Property | Data | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1335316-40-9 | [3][4] |
| Molecular Formula | C13H22N2O5 | [5] |
| Appearance | White to off-white crystalline powder | [2] |
| Common Use | Pharmaceutical intermediate for peptide synthesis | [1][2] |
| Stability | Stable under normal conditions | [2] |
Expert Assessment of Potential Hazards:
-
Potential Health Effects: Based on related structures, the compound may be harmful if inhaled or swallowed and may cause irritation to the respiratory tract, skin, and eyes.[6] Therefore, direct contact and aerosol generation must be strictly avoided.
-
Combustion Hazards: Like most organic compounds containing nitrogen, hazardous decomposition products upon combustion include oxides of carbon (CO, CO2) and nitrogen (NOx).[6][7]
This assessment mandates that this compound be handled and disposed of as a regulated chemical waste, not as benign refuse.
Pre-Disposal Handling and Waste Segregation: The Foundation of Safety
Proper segregation is the most critical step in a compliant waste management program. It prevents accidental chemical reactions and streamlines the final disposal process.
Causality of Segregation: This compound should be classified as non-halogenated solid organic waste . Mixing it with other waste streams, such as halogenated solvents or aqueous inorganic waste, can complicate disposal, increase costs, and potentially lead to dangerous reactions.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of the target compound and associated contaminated materials.
Step 1: Consult Institutional Guidelines (Mandatory First Step)
-
Action: Before initiating any disposal procedure, locate and review your institution's specific chemical hygiene plan and waste disposal guidelines. Contact your Environmental Health & Safety (EHS) department for clarification.
-
Rationale: EHS departments provide institution-specific procedures that align with local, state, and federal regulations, ensuring full compliance.
Step 2: Designate a Waste Container
-
Action: Select a clean, dry, and durable container with a tightly sealing lid. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or the original product container).[9]
-
Rationale: A properly sealed and compatible container prevents leaks, spills, and the release of vapors into the laboratory environment.[9]
Step 3: Waste Collection (Solid Compound and Contaminated Materials)
-
Action (Pure Compound): Carefully transfer the solid this compound waste into the designated container. Perform this action in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust.[10] Avoid creating dust by gently scooping or pouring the material.[6]
-
Action (Contaminated Materials): Place any items that have come into direct contact with the compound, such as weighing papers, contaminated gloves, and disposable spatulas, into the same designated solid waste container.
-
Rationale: Consolidating all associated waste into a single, correctly labeled container prevents cross-contamination and ensures that all hazardous materials are disposed of correctly.
Step 4: Accurate and Compliant Labeling
-
Action: Immediately label the waste container using your institution's official hazardous waste tag. The label must include, at a minimum:
-
The full chemical name: "this compound"
-
The CAS Number: "1335316-40-9"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant," "Handle with Care")
-
The accumulation start date
-
-
Rationale: Proper labeling is a legal requirement and is essential for communicating hazards to all personnel and waste handlers, ensuring safe transport and final disposal.
Step 5: Safe Temporary Storage
-
Action: Keep the waste container tightly closed at all times except when adding waste.[9] Store the container in a designated satellite accumulation area (SAA) or your lab's main accumulation area, as directed by your EHS office. The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Rationale: Secure, temporary storage minimizes the risk of spills, unauthorized access, and exposure to laboratory personnel.
Step 6: Arrange for Final Disposal
-
Action: Once the container is full or the accumulation time limit is reached, schedule a pickup with your institution's EHS department or their contracted hazardous waste disposal service.[11][12]
-
Rationale: Final disposal must be handled by licensed professionals who can transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for incineration or other approved disposal methods.[13]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, emphasizing key decision points and safety checks.
Caption: Disposal workflow for this compound.
Contingency Plan for Spills and Accidental Exposure
Even with careful planning, accidents can occur. This section provides immediate, actionable steps.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Clean:
-
For a solid spill , gently cover it with a paper towel to prevent dust from becoming airborne. Carefully sweep or scoop the material into the designated hazardous waste container.[6]
-
For a solution spill , cover with an inert absorbent material (e.g., sand, vermiculite).[14] Once absorbed, scoop the material into the hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your EHS office), followed by soap and water. Place all cleaning materials into the waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department.
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By integrating these robust safety and disposal protocols into your standard operating procedures, you contribute to a safer research environment and ensure the responsible management of chemical intermediates.
References
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
-
Amino acid mobile phase kit, Type LI, AA-MA (Li) - Safety Data Sheet. Wako Chemicals. [Link]
-
Amino Acid Standard - SAFETY DATA SHEET. Agilent. [Link]
-
Safety Data Sheet: Amino acid. Carl ROTH. [Link]
-
N-Methoxycarbonyl-L-valine - Safety Data Sheet. AAPPTec. [Link]
-
L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. apicule. [Link]
-
Waste Disposal in Laboratory. Environmental Marketing Services. [Link]
-
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. JIGS Chemical Limited. [Link]
-
This compound. BuyersGuideChem. [Link]
-
This compound. Pharmaffiliates. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline (CAS No: 1335316-40-9). As a protected dipeptide derivative used in pharmaceutical synthesis, understanding its properties and associated handling requirements is paramount to ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a simple checklist, offering a procedural and explanatory framework to build a comprehensive safety culture in your laboratory.
Compound Identification and Hazard Assessment
This compound is a key intermediate in medicinal chemistry.[1] While comprehensive toxicological data for this specific compound is not extensively published, it is classified with the hazard statement H318, indicating it can cause serious eye damage.[3] As with many research chemicals, the full extent of its biological activity and potential hazards may not be fully known.[4][5] Therefore, it is crucial to handle this compound with a high degree of caution, treating it as a potentially hazardous substance.
Key Chemical Information:
-
Appearance: White to off-white crystalline powder.[2]
-
Solubility: Soluble in water and organic solvents.[2]
Core Principles of Personal Protection
The primary goal of a personal protective equipment (PPE) strategy is to create a reliable barrier between the researcher and the chemical, mitigating risks of exposure through inhalation, dermal contact, and ocular contact.[7] The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile) | Laboratory coat | Certified respirator or use of a fume hood |
| Preparing Solutions | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Transferring Solutions | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required |
| Cleaning and Decontamination | Chemical safety goggles | Heavy-duty chemical-resistant gloves | Laboratory coat | Not generally required |
Given the H318 classification ("Causes serious eye damage"), robust eye and face protection is non-negotiable.[3]
-
Chemical Safety Goggles: These are mandatory to protect against accidental splashes when working with solutions of the compound.[7]
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling the lyophilized powder, which can become airborne, or during procedures with a high risk of splashing.[8]
-
Chemical-Resistant Gloves: Nitrile gloves are the standard recommendation for providing a protective barrier against accidental skin contact.[4][7] It is crucial to change gloves immediately if they become contaminated.[7]
-
Laboratory Coat: A standard lab coat is essential to protect skin and personal clothing from spills and contamination.[4][7]
-
Fume Hood or Respirator: When handling the solid, powdered form of the compound, there is a risk of inhalation.[7] All such work should be conducted in a certified chemical fume hood to minimize airborne particles.[4] If a fume hood is not available, a certified respirator appropriate for fine particulates should be worn.[8]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
-
Preparation: Designate a specific area for handling the compound.[7] Ensure that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required PPE as determined by your risk assessment.
-
Handling Solid: If working with the powder, perform all manipulations within a fume hood to prevent inhalation.[7] Avoid generating dust.[5]
-
Reconstitution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound's name, concentration, and date of preparation.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area as recommended.[2][5]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the appropriate waste stream.
All waste containing this compound should be treated as chemical waste.
-
Segregation: Do not dispose of this compound down the drain or in regular trash.[4]
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled hazardous waste container.[10]
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled container.[10]
-
Decontamination: Decontaminate any reusable glassware or equipment that has come into contact with the compound.
-
Disposal: Arrange for the disposal of all chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][12]
Visualizing the Handling and Disposal Workflow
The following diagram outlines the lifecycle of handling and disposing of the compound safely.
Caption: Safe Handling and Disposal Workflow.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[4][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[5]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
Apicule. (n.d.). L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1335316-40-9 | Product Name : this compound. Retrieved from [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
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(2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]
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(n.d.). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Retrieved from [Link]
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PubChem. (n.d.). L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. Retrieved from [Link]
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Changzhou Yongrui Chemical Research Institute Co., Ltd. (n.d.). Products. Retrieved from [Link]
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JIGS Chemical Limited. (n.d.). (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. Retrieved from [Link]
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Peptide Institute, Inc. (2021, March 30). Safety Data Sheet. Retrieved from [Link]
-
(n.d.). N-(methoxycarbonyl)-L-valyl-(5S)-5-methyl-L-proline chemical label. Retrieved from [Link]
-
Loba Chemie. (n.d.). L-PROLINE FOR BIOCHEMISTRTY Safety Data Sheet. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
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KI Staff Portal. (2025, May 28). Laboratory waste. Retrieved from [Link]
-
Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Retrieved from [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. Buy this compound - High Purity & Pharmaceutical Grade at Best Price [jigspharma.com]
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- 4. biovera.com.au [biovera.com.au]
- 5. peptide.co.jp [peptide.co.jp]
- 6. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- | C13H22N2O5 | CID 67412687 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
